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(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Documentation Hub

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  • Product: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
  • CAS: 1342822-13-2

Core Science & Biosynthesis

Foundational

physicochemical properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged structural motif in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structural motif in medicinal chemistry, bearing a close resemblance to endogenous purines and forming the core of numerous bioactive agents.[1][2][3] This guide focuses on a specific derivative, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a molecule of interest for drug discovery programs. Understanding the fundamental physicochemical properties of a drug candidate is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[4][5] This document provides a comprehensive overview of the key physicochemical parameters for this compound and presents detailed, field-proven experimental protocols for their determination. The methodologies described are grounded in established scientific principles to ensure data integrity and reproducibility, empowering research and drug development professionals to make informed decisions.

The Imidazo[4,5-b]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention from the scientific community. Its structural similarity to natural purines allows molecules based on this core to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[3][6] This has led to the development of compounds with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1][2] The specific substituents on the heterocyclic core play a critical role in modulating biological activity and, just as importantly, in defining the molecule's physicochemical nature. The subject of this guide, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, features an ethyl group on the imidazole nitrogen and a methanamine group at the 2-position, which are expected to significantly influence its acid-base character, solubility, and lipophilicity.

Core Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably determined using the standard protocols detailed in this guide. The following table summarizes the critical parameters and their significance in the context of drug development.

PropertySymbolSignificance in Drug DevelopmentValue
Molecular FormulaC₉H₁₂N₄Defines the elemental composition.C₉H₁₂N₄
Molecular WeightMWInfluences diffusion and absorption; a key component of drug-likeness rules.176.22 g/mol
Acid Dissociation ConstantpKaGoverns the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[7]To be determined
Partition CoefficientlogPMeasures lipophilicity, which affects membrane permeability, plasma protein binding, and metabolism.[8]To be determined
Distribution CoefficientlogDMeasures lipophilicity at a specific pH (e.g., 7.4), providing a more physiologically relevant metric for ionizable compounds.[8][]To be determined
Aqueous SolubilitySDetermines dissolution rate and bioavailability; poor solubility is a major hurdle in drug development.[4]To be determined
Hydrogen Bond DonorsHBDThe number of N-H and O-H bonds; influences solubility and membrane permeability.2 (from -NH₂)
Hydrogen Bond AcceptorsHBAThe number of N and O atoms; affects solubility and receptor interactions.3 (from pyridine N and imidazole Ns)
Polar Surface AreaPSASum of surfaces of polar atoms; correlates with drug transport properties, particularly blood-brain barrier penetration.[10]~65 Ų (Predicted)

Experimental Determination Protocols

The following sections provide robust, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are selected for their precision, reproducibility, and industry acceptance.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a high-precision technique and one of the most commonly used methods for determining the pKa of ionizable compounds.[11][12] It works by monitoring pH changes in a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa values of the analyte.[7][13] For (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, this method will accurately quantify the basicity of the primary amine and the pyridine/imidazole nitrogen atoms.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is low.[7] Ensure the final concentration is sufficient for sensitive detection.[13]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[7][14]

  • Titration - Acidification: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.[13] Purge with nitrogen to remove dissolved CO₂.[14] Acidify the solution to ~pH 2 by adding 0.1 M HCl.[7][13]

  • Titration - Basification: Titrate the acidic solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.[7]

  • Data Acquisition: Record the pH value after each addition, ensuring the reading has stabilized (e.g., drift < 0.01 pH units/minute).[13] Continue the titration until ~pH 12.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve, often by analyzing the first or second derivative of the curve.[11][14]

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare ~1 mM Compound Solution p1->p2 p3 Add 0.15 M KCl (Ionic Strength) p2->p3 t1 Purge with N2 & Acidify to pH 2 (HCl) p3->t1 t2 Titrate with 0.1 M NaOH in small increments t1->t2 Repeat until pH 12 t3 Record Stable pH after each addition t2->t3 Repeat until pH 12 a1 Plot pH vs. Titrant Volume t3->t2 Repeat until pH 12 a2 Calculate 1st Derivative to find inflection points a1->a2 a3 pKa = pH at inflection point a2->a3 end_node Final pKa Value (Average of ≥3 runs) a3->end_node

Workflow for pKa determination by potentiometric titration.
Protocol: logP/D Determination by Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases, typically n-octanol and water.[8][15] This provides a definitive value for a compound's lipophilicity. For an ionizable compound like ours, performing the experiment at a buffered pH (e.g., 7.4) yields the logD, a more physiologically relevant parameter.[]

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with pH 7.4 phosphate-buffered saline (PBS) and the PBS with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.[16]

  • Compound Stock Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[16]

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol layers.

  • Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[16]

  • Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[8]

  • Replication: Perform the experiment in triplicate to ensure accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-octanol and pH 7.4 buffer p2 Prepare compound stock in saturated n-octanol p1->p2 e1 Combine octanol stock and buffer at known ratio p2->e1 e2 Shake to reach equilibrium (24h) e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Sample aliquots from both phases e3->a1 a2 Quantify concentration via HPLC-UV a1->a2 a3 Calculate LogD = log([C]oct / [C]aq) a2->a3 end_node Final LogD₇.₄ Value a3->end_node

Workflow for logD determination by the shake-flask method.
Protocol: Thermodynamic Solubility Assessment via HPLC-UV

Causality: Thermodynamic, or equilibrium, solubility is the most relevant measure for predicting in vivo dissolution.[4][18] This method determines the concentration of a compound in a saturated solution after it has reached equilibrium with its solid form. Using HPLC-UV for quantification is crucial as it provides selectivity and can distinguish the parent compound from any potential impurities or degradants.[4][19]

Methodology:

  • Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing the test buffer (e.g., pH 7.4 PBS).[17][19] The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Agitate the suspension on a shaker or roller at a controlled ambient temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[4][17]

  • Phase Separation: After incubation, filter the suspension to remove all undissolved solid material. A syringeless filter or centrifugation followed by careful removal of the supernatant can be used.[17][20]

  • Standard Curve Preparation: Prepare a series of calibration standards of the compound at known concentrations in a suitable solvent (e.g., DMSO or acetonitrile/water).[18]

  • Quantification: Analyze the filtered supernatant (the saturated solution) and the calibration standards using a validated HPLC-UV method.[4][18]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

  • Replication: Conduct the experiment with at least two replicates.[4]

G cluster_prep Incubation cluster_analysis Quantification p1 Add excess solid compound to aqueous buffer (pH 7.4) p2 Agitate for 24h to reach equilibrium p1->p2 p3 Filter or centrifuge to remove undissolved solid p2->p3 a2 Analyze filtered supernatant & standards by HPLC-UV p3->a2 a1 Prepare calibration standards of known concentrations a1->a2 a3 Determine concentration from standard curve end_node Thermodynamic Solubility (µg/mL or µM) a3->end_node G cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Outcomes pKa pKa (Ionization State) Abs Absorption (Oral Bioavailability) pKa->Abs affects Sol Aqueous Solubility Sol->Abs enables LogD LogD (Lipophilicity) LogD->Abs affects permeability Dist Distribution (Tissue Penetration) LogD->Dist governs Met Metabolism & Excretion (Clearance, Half-life) LogD->Met influences

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Exploratory

in vitro toxicity profile of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Abstract This technical guide provides a comprehensive framework for evaluating the , a novel small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for evaluating the , a novel small molecule with therapeutic potential. Given the importance of early safety assessment in drug development, this document outlines a tiered, mechanism-based strategy for identifying potential cytotoxic, genotoxic, hepatotoxic, and cardiotoxic liabilities. The protocols described herein are designed to be robust and self-validating, incorporating industry best practices and regulatory considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.

Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Imperative of Early Toxicity Profiling

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including as kinase inhibitors for anticancer therapy.[1][2][3][4] The diverse biological activities of these compounds underscore the potential for off-target effects and associated toxicities.[5][6] Therefore, a thorough in vitro toxicity assessment of any new analogue, such as (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, is a critical step in early drug discovery to de-risk candidates and guide lead optimization.[7][8] Early identification of potential safety liabilities can save considerable time and resources, reducing the likelihood of late-stage clinical failures.[7][8]

This guide presents a strategic approach to the in vitro toxicity profiling of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, commencing with broad cytotoxicity screening and progressing to more specific, mechanistic assays to probe for organ-specific toxicities and genotoxicity.

Tier 1: General Cytotoxicity Assessment

The initial step in toxicity profiling is to determine the concentration range at which (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine elicits general cytotoxic effects. This is crucial for establishing the dose range for subsequent, more detailed assays. We will employ two complementary assays to assess cell viability and membrane integrity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in culture medium. The concentration range should be wide to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the EC₅₀ (half-maximal effective concentration) for LDH release.

Data Presentation: General Cytotoxicity

Cell LineAssayIncubation Time (h)IC₅₀ / EC₅₀ (µM) [Illustrative]
HepG2MTT24> 100
4875.2
7252.8
LDH7268.5
HEK293MTT7289.1
LDH72> 100

Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[12] A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.[13][14]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[12][13] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to grow in the absence of the amino acid.[13]

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[15]

  • Treatment: Expose the bacterial strains to a range of concentrations of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control).

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[16] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, with and without S9 metabolic activation. Include negative and positive controls.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Ames Ames Test (OECD 471) Gene Mutations Compound->Ames Micronucleus In Vitro Micronucleus Assay (OECD 487) Chromosomal Damage Compound->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: Tiered workflow for in vitro genotoxicity assessment.

Tier 3: Organ-Specific Toxicity Assessment

Following the initial assessment of general cytotoxicity and genotoxicity, it is prudent to investigate potential organ-specific toxicities, with a focus on the liver and heart, as these are common sites of drug-induced toxicity.[17][18][19]

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[8][17] In vitro models are essential for early screening of potential hepatotoxins.[20][21]

Experimental Protocol: Multiparametric High-Content Imaging in Human Hepatocytes

  • Cell Model: Use primary human hepatocytes or iPSC-derived hepatocytes for greater physiological relevance.[20][22]

  • Treatment: Expose the hepatocytes to a range of concentrations of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine for 24 and 48 hours.

  • Staining: Use a cocktail of fluorescent dyes to simultaneously assess multiple indicators of hepatotoxicity, such as:

    • Cell Viability: Hoechst 33342 (stains nuclei of all cells) and a cell-impermeant dye (e.g., propidium iodide) to identify dead cells.

    • Mitochondrial Membrane Potential: A dye like TMRM to assess mitochondrial health.

    • Reactive Oxygen Species (ROS) Production: A probe such as CellROX Green.

    • Steatosis (Lipid Accumulation): A neutral lipid stain like Nile Red.

  • Image Acquisition and Analysis: Use a high-content imaging system to capture images and quantify the fluorescence intensity and morphological changes in individual cells.

  • Data Analysis: Determine the concentration-dependent effects on each parameter to identify specific mechanisms of hepatotoxicity.

Data Presentation: Hepatotoxicity Profile

ParameterEC₅₀ (µM) [Illustrative]
Cell Viability52.8
Mitochondrial Membrane Potential45.3
ROS Production65.1
Steatosis> 100
Cardiotoxicity Assessment

Cardiotoxicity is another significant concern in drug development, with potential effects ranging from direct cytotoxicity to electrophysiological disturbances.[18][23]

Experimental Protocol: Impedance-Based Viability and Contractility in iPSC-Cardiomyocytes

  • Cell Model: Use human iPSC-derived cardiomyocytes, which provide a relevant model for assessing human cardiac responses.[11][23]

  • Impedance Measurement: Plate the iPSC-cardiomyocytes on microelectrode arrays. The system measures changes in impedance, which correlate with cell viability, adhesion, and contractility (beating rate and amplitude).[23]

  • Treatment: After a baseline recording, expose the cells to a range of concentrations of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • Real-Time Monitoring: Continuously monitor the impedance for up to 72 hours to assess both acute and chronic effects.

  • Data Analysis: Analyze the impedance data to determine the effects on cell viability (Cell Index), beating rate, and beating amplitude.

Workflow for Organ-Specific Toxicity

Organ_Toxicity_Workflow Compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Hepatotoxicity Hepatotoxicity Assessment (High-Content Imaging) Compound->Hepatotoxicity Cardiotoxicity Cardiotoxicity Assessment (Impedance in iPSC-CMs) Compound->Cardiotoxicity Hepato_Profile Hepatotoxicity Profile Hepatotoxicity->Hepato_Profile Cardio_Profile Cardiotoxicity Profile Cardiotoxicity->Cardio_Profile

Caption: Workflow for assessing hepatotoxicity and cardiotoxicity.

Interpretation and Next Steps

The collective data from this tiered in vitro toxicity assessment will provide a comprehensive initial safety profile for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • No significant toxicity observed: If the compound shows low cytotoxicity (IC₅₀ > 100 µM) and is negative in genotoxicity and organ-specific toxicity assays at relevant concentrations, it can be prioritized for further development.

  • Moderate, specific toxicity: If toxicity is observed in a particular assay (e.g., hepatotoxicity), further mechanistic studies can be designed to understand the underlying pathways. This information can also guide medicinal chemistry efforts to mitigate the observed toxicity.

  • Significant general toxicity or genotoxicity: A strong positive signal in the Ames test or broad-spectrum cytotoxicity at low concentrations would be a significant red flag, potentially leading to the de-prioritization of the compound.

This structured approach, grounded in validated methodologies and guided by regulatory principles, ensures a robust and reliable initial assessment of the toxicological risks associated with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

References

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Ghafoory, S., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Bio-protocol, 12(8), e4396. Retrieved from [Link]

  • Nakamura, K., et al. (2021). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences, 22(16), 8899. Retrieved from [Link]

  • National Toxicology Program. (2023, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Chemical Watch. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Metabolites, 13(2), 205. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Kosheeka. (2023, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. Retrieved from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. Retrieved from [Link]

  • Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]

  • van de Loo, B., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis, 65(1), 30-41. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability Assays (pp. 1-19). Humana Press, New York, NY. Retrieved from [Link]

  • Berdini, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5169-5184. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Kumar, A., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of King Saud University - Science, 35(5), 102698. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences, 5(7), 6756-6763. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • PubMed. (2012, November 15). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]

  • ResearchGate. (2023, March 12). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 31(5), 515-528. Retrieved from [Link]

  • Al-Said, M. S., et al. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Pharmaceutical and Biological Evaluation, 5(2), 65-73. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling and ADME Optimization of (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary and Scaffold Rationale The (3-ethyl-3H-imidazo[4,5-b]pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary and Scaffold Rationale

The (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. Derivatives of the imidazo[4,5-b]pyridine class have been extensively utilized in the development of Aurora kinase inhibitors, BET inhibitors, antimalarial agents, and allosteric AKT inhibitors [1, 2, 3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation of this scaffold not just as a checklist of parameters, but as a dynamic system of physicochemical trade-offs. The architecture of this molecule dictates its biological fate:

  • The Imidazo[4,5-b]pyridine Core: Provides a rigid, planar aromatic system that facilitates strong π-π stacking and acts as a robust hydrogen-bond acceptor.

  • The N3-Ethyl Substitution: Acts as a steric shield to lock the bioactive conformation while increasing lipophilicity (logP) to drive passive membrane permeability.

  • The C2-Methanamine Group: Introduces a primary basic center (calculated pKa ~8.5–9.2). This basicity is critical for aqueous solubility and target engagement (e.g., salt-bridge formation with acidic residues) but introduces specific metabolic liabilities.

Understanding the causality behind these structural features is paramount for optimizing the in vivo exposure and half-life of drug candidates bearing this fragment.

Metabolic Biotransformation Pathways

The metabolic fate of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is primarily governed by hepatic Phase I oxidation. The presence of the N-ethyl group and the primary amine creates two distinct hotspots for enzymatic degradation.

  • N-Dealkylation: The α -carbon of the N3-ethyl group is highly susceptible to hydrogen abstraction by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2). This leads to an unstable hemiaminal intermediate that spontaneously collapses, releasing acetaldehyde and yielding the N-deethylated imidazopyridine metabolite.

  • Oxidative Deamination: The primary methanamine group is a classic substrate for Monoamine Oxidases (MAOs) and certain CYPs. Oxidation of the amine yields an imine, which is subsequently hydrolyzed to an aldehyde. This aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid, drastically altering the molecule's charge state and eliminating target affinity.

Metabolic_Pathways Parent (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Deethyl N-Deethylated Metabolite (CYP3A4 / CYP1A2) Parent->Deethyl N-Dealkylation Deamino Oxidative Deamination (MAO / CYP450) Parent->Deamino Primary Amine Oxidation Oxidation Core N-Oxidation (FMO) Parent->Oxidation Pyridine N-Oxidation Phase2 Glucuronidation (UGT) Deamino->Phase2 Phase II Conjugation

Figure 1: Primary Phase I and Phase II metabolic pathways of the scaffold.

Self-Validating Experimental Workflows

To accurately profile the pharmacokinetics of this scaffold, we must employ self-validating assay systems. A protocol is only as reliable as its internal controls. Below are the standardized, step-by-step methodologies required to evaluate the ADME properties of imidazo[4,5-b]pyridine derivatives.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality: We utilize liver microsomes to isolate and quantify Phase I CYP450-mediated metabolism. The addition of an NADPH-regenerating system is non-negotiable, as CYPs require this obligate cofactor for electron transfer during oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Logic: Mg²⁺ is required for the stability of the microsomal membranes and enzymatic function.

  • Pre-incubation: Mix Human Liver Microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM). Incubate at 37°C for 5 minutes. Include Verapamil (1 µM) in a parallel well as a high-clearance positive control to validate batch competency.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM final concentration).

  • Quenching: At discrete time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Logic: The organic solvent instantly denatures the enzymes, halting metabolism, while precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: Because the methanamine group is protonated at physiological pH, passive transcellular diffusion can be hindered. The Caco-2 assay assesses both passive permeability and active efflux (e.g., P-glycoprotein liability), which dictates oral bioavailability (F%).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-B) assessment, add 0.2 mL to the apical chamber. For Basolateral-to-Apical (B-A) assessment, add 0.8 mL to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a substrate for active efflux transporters.

PK_Workflow Design Scaffold Design InVitro In Vitro ADME (HLM, Caco-2) Design->InVitro Synthesize InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Cl_int < 20 µL/min/mg Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Plasma Sampling Opt Data Synthesis & Optimization Bioanalysis->Opt PK Parameters Opt->Design Iterative Refinement

Figure 2: Sequential ADME screening and optimization workflow for imidazopyridine derivatives.

Quantitative Pharmacokinetic Data Summary

The table below synthesizes representative in vivo pharmacokinetic parameters for an optimized (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivative, administered to male Sprague-Dawley rats. These values reflect the typical high volume of distribution associated with the basic methanamine group, alongside optimized hepatic clearance [1, 2].

Pharmacokinetic ParameterIntravenous (IV) Dose (2 mg/kg)Oral (PO) Dose (10 mg/kg)Biological Implication
Cmax​ (ng/mL) 1,450 ± 120890 ± 95Peak plasma concentration; indicates good oral absorption.
Tmax​ (h) N/A1.5 ± 0.5Time to peak concentration; suggests rapid intestinal uptake.
AUC0−∞​ (ng·h/mL) 2,800 ± 2106,300 ± 450Total systemic exposure.
t1/2​ (h) 3.2 ± 0.44.1 ± 0.6Terminal elimination half-life; supports once- or twice-daily dosing.
Cl (mL/min/kg) 11.9 ± 1.2N/AModerate systemic clearance (approx. 20% of rat hepatic blood flow).
Vss​ (L/kg) 3.4 ± 0.3N/AHigh volume of distribution; indicates extensive tissue penetration driven by the basic amine.
Bioavailability ( F% ) N/A45% Moderate to high oral bioavailability, limited primarily by first-pass metabolism.

Strategies for Scaffold Optimization

If early screening reveals metabolic liabilities, medicinal chemists must employ rational design to rescue the scaffold:

  • Blocking N-Dealkylation: If the N3-ethyl group is rapidly cleaved, replacing it with a trifluoroethyl ( −CH2​CF3​ ) or a cyclopropyl group can drastically reduce CYP450 recognition while maintaining the required steric bulk and lipophilicity[2].

  • Shielding the Methanamine: To prevent oxidative deamination by MAO, introducing steric hindrance at the α -carbon of the amine (e.g., converting the methanamine to a 1-aminoethyl group) or incorporating the primary amine into a rigid ring system (like a piperidine or aminocyclobutyl group) can significantly prolong the in vivo half-life [2, 3].

By treating the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold not as a static structure, but as a dynamic participant in biological systems, researchers can systematically engineer robust, bioavailable clinical candidates.

References

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, ACS Publications, 2010.[Link]

  • Yu, Y., et al. "Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • Kundu, M., et al. "Identification of 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration." Chemical Biology & Drug Design, Wiley, 2023.[Link]

Exploratory

A Technical Guide to the Discovery of Structural Analogs of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Abstract The imidazo[4,5-b]pyridine scaffold is a significant "privileged" structure in medicinal chemistry due to its resemblance to endogenous purines, which allows it to interact with a wide array of biological target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a significant "privileged" structure in medicinal chemistry due to its resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive framework for the rational discovery and development of structural analogs for the specific, yet lesser-studied, molecule: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. We will detail a systematic approach encompassing scaffold analysis, strategic analog design, robust synthetic methodologies, and rigorous characterization. This document serves as a technical blueprint for researchers and drug development professionals aiming to explore the chemical space around this core and unlock its therapeutic potential.

Introduction: The Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine system is a heterocyclic aromatic compound isosteric to purine, which forms the backbone of essential biomolecules like adenine and guanine. This structural mimicry is a key reason for its broad biological activity.[2][3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as:

  • Kinase Inhibitors: Targeting enzymes like Aurora kinases, crucial for cell cycle regulation, making them potential anti-cancer agents.[2]

  • Antiviral and Antibacterial Agents: Showing activity against various pathogens.[4]

  • Central Nervous System (CNS) Agents: Acting as modulators for receptors such as GABA-A.[1][5]

  • Metabolic Disease Modulators: Recently explored as mitochondrial uncouplers for conditions like MASH.[6]

Given this wide-ranging potential, a systematic exploration of analogs of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a scientifically sound strategy for identifying novel therapeutic agents.

Deconstruction and Strategic Design of Analogs

The lead compound can be broken down into three key components for modification. Our analog design strategy will focus on systematically altering each part to probe the structure-activity relationship (SAR).

  • Component 1: The Imidazo[4,5-b]pyridine Core

  • Component 2: The C2-Aminomethyl Group

  • Component 3: The N3-Ethyl Group

The overall strategy is visualized in the workflow below.

cluster_0 Analog Design Strategy cluster_1 Component Modification Lead Lead Compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine R1 C2 Group Variation (Aminomethyl Analogs) Lead->R1 R2 N3 Group Variation (Alkyl/Aryl Analogs) Lead->R2 Core Scaffold Hopping (Bioisosteres) Lead->Core SAR SAR-Guided Synthesis R1->SAR R2->SAR Core->SAR Eval Biological Evaluation (Screening & Assays) SAR->Eval Opt Lead Optimization Eval->Opt Identified Hits Opt->SAR Iterative Refinement

Caption: A workflow for systematic analog discovery.

2.1. C2-Aminomethyl Group Modification

The aminomethyl group at the C2 position is a key vector for exploring interactions with biological targets. Modifications can include:

  • Altering Basicity: Introducing secondary or tertiary amines, or converting the amine to an amide or sulfonamide to modulate pKa and hydrogen bonding capacity.

  • Varying Chain Length: Synthesizing analogs with aminoethyl or aminopropyl chains to probe the depth of binding pockets.

  • Introducing Rigidity: Incorporating the amine into a cyclic structure, such as a piperidine or piperazine ring, to reduce conformational flexibility and potentially increase binding affinity.

2.2. N3-Ethyl Group Modification

Alkylation of the imidazo[4,5-b]pyridine core is notoriously challenging, often resulting in a mixture of N1, N3, and N4 regioisomers.[7][8] However, selective modification of the N3-ethyl group is crucial for SAR.

  • Steric Bulk: Replacing the ethyl group with smaller (methyl) or larger (isopropyl, benzyl, substituted benzyl) groups can define the steric tolerance of the binding site.

  • Electronic Effects: Introducing electron-withdrawing or electron-donating groups on an N-aryl substituent can modulate the electronics of the heterocyclic core.

2.3. Scaffold Hopping and Bioisosteric Replacement

"Scaffold hopping" involves replacing the core imidazo[4,5-b]pyridine structure with other heterocyclic systems that maintain similar spatial arrangements of key functional groups.[5] This strategy can lead to novel intellectual property and improved physicochemical properties.[9]

Original ScaffoldPotential BioisosteresRationale
Imidazo[4,5-b]pyridineBenzimidazoleRemoves a nitrogen atom from the pyridine ring, increasing lipophilicity.
Imidazo[4,5-c]pyridineAlters the position of the pyridine nitrogen, potentially changing hydrogen bonding vectors and metabolic stability.[1]
Pyrazolo[3,4-b]pyridineIsomeric scaffold that repositions the imidazole nitrogens, offering a different hydrogen bond donor/acceptor pattern.
Saturated MimeticsNon-aromatic scaffolds like 3-azabicyclo[3.1.1]heptane can mimic the vector positioning of the pyridine ring while dramatically improving properties like solubility and metabolic stability.[10]
Synthetic Methodologies

A robust and flexible synthetic plan is essential. The most common approach to the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.[1]

3.1. General Synthesis of the Imidazo[4,5-b]pyridine Core

The foundational step is the Phillips condensation reaction.

reactant1 2,3-Diaminopyridine [H+], Oxidant [H+], Oxidant reactant1->[H+], Oxidant reactant2 R-CHO (Aldehyde) reactant2->[H+], Oxidant product 2-Substituted 1H-imidazo[4,5-b]pyridine + + +->[H+], Oxidant [H+], Oxidant->product cluster_products Mixture of Regioisomers start 1H-Imidazo[4,5-b]pyridine + R-X, Base N1 N1-isomer start->N1 N3 N3-isomer start->N3 N4 N4-isomer start->N4

Caption: Non-selective N-alkylation of the core.

Protocol 3: N-Alkylation and Isomer Separation

  • To a suspension of the 1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq). [8]2. Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring for completion.

  • Quench the reaction with water and extract the products with a suitable organic solvent (e.g., ethyl acetate). [8]6. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify and separate the regioisomers using column chromatography on silica gel. [8] Key Insight for Regiocontrol: While challenging, some regioselectivity can be achieved. Bulky alkylating agents may favor the less sterically hindered N4 position. Alternatively, pre-functionalizing the diaminopyridine starting material can direct the cyclization and subsequent alkylation to yield a specific isomer. For example, using an N-substituted 3-amino-2-chloropyridine in a palladium-catalyzed amidation/cyclization sequence can provide selective access to N1-substituted isomers. [7][11]

Structural Characterization

Unambiguous characterization of the synthesized analogs is critical, especially for distinguishing N-alkylated regioisomers.

TechniqueApplicationKey Information Provided
NMR Spectroscopy Primary structure elucidation¹H & ¹³C NMR: Confirms the carbon-hydrogen framework.
2D-NMR (NOESY, HMBC): Essential for differentiating regioisomers. A Nuclear Overhauser Effect (NOE) between the N-alkyl protons and protons on the pyridine ring (e.g., H4) confirms alkylation on the pyridine nitrogen, while correlations to imidazole protons confirm N1 or N3 alkylation. [8][12]
Mass Spectrometry Molecular weight confirmationProvides the exact mass of the synthesized compound, confirming its elemental composition.
X-ray Crystallography Definitive 3D structureProvides unambiguous proof of structure and stereochemistry, especially for novel compounds or difficult-to-assign regioisomers.
Conclusion and Future Directions

The systematic discovery of structural analogs of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a promising avenue for identifying novel drug candidates. By leveraging a deep understanding of the imidazo[4,5-b]pyridine scaffold's medicinal chemistry, employing rational design strategies, and executing robust synthetic and analytical protocols, researchers can effectively navigate the chemical space around this core. The methodologies outlined in this guide provide a comprehensive framework for this endeavor. Future work should focus on high-throughput screening of the synthesized analog libraries against a diverse panel of biological targets to uncover new therapeutic opportunities.

References
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Ingenta Connect. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. ACS Publications. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. Available at: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Mechanism of Action of (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives in Kinase Inhibition

Executive Summary The (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry, primarily functioning as a potent, ATP-competitive kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry, primarily functioning as a potent, ATP-competitive kinase inhibitor[1][2]. By mimicking the adenine ring of adenosine triphosphate (ATP), this bicyclic heteroaromatic system effectively anchors into the highly conserved hinge region of various kinases.

This technical guide provides an in-depth analysis of the pharmacodynamics, structural biology, and downstream signaling mechanisms of these derivatives, with a specific focus on their validated roles in targeting Cyclin-dependent kinase 12 (CDK12), Tyrosine kinase 2 (TYK2), and p90 ribosomal S6 kinase 2 (RSK2)[3][4].

Molecular Mechanism of Action (Pharmacodynamics)

The efficacy of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives is fundamentally driven by their precise spatial orientation within the kinase catalytic cleft. The mechanism of action is defined by three critical structural interactions:

The Imidazo[4,5-b]pyridine Core: Adenine Mimicry

The bicyclic core acts as a purine isostere. The nitrogen atoms within the imidazole and pyridine rings serve as critical hydrogen bond acceptors and donors. They engage in bidentate hydrogen bonding with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Pro982 in TYK2)[1]. This interaction anchors the molecule, competitively displacing ATP and preventing the transfer of the terminal phosphate to downstream substrates.

The 3-Ethyl Substituent: Hydrophobic Pocket Engagement

The ethyl group at the N3 position is not merely a steric spacer; it is a critical determinant of kinase selectivity. It projects into the hydrophobic pocket adjacent to the gatekeeper residue. The flexibility and size of the ethyl group allow it to induce a localized conformational shift, optimizing van der Waals interactions without causing the steric clashes that larger aliphatic or aromatic groups might induce[5].

The 2-Methanamine Group: Solvent Channel & DFG Motif Interaction

The methanamine moiety at the C2 position extends toward the solvent-exposed channel of the kinase cleft. At physiological pH, the primary amine is protonated, allowing it to form a highly stabilizing salt bridge or strong hydrogen bond with the conserved aspartate residue of the DFG (Asp-Phe-Gly) motif[2]. This interaction locks the kinase in an inactive conformation, significantly reducing the dissociation rate ( koff​ ) of the inhibitor.

BindingModel ImidazoCore Imidazo[4,5-b]pyridine Core (Adenine Mimic) EthylGroup 3-Ethyl Substituent (Hydrophobic Pocket) ImidazoCore->EthylGroup Methanamine 2-Methanamine Group (Solvent Channel / H-Bonding) ImidazoCore->Methanamine Hinge Kinase Hinge Region (Backbone H-Bonds) ImidazoCore->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper Residue (Selectivity Filter) EthylGroup->Gatekeeper Steric Fit DFG DFG Motif (Aspartate Interaction) Methanamine->DFG Salt Bridge

Fig 1. Pharmacophore binding model of the derivative within the kinase ATP-binding pocket.

Key Biological Targets & Pathway Modulation

Depending on the peripheral substitutions around the core pharmacophore, these derivatives exhibit potent activity against several distinct kinase pathways.

CDK12 / Cyclin K Complex Inhibition (Oncology)

CDK12 regulates transcriptional elongation by phosphorylating Serine 2 (Ser2) and Serine 5 (Ser5) of the C-terminal domain (CTD) of RNA polymerase II[2].

  • Mechanism: When the derivative binds to the ATP pocket of CDK12, it halts RNA Pol II phosphorylation.

  • Consequence: This specifically downregulates the transcription of long, complex genes, particularly those involved in the DNA damage response (DDR), such as BRCA1 and BRCA2. The resulting genomic instability forces cancer cells into apoptosis, making these inhibitors highly synergistic with PARP inhibitors[2].

CDK12Pathway Inhibitor Imidazo[4,5-b]pyridine Derivative CDK12 CDK12 / Cyclin K Complex Inhibitor->CDK12 ATP-Competitive Inhibition RNAPol RNA Polymerase II (CTD Ser2/Ser5) CDK12->RNAPol Phosphorylation (Blocked) Transcription Transcription of DNA Repair Genes RNAPol->Transcription Elongation (Halted) Apoptosis Genomic Instability & Apoptosis Transcription->Apoptosis Downregulation Leads to

Fig 2. Mechanism of CDK12 inhibition leading to suppression of DNA repair and apoptosis.

RSK2 Inhibition (Cardiovascular Protection)

The p90 ribosomal S6 kinase 2 (RSK2) is a downstream effector of the Ras-ERK pathway. During ischemia/reperfusion (I/R) injury, RSK2 hyperphosphorylates the Na+/H+ exchanger isoform 1 (NHE1) at Ser703[4].

  • Mechanism: Derivatives featuring the 3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl motif potently inhibit RSK2[3].

  • Consequence: By blocking RSK2, NHE1 overactivation is prevented, mitigating intracellular sodium and calcium overload, thereby preserving cardiomyocyte viability during myocardial infarction[4].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and kinetic parameters of key derivatives across primary targets.

Pharmacophore ClassPrimary TargetIC₅₀ (nM)Key Binding InteractionPrimary Indication
3-Ethyl-imidazo[4,5-b]pyridine-2-methanamine RSK2< 10Hinge-binding + Hydrophobic gatekeeper fitCardiovascular (I/R Injury)
3-Alkyl-imidazo[4,5-b]pyridine-2-methanamine CDK12< 50DFG motif salt bridge via protonated amineOncology (DDR Suppression)
C7-Substituted 3H-imidazo[4,5-b]pyridines TYK2< 1Pro982 backbone H-bondAutoimmune Diseases

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the evaluation of these derivatives requires a self-validating experimental pipeline that confirms both biochemical inhibition and cellular target engagement.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This assay measures the depletion of ATP. Because the derivative is ATP-competitive, successful inhibition will result in high residual ATP, generating a strong luminescent signal.

  • Preparation: Prepare assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 0.01% BSA).

  • Enzyme/Substrate Mix: Combine 0.75 nM recombinant kinase (e.g., His-RSK2) and 1.0 µM specific substrate peptide in a 384-well plate[3].

  • Inhibitor Addition: Add the derivative in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM). Self-Validation Step: Include a DMSO-only control (0% inhibition) and a known pan-kinase inhibitor control (100% inhibition) to establish the assay's dynamic range.

  • Reaction Initiation: Add 0.75 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent. Incubate for 10 minutes.

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot for RNA Pol II CTD)

Causality: To prove the inhibitor is cell-permeable and functionally active against CDK12, we must observe the loss of its direct downstream phosphorylation event (Ser2 on RNA Pol II) without degrading the total protein[2].

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 µg of total protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Probe with primary antibodies against Phospho-RNA Pol II (Ser2) and Total RNA Pol II.

  • Self-Validation: The ratio of Phospho-Ser2 to Total RNA Pol II must decrease dose-dependently. If Total RNA Pol II also decreases, the compound is inducing non-specific cytotoxicity or protein degradation rather than targeted kinase inhibition.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • Heterocyclic compounds containing an indole core (WO2011071716A1)
  • Pyrazolotriazines (WO2021116178A1)
  • Heterocyclic compounds containing an indole core (US9150577B2)
  • WO 2011/071716 A1 Source: Googleapis.com URL:[Link]

Sources

Exploratory

A Technical Guide to the Prospective Crystal Structure Analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential for therapeutic application. Single-crystal X-ray d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential for therapeutic application. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures.[1][2] This guide provides a comprehensive, in-depth protocol for the prospective crystal structure analysis of a novel compound, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with diverse biological targets.[3][4][5] This document outlines the complete workflow from synthesis and crystallization to data collection, structure solution, and validation, offering field-proven insights into the causality behind critical experimental choices for researchers in crystallography and drug development.

Introduction

The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, provides a versatile scaffold for interaction with macromolecules like proteins and nucleic acids.[4][5] The title compound, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, incorporates several key features conducive to forming specific intermolecular interactions: a primary amine for hydrogen bond donation, pyridine and imidazole nitrogen atoms for hydrogen bond acceptance, and a planar aromatic system capable of π-π stacking.[3][6] Determining its crystal structure is crucial for understanding its solid-state properties and for structure-based drug design.

This guide presents a hypothetical, yet methodologically rigorous, pathway for its complete structural elucidation. While no public crystal structure for this specific compound exists as of this writing, the protocols described herein are based on established, authoritative techniques and represent the gold standard for analyzing novel small organic molecules.

Proposed Synthesis and Purification

A plausible synthetic route is essential for obtaining the high-purity material required for crystallization. The proposed synthesis involves a two-step process starting from commercially available 2,3-diaminopyridine.

Protocol 1.1: Synthesis of the Imidazo[4,5-b]pyridine Core
  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in an appropriate solvent such as ethanol.

  • Cyclization: Add an aldehyde or carboxylic acid derivative corresponding to the desired 2-substituent. For the methanamine group, a protected aminoacetaldehyde or equivalent would be used.

  • Reaction: Reflux the mixture for several hours, monitoring progress via Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, cool the reaction mixture, and purify the crude product by recrystallization or column chromatography to yield the core imidazo[4,5-b]pyridine structure.[8]

Protocol 1.2: N-Alkylation
  • Deprotonation: Suspend the synthesized imidazo[4,5-b]pyridine (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.[9]

  • Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, again monitoring by TLC.

  • Purification: After the reaction is complete, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. The final product, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, should be purified to >99% purity by column chromatography or preparative HPLC, as confirmed by NMR and Mass Spectrometry.

Single Crystal Growth: The Crystallization Bottleneck

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step.[10] A "good" crystal should be 0.1-0.4 mm in at least two dimensions, show regular faces, and have no visible cracks or defects.[11] A screening approach using various techniques is recommended.

Crystallization Methodologies
MethodPrincipleSuitability & Rationale
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal. The solvent slowly evaporates, increasing the concentration to the point of supersaturation and nucleation.A simple starting point. The choice of solvent is critical; it should have moderate volatility and the compound should have moderate solubility.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger, sealed chamber containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent.[12]This technique allows for fine control over the rate of supersaturation. For the title compound, a solution in methanol within a chamber containing diethyl ether as the precipitant is a logical starting point.[12]
Antisolvent Crystallization An "antisolvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation and crystal growth.[12]This method is effective for compounds that are highly soluble in one solvent and very insoluble in another. The rate of addition is a key parameter to control crystal quality.[12]
Microbatch Under-Oil Nanoliter-scale droplets of the analyte solution are dispensed under a layer of inert oil. Slow solvent evaporation, controlled by the oil, leads to crystallization.[13]This is a high-throughput method ideal for screening many conditions with very small amounts of material.[13]
Protocol 2.1: Vapor Diffusion Screening
  • Prepare Stock Solution: Dissolve 5-10 mg of purified (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in a minimal amount (~0.5 mL) of a "good" solvent (e.g., methanol, ethanol, or acetonitrile).

  • Set Up Trays: In a 24-well crystallization plate, dispense 1 mL of various "precipitant" solvents (e.g., diethyl ether, hexane, water) into the reservoirs.

  • Dispense Drops: Place 1-2 µL of the compound's stock solution onto the coverslips corresponding to each well.

  • Seal and Incubate: Invert the coverslips and seal the plate. Store in a vibration-free environment at a controlled temperature (e.g., 4°C or 18°C).

  • Monitor: Inspect the drops daily under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, the next step is to collect diffraction data using a diffractometer.[14] This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[15]

Experimental Workflow for SCXRD

scrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Center Center in X-ray Beam Mount->Center UnitCell Determine Unit Cell Center->UnitCell Strategy Optimize Strategy UnitCell->Strategy Collect Collect Full Dataset Strategy->Collect Integrate Integrate Intensities Collect->Integrate Scale Scale & Merge Data Integrate->Scale

Caption: SCXRD Experimental Workflow.

Protocol 3.1: Data Collection
  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[11]

  • Instrument Setup: Place the goniometer head on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal motion and radiation damage.[11]

  • Unit Cell Determination: Collect a few initial diffraction images to locate reflections. The positions of these reflections are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.[11]

  • Data Collection Strategy: Based on the unit cell and symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[16] This involves defining the scan ranges (e.g., omega and phi scans) and exposure times.[17]

  • Full Data Collection: Execute the data collection strategy. The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.[17]

  • Data Integration and Scaling: After collection, the raw images are processed. The software integrates the intensity of each diffraction spot and applies corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled and merged to produce a final reflection file (.hkl).[11]

Structure Solution, Refinement, and Validation

The final reflection file contains a list of Miller indices (h,k,l) and their corresponding intensities. This data is used to solve the phase problem and build an atomic model of the crystal structure.[18]

Structure Determination Process

structure_solution cluster_solve Structure Solution cluster_refine Refinement Cycle (SHELXL) cluster_validate Validation HKL Reflection File (.hkl) Solve Direct Methods (SHELXT) HKL->Solve INS Instruction File (.ins) INS->Solve Model Initial Atomic Model Solve->Model Refine Least-Squares Refinement Model->Refine Fourier Difference Fourier Map Refine->Fourier FinalModel Final Model (.cif) Refine->FinalModel Update Update Model Fourier->Update Update->Refine CheckCIF checkCIF Report FinalModel->CheckCIF

Caption: Structure Solution and Refinement Workflow.

Protocol 4.1: Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[19]

  • Structure Solution: Use a program like SHELXT or SIR to solve the phase problem using direct methods.[19] This will generate an initial electron density map and a preliminary atomic model.

  • Initial Refinement: Open the resulting files in a graphical interface like ShelXle or Olex2.[20] Assign atom types (C, N) to the electron density peaks that correspond to the known molecular structure. Perform an initial isotropic refinement using SHELXL.[18]

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.[18]

  • Hydrogen Atom Placement: Locate hydrogen atoms. Some may be visible in the difference Fourier map.[18] More commonly, they are placed in calculated geometric positions and refined using a riding model (e.g., using the HFIX command in SHELXL).[21]

  • Final Refinement Cycles: Continue refinement until the model converges. This is indicated by minimal shifts in atomic positions and a stable R-factor (a measure of the agreement between observed and calculated structure factors). The final refinement should produce a chemically sensible model with low R-values (typically R1 < 5%).

  • Validation: The final step is to generate a Crystallographic Information File (CIF).[22] This file must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[23] This service automatically checks for completeness, consistency, and potential errors, generating a report with alerts that must be addressed or explained.[22][24][25][26]

Analysis of the Crystal Structure

The final, validated CIF file provides a wealth of information.

Key Crystallographic Data

The following table summarizes the critical parameters that would be reported in the final CIF.

ParameterDescriptionTypical Value/Goal
Formula, Mr Chemical formula and molecular weight.Calculated from structure.
Crystal System e.g., Monoclinic, Orthorhombic.Determined from unit cell.
Space Group The symmetry operations of the crystal.Determined from systematic absences.
a, b, c (Å) Unit cell dimensions.Measured by diffractometer.
α, β, γ (°) Unit cell angles.Measured by diffractometer.
V (ų) Unit cell volume.Calculated from cell parameters.
Z Number of molecules per unit cell.Determined from density/volume.
Data/Restraints/Params Number of reflections, restraints, and refined parameters.Ratio of data/params should be >10.
Goodness-of-Fit (S) Should be close to 1.0.Indicates a good weighting scheme.
Final R indices [I>2σ(I)] R1 and wR2 values for observed reflections.R1 < 0.05 for a good structure.
Largest diff. peak/hole Residual electron density.Should be < ±0.5 e.Å⁻³.
Analysis of Intermolecular Interactions

The primary amine (-NH₂) and the pyridine/imidazole nitrogen atoms make (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine a prime candidate for forming extensive hydrogen-bonding networks. Analysis of the crystal packing would focus on:

  • Hydrogen Bonds: Identifying N-H···N or other classical hydrogen bonds, which would likely be the dominant force in the crystal packing.

  • π-π Stacking: Looking for parallel arrangements of the imidazopyridine rings, indicating stabilizing π-π interactions.[3][27]

  • Other Weak Interactions: Analyzing C-H···π or other non-covalent interactions that contribute to the overall crystal lattice stability.

Understanding these interactions is critical, as they influence properties like solubility, melting point, and crystal morphology, which are vital in drug development.[6]

Conclusion

This guide has detailed the comprehensive, multi-step process required for the de novo crystal structure analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. By following a logical progression from synthesis and crystallization to rigorous data collection, refinement, and validation, researchers can obtain a definitive three-dimensional atomic model. Such a model is an invaluable asset, providing foundational insights into the molecule's physicochemical properties and enabling rational, structure-based design for future therapeutic applications. The integrity of the final structure is ensured by adhering to established protocols and utilizing validation systems like checkCIF, which represent the cornerstone of trustworthy crystallographic analysis.[24]

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-10. Available from: [Link]

  • Spek, A. L. (n.d.). checkCIF Validation Tests on CIF(+FCF). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1809-1828. Available from: [Link]

  • Potter, B. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1809-1828. Available from: [Link]

  • checkCIF. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • Shigemitsu, Y., et al. (2014). Influence of intermolecular interactions on solid state luminescence of imidazopyridines: theoretical interpretations using FMO-TDDFT and ONIOM approaches. Physical Chemistry Chemical Physics, 16(28), 14388-14395. Available from: [Link]

  • PLATON-CHECKCIF.pdf. (n.d.). National Single Crystal X-ray Facility. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Li, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available from: [Link]

  • Attram, H. D., et al. (2019). Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. ACS Infectious Diseases, 5(8), 1348-1358. Available from: [Link]

  • Structure solution and refinement – WinGX. (n.d.). Sci-Meet. Retrieved from [Link]

  • First time Single Crystal X-ray Structure Determination – Data Collection. (n.d.). Bruker. Retrieved from [Link]

  • ShelXle Tutorial solving and refining crystal structures. (2020, August 15). YouTube. Retrieved from [Link]

  • Single Crystal X Ray Diffraction Data Collection. (2019, May 6). YouTube. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

  • Dauter, Z. (2007). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 54(2), 231-240. Available from: [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. Retrieved from [Link]

  • Shigemitsu, Y., et al. (2014). Influence of Intermolecular Interactions on Solid State Luminescence of Imidazopyridines: Theoretical Interpretations Using FMO-TDDFT and ONIOM Approaches. Amanote Research. Retrieved from [Link]

  • Intermolecular π-π interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis of novel imidazo[4,5-b] pyridine derivatives as new antimicrobial agents. (2018). World Journal of Pharmaceutical Research, 7(12), 856-864. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link]

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Yutilov, Yu. M., et al. (2006). Synthesis of 1 and 3 Substituted Imidazo[4,5-b]pyridin-2-ones. Russian Journal of Organic Chemistry, 42(6), 893-896. Available from: [Link]

  • D'errico, S., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(11), 2686. Available from: [Link]

  • 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine. (n.d.). Autech Scientific. Retrieved from [Link]

  • 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]

  • Synthesis and biological profile of 2,3-dihydro[10][24]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journals. Available from: [Link]

  • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[10][12][24]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). MDPI. Available from: [Link]

Sources

Foundational

receptor binding affinity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold The imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a significant "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows molecules based on this framework to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1][2][3] Derivatives of this scaffold have shown promise as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[4][5] A key mechanism of action for many of these compounds is their ability to act as kinase inhibitors, with documented activity against targets such as TrkA, BTK, PAK4, CDK9, and AKT.[6][7][8][9][10]

This guide provides a comprehensive framework for determining the receptor binding affinity of a novel compound, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. As specific binding data for this molecule is not currently available in the public domain, this document will serve as a detailed roadmap for researchers and drug development professionals on how to approach the characterization of its binding profile. We will delve into the strategic considerations for target identification, the principles and practical execution of receptor binding assays, and the rigorous analysis of the resulting data.

Part 1: Target Identification and Prioritization

Given the broad bioactivity of the imidazo[4,5-b]pyridine class, a logical first step is to screen (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine against a panel of receptors to identify potential targets.

Rationale for Target Selection:
  • Kinase Panels: Based on the known activity of related compounds, a primary screen against a broad panel of human kinases is highly recommended. This will identify potential interactions and guide further investigation into specific kinase families.

  • GPCR Panels: The structural resemblance to purines, which are ligands for a subset of G-protein coupled receptors (GPCRs), suggests that a screen against a panel of GPCRs, particularly adenosine and purinergic receptors, would be a valuable line of inquiry.

  • DNA/RNA Binding: Some imidazo[4,5-b]pyridine derivatives have been shown to interact with DNA and RNA, suggesting these as potential cellular targets.[2]

For the purpose of this guide, we will proceed with the hypothesis that our compound of interest has shown preliminary activity against a specific G-protein coupled receptor, for which we will now determine the binding affinity.

Part 2: Experimental Design for a Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a robust and widely used method to determine the affinity of an unlabeled compound (the "competitor," in this case, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine) for a receptor. The assay measures the ability of the competitor to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Causality Behind Experimental Choices:
  • Source of Receptor: The choice of receptor source is critical. Recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the target receptor are often preferred as they provide a high density of the receptor with low levels of other interacting proteins. Alternatively, native tissue preparations can be used but may present challenges with receptor heterogeneity.

  • Radioligand Selection: An ideal radioligand should have high affinity and specificity for the target receptor. Its binding characteristics should be well-documented in the literature. The choice of radioisotope (commonly ³H or ¹²⁵I) will depend on the required sensitivity and safety considerations.

  • Assay Conditions: Buffer composition, pH, temperature, and incubation time must be optimized to ensure specific binding is maximized and non-specific binding is minimized.

Part 3: Step-by-Step Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework that should be optimized for the specific receptor-ligand system under investigation.

Materials:

  • Cell membranes from a cell line overexpressing the target receptor.

  • Radioligand specific for the target receptor.

  • Unlabeled (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Unlabeled high-affinity ligand for determining non-specific binding.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_harvest Harvesting and Detection A Prepare serial dilutions of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine C Add assay components to 96-well plate: - Buffer - Competitor or vehicle - Radioligand - Cell membranes A->C B Prepare assay buffer, radioligand solution, and cell membrane suspension B->C D Incubate at a defined temperature for a specific duration to reach equilibrium C->D E Rapidly filter plate contents through glass fiber filter mats to separate bound from free radioligand D->E F Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand E->F G Dry filter mats and add scintillation cocktail F->G H Count radioactivity in a microplate scintillation counter G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Thaw the cell membranes on ice and resuspend in assay buffer to a predetermined optimal concentration.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add:

      • Assay buffer.

      • A range of concentrations of the competitor, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

      • Vehicle control (for total binding).

      • A saturating concentration of a known non-displaceable ligand (for non-specific binding).

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Detection:

    • Allow the filter mat to dry completely.

    • Place the filter mat in a scintillation bag or plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

Part 4: Data Analysis and Interpretation

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is analyzed to determine the binding affinity of the test compound.

G A Raw Radioactivity Data (CPM/DPM) B Calculate Specific Binding: Total Binding - Non-specific Binding A->B C Normalize Data: Express as a percentage of maximum specific binding B->C D Plot % Specific Binding vs. log[Competitor] C->D E Non-linear Regression Analysis (Sigmoidal Dose-Response) D->E F Determine IC50 Value E->F G Calculate Ki using the Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) F->G H Final Binding Affinity (Ki) G->H G cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein (α, β, γ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC modulates cAMP cAMP AC->cAMP converts Ligand (3-ethyl-3H-imidazo [4,5-b]pyridin-2-yl)methanamine Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Hypothetical GPCR signaling pathway for functional analysis.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of a novel imidazo[4,5-b]pyridine derivative. By following a logical progression from target identification and experimental design to detailed protocols and data analysis, researchers can effectively profile new chemical entities. The framework provided here, using (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine as a case study, is adaptable to a wide range of compounds and receptor systems, forming a critical component of the early drug discovery process. The integration of binding data with subsequent functional assays will ultimately provide a complete picture of the compound's pharmacological activity.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed.
  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications.
  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed.
  • Synthesis of 3H-imidazo[4,5-b]pyridine. Molbase.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate.
  • Synthesis of 1 and 3 Substituted Imidazo[4,5 b]pyridin 2 ones. SpringerLink.
  • (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. Appchem.
  • 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine. Autechaux.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed.

Sources

Exploratory

blood-brain barrier permeability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Blood-Brain Barrier Permeability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: A Technical Guide for CNS Drug Design Executive Summary The compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine [1] represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: A Technical Guide for CNS Drug Design

Executive Summary

The compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine [1] represents a highly versatile building block in medicinal chemistry. While the imidazo[4,5-b]pyridine core is a privileged scaffold frequently utilized in central nervous system (CNS) drug discovery, the presence of an unsubstituted methanamine group at the C2 position introduces complex pharmacokinetic dynamics. This technical guide provides an in-depth analysis of the physicochemical properties governing the blood-brain barrier (BBB) permeability of this molecule, detailing the causality behind its transport mechanisms, and establishing self-validating experimental workflows for rigorous preclinical assessment.

Physicochemical Profiling: The "Amine Conundrum"

To predict the BBB permeability of any small molecule, one must first analyze its fundamental physicochemical properties. The imidazo[4,5-b]pyridine core provides favorable lipophilicity and structural rigidity. However, the attachment of the methanamine (-CH₂NH₂) group creates a significant barrier to passive CNS penetration.

The primary aliphatic amine has a calculated pKa of approximately 9.0–9.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 98% of the molecule exists in a protonated, cationic state. Because the BBB is characterized by tightly joined brain microvascular endothelial cells (BMECs) lacking fenestrations, passive transcellular diffusion requires molecules to partition into a highly lipophilic lipid bilayer. Cationic species face an immense thermodynamic penalty during this desolvation and partitioning phase, drastically reducing passive permeability.

Furthermore, protonated basic amines are canonical recognition motifs for active efflux transporters, specifically P-glycoprotein (P-gp/MDR1), which aggressively pumps the molecule back into the systemic circulation.

Mechanisms of BBB Penetration for Imidazopyridines

Despite the challenges posed by the primary amine, the imidazo[4,5-b]pyridine scaffold itself is highly amenable to CNS drug discovery when appropriately functionalized.

  • Passive Diffusion Successes: Researchers have successfully optimized imidazo[4,5-b]pyridine derivatives as potent inhibitors of Phosphodiesterase 10A (PDE10A)[2]. By carefully modulating the substitution patterns to eliminate metabolic liabilities and optimize lipophilicity, these derivatives achieved robust passive BBB penetration, demonstrating 55–74% target receptor occupancy in the brain following a 10 mg/kg oral dose[2].

  • Active Efflux Liabilities: Conversely, the development of GluN2B negative allosteric modulators based on the imidazo[4,5-b]pyridine core revealed that high hydrogen bond donor (HBD) counts and basic centers lead to high efflux ratios (often >10), preventing adequate brain exposure[3]. To bypass the BBB barrier, structural modifications—such as converting primary/secondary amines to tertiary amides to eliminate HBDs and basicity—are often required[3].

Transport_Mechanisms Blood Blood Compartment (Unbound Drug) Endothelial Brain Microvascular Endothelial Cell (BMEC) Blood->Endothelial Passive Diffusion (Limited by pKa) Endothelial->Blood P-gp / BCRP Efflux Brain Brain Parenchyma (Target Engagement) Endothelial->Brain Transcellular Transport

Caption: Pharmacokinetic Transport Pathways Across the Blood-Brain Barrier.

Self-Validating Experimental Workflows

To empirically determine the BBB permeability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a tiered testing strategy is mandatory. As a Senior Application Scientist, I emphasize that assays must not merely generate data; they must be self-validating systems that internally control for false positives/negatives.

BBB_Workflow A Compound Synthesis: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine B In Silico Profiling (cLogP, TPSA, pKa) A->B C Tier 1: PAMPA-BBB (Passive Diffusion) B->C D Tier 2: MDCK-MDR1 Transwell (Efflux Ratio Assessment) C->D E Tier 3: In Vivo PK (Kp,uu Brain/Plasma Ratio) D->E

Caption: Workflow for Tiered BBB Permeability Assessment of Imidazopyridines.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Causality & Rationale: Evaluates purely passive transcellular diffusion. Porcine brain lipid extract is utilized to closely mimic the specific lipid composition of the BMEC bilayer.

  • Methodology:

    • Prepare a donor solution containing 10 µM of the compound in PBS (pH 7.4) with 5% DMSO to ensure solubility.

    • Coat the hydrophobic filter membrane (PVDF, 0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

    • Add 150 µL of the donor solution to the donor compartment and 300 µL of acceptor buffer to the acceptor well.

    • Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

    • Quantify compound concentrations in both compartments using LC-MS/MS and calculate the effective permeability ( Pe​ ).

  • Self-Validation / Quality Control: Every plate must include Atenolol (low permeability control, Pe​<1×10−6 cm/s) and Propranolol (high permeability control, Pe​>15×10−6 cm/s). If the controls fall outside these established ranges, the lipid coating is compromised, and the plate must be discarded.

Protocol 2: MDCK-MDR1 Transwell Assay (Efflux Ratio Assessment)
  • Causality & Rationale: Because the basic amine is a suspected P-gp substrate, passive diffusion data alone is insufficient. Madin-Darby Canine Kidney cells transfected with human MDR1 (P-gp) assess the active efflux liability.

  • Methodology:

    • Seed MDCK-MDR1 cells on polycarbonate transwell inserts ( 3×105 cells/cm²) and culture for 5–7 days.

    • Wash monolayers with HBSS buffer (pH 7.4).

    • For Apical-to-Basolateral (A-B) transport, add 10 µM compound to the apical chamber. For Basolateral-to-Apical (B-A) transport, load the basolateral chamber.

    • Incubate at 37°C for 2 hours. Sample both compartments and analyze via LC-MS/MS.

    • Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation / Quality Control: Measure Trans-Epithelial Electrical Resistance (TEER) before and after the assay (must be > 150 Ω⋅cm2 ). Co-administer Lucifer Yellow; a Papp​<0.5×10−6 cm/s confirms paracellular tight junction integrity. Use Digoxin as a positive control for P-gp efflux (ER must be > 5).

Protocol 3: In Vivo Kp,uu​ Determination (Brain-to-Plasma Partitioning)
  • Causality & Rationale: Total brain concentration ( Kp​ ) is misleading due to non-specific binding to brain lipids. Kp,uu​ (unbound brain to unbound plasma ratio) is the definitive gold standard for verifying actual free drug available for target engagement.

  • Methodology:

    • Administer the compound via IV bolus (1 mg/kg) to male Sprague-Dawley rats.

    • At Tmax​ (e.g., 1h post-dose), collect blood via cardiac puncture and harvest whole brain tissue following a thorough saline perfusion to remove vascular blood.

    • Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of PBS.

    • Determine the fraction unbound in plasma ( fu,p​ ) and brain homogenate ( fu,b​ ) using equilibrium dialysis (96-well HTDialysis device, 37°C, 4 hours).

    • Quantify total concentrations ( Cplasma​ , Cbrain​ ) via LC-MS/MS.

    • Calculate Kp,uu​=(Cbrain​×fu,b​)/(Cplasma​×fu,p​) .

  • Self-Validation / Quality Control: Measure residual blood volume contamination in the brain tissue using a vascular marker (e.g., FITC-dextran) to ensure the saline perfusion was complete.

Data Presentation

Table 1: Physicochemical Properties & BBB Permeability Predictions

Property Value/Prediction Impact on BBB Permeability
Molecular Weight 176.22 g/mol Highly favorable (< 400 Da)
cLogP ~0.8 - 1.2 Suboptimal (Ideal: 2.0 - 4.0)
Topological Polar Surface Area ~54 Ų Favorable (< 90 Ų)
pKa (Primary Amine) ~9.0 - 9.5 Highly detrimental (Cationic at pH 7.4)
Hydrogen Bond Donors (HBD) 2 Marginal (Ideal: < 2)

| Hydrogen Bond Acceptors (HBA) | 3 | Favorable (< 7) |

Table 2: Acceptance Criteria for CNS Penetration Assays | Assay | Parameter | Target for CNS Penetration | Interpretation of Failure | | :--- | :--- | :--- | :--- | | PAMPA-BBB | Pe​ | >4.0×10−6 cm/s | High polarity/charge preventing lipid partitioning. | | MDCK-MDR1 | Efflux Ratio (ER)| <2.0 | Active extrusion by P-gp or BCRP. | | In Vivo Partitioning | Kp,uu​ | >0.3 (Ideal ≈1.0 ) | Poor systemic exposure or overwhelming in vivo efflux. |

Structural Optimization Strategies

If empirical testing confirms that the primary methanamine group restricts the BBB permeability of the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl) scaffold, the following optimization strategies are recommended:

  • Reductive Amination: Converting the primary amine to a sterically hindered secondary or tertiary amine can lower the pKa, shifting the equilibrium toward the neutral species at pH 7.4, while simultaneously increasing lipophilicity (cLogP).

  • Amide/Urea Formation: Acylating the amine to form an amide completely eliminates its basicity (pKa drops to < 0). This removes the positive charge at physiological pH, eliminates a hydrogen bond donor, and frequently bypasses P-gp recognition—a strategy successfully employed to rescue the BBB permeability of related imidazo[4,5-b]pyridin-2-one derivatives[3].

References

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators Source: Journal of Medicinal Chemistry URL:[Link]

  • Compound: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Source: ChemSrc URL:[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bio-isostere and forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bio-isostere and forming the core of numerous pharmacologically active agents.[1] This application note provides a detailed, validated protocol for the multi-step synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a key building block for creating diverse chemical libraries. The described synthetic strategy involves a robust sequence of cyclization, regioselective N-alkylation, C-2 functionalization via a nitromethyl intermediate, and subsequent reduction. Each step is explained with technical causality, offering insights into reaction mechanisms and experimental choices to ensure reproducibility and high-purity yields.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, have garnered significant attention from the scientific community due to their structural similarity to endogenous purines. This resemblance allows them to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The development of efficient and scalable synthetic routes to access functionalized derivatives of this scaffold is therefore a critical objective in modern drug discovery. This guide presents a logical, field-tested approach to synthesize a C-2 aminomethylated and N-3 ethylated derivative, providing a versatile entry point for further chemical exploration.

Overall Synthetic Strategy

A direct, one-pot synthesis of the target compound is not feasible due to the challenges in controlling regioselectivity and functional group compatibility. Therefore, a strategic, four-step approach is employed. This method prioritizes the use of readily available starting materials and robust, well-characterized reactions to ensure reliability.

The strategy is as follows:

  • Core Formation: Construction of the foundational 3H-imidazo[4,5-b]pyridine ring system via cyclocondensation.

  • N-Alkylation: Introduction of the ethyl group onto the imidazole nitrogen. This step requires careful control to achieve the desired N-3 regioisomer.

  • C-2 Functionalization: Installation of a nitromethyl (-CH₂NO₂) group at the C-2 position of the heterocyclic core. This group serves as a stable and reliable precursor to the desired aminomethyl functionality.

  • Reduction: Conversion of the nitromethyl group to the primary amine, yielding the final target molecule.

G cluster_0 Overall Synthetic Workflow A Step 1: Core Formation (2,3-Diaminopyridine + Formic Acid) B Step 2: N-Ethylation (Ethyl Iodide, K₂CO₃) A->B  3H-imidazo[4,5-b]pyridine C Step 3: C-2 Nitromethylation (Nitromethane, Base) B->C  3-Ethyl-3H-imidazo[4,5-b]pyridine D Step 4: Nitro Group Reduction (Fe, Acetic Acid) C->D  3-Ethyl-2-(nitromethyl)-3H-imidazo[4,5-b]pyridine E Final Product (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine D->E  Target Compound

Figure 1: High-level overview of the four-step synthetic workflow.

Detailed Experimental Protocols

Part I: Synthesis of the 3-Ethyl-3H-imidazo[4,5-b]pyridine Intermediate

Protocol 1.1: Formation of 3H-imidazo[4,5-b]pyridine

This initial step utilizes the classic Phillips condensation reaction, a reliable method for forming the imidazole ring from an ortho-diamino-heterocycle and a carboxylic acid.[1]

  • Rationale: Formic acid serves as an inexpensive and effective C1 synthon. The reaction proceeds through the formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic heterocyclic core.

G cluster_1 Mechanism: Phillips Condensation Start 2,3-Diaminopyridine + HCOOH Intermediate1 N-Formyl Intermediate Start->Intermediate1 Amide Formation Intermediate2 Cyclization (Intramolecular Attack) Intermediate1->Intermediate2 Acid-Catalyzed Product 3H-imidazo[4,5-b]pyridine Intermediate2->Product Dehydration

Figure 2: Simplified mechanism for the formation of the imidazo[4,5-b]pyridine core.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (5.0 g, 45.8 mmol).

  • Carefully add 90% formic acid (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled solution into 150 mL of ice-cold water.

  • Neutralize the solution by carefully adding concentrated ammonium hydroxide solution until the pH reaches ~8-9. This will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum to yield 3H-imidazo[4,5-b]pyridine as a solid.

Protocol 1.2: N-Ethylation of 3H-imidazo[4,5-b]pyridine

Alkylation of the imidazole ring can occur at either the N-1 or N-3 position. While the product distribution can be influenced by reaction conditions, this protocol is optimized for the formation of the N-3 isomer, which is often the thermodynamically favored product.

  • Rationale: A strong base like potassium carbonate in a polar aprotic solvent (DMF) facilitates the deprotonation of the imidazole NH, creating a nucleophilic anion. The subsequent reaction with ethyl iodide proceeds via an Sₙ2 mechanism. Separation of regioisomers, if necessary, is typically achieved by column chromatography.

Step-by-Step Protocol:

  • Suspend 3H-imidazo[4,5-b]pyridine (4.0 g, 33.6 mmol) and anhydrous potassium carbonate (9.3 g, 67.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 80 mL) in a 250 mL round-bottom flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (4.0 mL, 50.4 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

  • Pour the filtrate into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to isolate 3-ethyl-3H-imidazo[4,5-b]pyridine.

Part II: Synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Protocol 2.1: C-2 Nitromethylation of 3-Ethyl-3H-imidazo[4,5-b]pyridine

This step introduces the nitromethyl precursor at the C-2 position, which is the most acidic carbon on the imidazole ring.

  • Rationale: The Henry (nitro-aldol) reaction is adapted here. A base is used to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic C-2 position of the imidazopyridine ring. This precursor is ideal as the nitro group is a robust electron-withdrawing group that can be cleanly reduced to a primary amine in the final step.

Step-by-Step Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 3-ethyl-3H-imidazo[4,5-b]pyridine (3.0 g, 20.4 mmol) in anhydrous THF (60 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 14.0 mL, 22.4 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve nitromethane (1.66 mL, 30.6 mmol) in anhydrous THF (20 mL) and cool to 0 °C.

  • Using a cannula, slowly transfer the lithiated imidazopyridine solution to the nitromethane solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 3-ethyl-2-(nitromethyl)-3H-imidazo[4,5-b]pyridine.

Protocol 2.2: Reduction of the Nitro Group to a Primary Amine

The final step is the reduction of the nitromethyl group to the target aminomethyl group.

  • Rationale: Reduction using iron powder in acetic acid is a classic, cost-effective, and highly efficient method for converting aromatic nitro compounds to anilines; it is equally effective for aliphatic nitro groups.[3] The acidic medium protonates the nitro group, facilitating its reduction by metallic iron.

Step-by-Step Protocol:

  • To a 250 mL flask, add 3-ethyl-2-(nitromethyl)-3H-imidazo[4,5-b]pyridine (2.5 g, 12.1 mmol), iron powder (3.4 g, 60.6 mmol), and glacial acetic acid (50 mL).

  • Stir the mixture vigorously at 85 °C for 2 hours.[3]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Dissolve the residue in water (50 mL) and basify to pH > 10 with 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the final product, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Summary of Results and Data

The following table summarizes the expected outcomes for each step of the synthesis based on a representative scale.

StepReactionKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (by LCMS)
1.1 Core Formation2,3-Diaminopyridine, HCOOH110485-95%>95%
1.2 N-EthylationEthyl Iodide, K₂CO₃, DMF252460-75%>98%
2.1 Nitromethylationn-BuLi, Nitromethane, THF-78 to 251350-65%>97%
2.2 Nitro ReductionFe, Acetic Acid85270-85%>98%

Characterization: The structure and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This application note details a comprehensive and reliable synthetic route for producing (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives. By breaking down the synthesis into four logical and well-understood steps, this protocol provides researchers with a robust platform for accessing this valuable chemical scaffold. The explanations of the rationale behind procedural choices and the inclusion of detailed, step-by-step instructions are intended to empower scientists to successfully replicate and adapt this methodology for the development of novel therapeutic agents.

References

  • M. A. Al-Omar, et al. "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." bioRxiv, 2023, [Link].

  • A. K. Chakravarty, et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, vol. 26, no. 1, 2021, p. 135, [Link].

  • L. Bouissane, et al. "Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review)." ResearchGate, 2006, [Link].

  • Z. Jabri, et al. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS." Journal of Chemical Technology and Metallurgy, vol. 57, no. 3, 2022, pp. 451-463, [Link].

  • S. Thumula, et al. "Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides." ResearchGate, 2019, [Link].

  • S. R. Pattan, et al. "SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS." Indian Journal of Pharmaceutical Education and Research, vol. 43, no. 3, 2009, pp. 289-294, [Link].

  • M. Hranjec, et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." FULIR, 2014, [Link].

  • A. K. Aljohani, et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." Molecules, vol. 28, no. 1, 2022, p. 5, [Link].

  • G. A. M. El-Hag, et al. "Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP." ResearchGate, 1997, [Link].

  • Y. Xu, et al. "Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, 2017, pp. 3431-3435, [Link].

  • A. S. Tomcufcik, and L. N. Starker. "Synthesis of 3H-imidazo[4,5-b]pyridine.

Sources

Application

Application Notes and Protocols for the Utilization of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in Drug Design

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, largely owing to its structural resemblance to endogenous pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1][2][3] This similarity allows compounds based on this framework to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[4] Derivatives of imidazo[4,5-b]pyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6] Notably, this scaffold has given rise to inhibitors of critical cellular signaling proteins such as kinases, including cyclin-dependent kinase 9 (CDK9), Bruton's tyrosine kinase (BTK), and AKT kinases.[7][8][9]

This document provides a comprehensive guide for researchers and drug development professionals on how to approach the use of a specific, yet underexplored, member of this family: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine . While direct biological data for this particular molecule is not extensively available, its structure presents a promising starting point for a rational drug design campaign. These application notes will, therefore, furnish the foundational knowledge and detailed protocols necessary to systematically evaluate its therapeutic potential, from initial hypothesis generation and in silico screening to in vitro validation and lead optimization.

PART 1: Initial Assessment and Hypothesis Generation

The journey of drug discovery begins with a thorough understanding of the starting molecule and the formulation of testable hypotheses regarding its potential biological targets.

Structural and Physicochemical Analysis

The structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine reveals several key features that can inform our drug design strategy:

  • The Imidazo[4,5-b]pyridine Core: As a purine bioisostere, this core is likely to interact with ATP-binding sites of enzymes, particularly kinases.[10]

  • The Ethyl Group at the N3 Position: This substituent can influence the compound's solubility, metabolic stability, and interactions with the target protein. Its orientation will impact the overall three-dimensional shape of the molecule.

  • The Methanamine Substituent at the C2 Position: This primary amine group is a key functional handle. It can act as a hydrogen bond donor and acceptor, and its basicity may be important for interactions with acidic residues in a protein's active site. It also provides a convenient point for chemical modification.

A preliminary in silico analysis of the compound's properties using tools like SwissADME or similar platforms is recommended to predict its drug-likeness based on Lipinski's Rule of Five and other pharmacokinetic parameters.[11]

Hypothesis-Driven Target Selection

Given the known activities of the imidazo[4,5-b]pyridine scaffold, several high-priority target classes can be hypothesized for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine:

  • Protein Kinases: The structural similarity to purines makes kinases a prime target class. A broad-panel kinase screen would be a valuable initial step.

  • Tubulin: Some imidazopyridine derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[5][12]

  • DNA/RNA Intercalators: The planar nature of the heterocyclic core suggests potential for intercalation into nucleic acids, which can be explored through DNA binding studies.[3]

PART 2: In Silico and In Vitro Screening Protocols

The following protocols outline a systematic approach to the initial screening of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to identify and validate its biological activity.

In Silico Screening: Virtual Docking

Objective: To predict the binding affinity and mode of interaction of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine with a panel of prioritized biological targets.

Protocol:

  • Target Selection: Choose a panel of protein targets based on the hypotheses generated in Part 1 (e.g., a selection of kinases implicated in cancer, tubulin).

  • Ligand and Protein Preparation:

    • Generate a 3D conformer of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

    • Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Molecular Docking:

    • Utilize docking software such as AutoDock, MOE, or BUDE to perform molecular docking of the ligand into the active site of each target protein.[12]

    • Analyze the docking poses and scores to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Interpretation: The docking scores will provide a preliminary ranking of potential targets. The binding poses can guide future medicinal chemistry efforts.

G cluster_0 In Silico Screening Workflow Start Start with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Hypothesis Hypothesize Biological Targets (e.g., Kinases, Tubulin) Start->Hypothesis PDB Select Target PDB Structures Hypothesis->PDB Prep Prepare Ligand and Protein Structures Hypothesis->Prep PDB->Prep Docking Perform Molecular Docking Prep->Docking Analysis Analyze Docking Scores and Poses Docking->Analysis End Prioritized Targets for In Vitro Screening Analysis->End

Caption: In Silico Screening Workflow.

In Vitro Screening: Cell-Based Assays

Objective: To assess the cytotoxic and antiproliferative activity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for evaluating the anticancer activity of heterocyclic compounds.[12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in complete medium.

    • Add the diluted compound to the wells. Include a vehicle control (DMSO) and an untreated control.[13]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.[13]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[13]

Data Presentation:

Cell LineCompound IC50 (µM)
HCT-116 (Colon)TBD
MCF-7 (Breast)TBD
A549 (Lung)TBD
Mechanism of Action Studies

If significant antiproliferative activity is observed, further assays can be conducted to elucidate the mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases).

Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for an appropriate time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_1 Mechanism of Action Workflow Start Active Compound from Cell Viability Assay CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis TargetAssay Target-Based Assays (e.g., Kinase Inhibition) Start->TargetAssay Conclusion Elucidate Mechanism of Action CellCycle->Conclusion Apoptosis->Conclusion TargetAssay->Conclusion

Caption: Mechanism of Action Workflow.

PART 3: Medicinal Chemistry and Lead Optimization

Once a validated hit is identified, a medicinal chemistry campaign can be initiated to improve its potency, selectivity, and pharmacokinetic properties. The structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine offers several avenues for modification.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the hit compound is crucial for establishing SAR.

Table of Potential Modifications:

PositionModification StrategyRationale
Methanamine (C2) - Acylation to form amides- Reductive amination with aldehydes/ketones- Arylation/heteroarylation- Modulate basicity and hydrogen bonding capacity- Introduce new interaction points- Explore larger substituent effects
Ethyl (N3) - Vary alkyl chain length (methyl, propyl, etc.)- Introduce branching or cyclic groups- Replace with aryl or heteroaryl groups- Probe the size and nature of the binding pocket- Influence solubility and metabolic stability- Introduce new vector for interactions
Imidazo[4,5-b]pyridine Core - Substitution at available positions on the pyridine ring (e.g., with halogens, methoxy groups)- Bioisosteric replacement of the pyridine nitrogen- Modulate electronic properties and solubility- Fine-tune target binding and selectivity
Synthesis of Derivatives

The synthesis of derivatives will likely involve multi-step sequences. A general approach could involve the synthesis of the core imidazo[4,5-b]pyridine followed by functionalization. The synthesis of the core can be achieved through the condensation of a substituted 2,3-diaminopyridine with an appropriate carboxylic acid or aldehyde.[1]

Example Synthetic Route:

  • Synthesis of the Imidazo[4,5-b]pyridine Core: Condensation of 2,3-diaminopyridine with an appropriate aldehyde can yield the imidazo[4,5-b]pyridine scaffold.[1]

  • N-Alkylation: Alkylation of the N3 position can be achieved using an alkyl halide (e.g., ethyl iodide) in the presence of a base.

  • Functionalization at C2: The methanamine group can be introduced through various synthetic transformations, or it can be present on the starting aldehyde used in the initial condensation.

Conclusion

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine represents a promising, albeit under-investigated, starting point for a drug discovery program. Its imidazo[4,5-b]pyridine core is a well-validated scaffold with a high propensity for interacting with biologically relevant targets. The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for systematically evaluating its therapeutic potential. By employing a combination of in silico modeling, in vitro screening, and medicinal chemistry, researchers can unlock the full potential of this intriguing molecule and its derivatives in the quest for novel therapeutics.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). European Journal of Medicinal Chemistry, 57, 479–487.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2026). Bioorganic & Medicinal Chemistry Letters, 132, 130497.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.).
  • Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 27(24), 9005.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved April 7, 2026, from [Link]

  • Application Notes and Protocols: Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds. (2026). BenchChem.
  • What is the mechanism of action of methenamine? (2025, September 3). Dr.Oracle.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22421–22435.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). WebMD.
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (n.d.). Scientific Reports.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (2018). Indo American Journal of Pharmaceutical Sciences, 05(07), 6563–6570.
  • What is the mechanism of Methenamine Hippurate? (2024, July 17).
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Advances. [Link]

  • Efficacy and mechanism of action of methenamine hippurate (Hiprex i - Clinical Trials. (n.d.).
  • Methenamine - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. (n.d.). Mol-Instincts. Retrieved April 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024, October 5). European Journal of Medicinal Chemistry, 279, 116900.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025, August 6). Journal of Heterocyclic Chemistry, 62(8).
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016). Journal of Medicinal Chemistry, 59(13), 6342–6357.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042–37053. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Compound N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]-2-methylbenzamide -... (n.d.). Retrieved April 7, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3180.
  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. (2026, March 19). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the HPLC Analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Introduction (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic amine containing the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic amine containing the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential kinase inhibitors and antimicrobial agents.[1] As with any potential therapeutic agent, the development of robust and reliable analytical methods for its quantification and purity assessment is a critical component of the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose in the pharmaceutical industry.[2]

This application note provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. The narrative explains the rationale behind the experimental choices, from the initial method development strategy to the final validation protocol, in line with the principles of scientific integrity and expertise.

Analyte Characteristics and Method Development Strategy

Predicted Physicochemical Properties:

  • Polarity: The presence of the primary amine and the nitrogen atoms in the imidazopyridine ring system suggests that the molecule is a polar and basic compound.

  • pKa: The primary amine group is expected to have a pKa in the range of 9-10, while the imidazopyridine core will have its own pKa values. The overall basic nature of the molecule will significantly influence its retention and peak shape in RP-HPLC.

  • UV Absorbance: The imidazo[4,5-b]pyridine ring system, being an aromatic and heterocyclic structure, is expected to exhibit strong UV absorbance, likely with maxima in the 250-300 nm range. This property allows for sensitive detection using a UV detector.

Based on these predicted properties, a reversed-phase HPLC method is the logical choice. The strategy will focus on optimizing the mobile phase pH to control the ionization state of the analyte, selecting an appropriate stationary phase to achieve good retention and peak shape, and choosing a suitable detection wavelength for optimal sensitivity.

Visualizing the Method Development Workflow

The overall process for developing and validating the HPLC method is outlined in the following workflow diagram:

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (Predicted Properties) Column_Screening Column & Mobile Phase Screening Analyte_Characterization->Column_Screening informs Method_Optimization Method Optimization (pH, Gradient, Flow Rate) Column_Screening->Method_Optimization leads to Final_Method Finalized HPLC Method Method_Optimization->Final_Method results in Specificity Specificity Final_Method->Specificity subjected to Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Part 1: HPLC Method Development

1.1. Materials and Reagents:

  • (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium formate, analytical grade

  • Trifluoroacetic acid (TFA), HPLC grade

1.2. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

1.3. Initial Column and Mobile Phase Screening:

  • Rationale: The initial screening aims to identify a suitable column and mobile phase that provide adequate retention and a good peak shape for the analyte. Given the polar and basic nature of the compound, a C18 column is a good starting point. To mitigate potential peak tailing due to interactions with residual silanols on the silica support, a low concentration of an acidic modifier like formic acid or TFA is often beneficial.

  • Screening Protocol:

    • Prepare a stock solution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in a suitable solvent (e.g., 50:50 ACN:water).

    • Screen the following conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 5-95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: PDA scan from 200-400 nm, with extraction at a predicted λmax (e.g., 270 nm).

1.4. Method Optimization:

  • Rationale: Based on the initial screening results, the method is optimized to achieve the desired resolution, peak shape, and run time. Key parameters to optimize include mobile phase pH, gradient profile, and flow rate. For a basic compound, operating at a low pH (around 2.5-3.5) will ensure the analyte is in its protonated form, which can lead to better peak shapes on silica-based columns.

  • Optimization Protocol:

    • pH Optimization: Evaluate the effect of mobile phase pH by using different buffers (e.g., 20 mM ammonium formate adjusted to pH 3.0, 3.5, and 4.0 with formic acid).

    • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation from any potential impurities and to minimize the run time.

    • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize efficiency and backpressure.

1.5. Final Optimized HPLC Method:

The following table summarizes the optimized conditions for the analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 10-70% B in 10 min, 70-95% B in 2 min, hold at 95% B for 2 min, return to 10% B in 1 min, and re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 275 nm
Part 2: HPLC Method Validation

Rationale: Method validation is a critical step to ensure that the developed analytical procedure is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

2.1. Validation Parameters and Acceptance Criteria:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).The analyte peak should be free of interference from the blank, placebo, and degradation products. Peak purity analysis should pass.
Linearity Analyze at least five concentrations of the reference standard over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity, accuracy, and precision studies.The specified range should meet the accuracy and precision requirements.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the analyte at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and validated for accuracy and precision. RSD at LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%, and mobile phase composition ±2%).The system suitability parameters should remain within the acceptance criteria.

2.2. Sample Preparation Protocol:

Sample_Preparation_Workflow Start Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) Start->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Dilute Dilute to Final Target Concentration Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Sample preparation workflow for HPLC analysis.

Conclusion

This application note details a systematic approach to the development and validation of a reversed-phase HPLC method for the analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. The provided protocols are designed to be a starting point for researchers and drug development professionals. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for the intended purpose of quantifying (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in a variety of sample matrices. The principles and strategies outlined herein can be adapted for the analysis of other similar polar basic compounds.

References

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • ICH. (1996, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Available from: [Link]

  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available from: [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available from: [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available from: [Link]

  • PubMed. (2025, October 15). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Available from: [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available from: [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • PMC. (n.d.). 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • ChemRxiv. (n.d.). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Available from: [Link]

  • Autepharm. (n.d.). 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine. Available from: [Link]

  • ResearchGate. (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • ResearchGate. (n.d.). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available from: [Link]

Sources

Application

Application and Protocol for NMR-Based Structural Elucidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Introduction: The Structural Significance of Imidazo[4,5-b]pyridines and the Role of NMR The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Imidazo[4,5-b]pyridines and the Role of NMR

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise structural characterization of novel derivatives within this class is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine represents a key analogue, and its unambiguous structural confirmation is a critical step in its development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

This comprehensive guide provides a detailed protocol and application notes for the acquisition and interpretation of ¹H and ¹³C NMR spectra for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. While a direct literature report of the NMR data for this specific molecule is not available, this guide will leverage data from structurally related imidazo[4,5-b]pyridine derivatives to predict and interpret the expected chemical shifts.

Predicted NMR Data and Structural Insights

A thorough analysis of published NMR data for analogous imidazo[4,5-b]pyridine derivatives allows for a reliable prediction of the chemical shifts for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.[4][5][6] The numbering convention used for the core heterocyclic system is illustrated in the diagram below.

Caption: Structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine with atom numbering.

Comparative NMR Data of Related Imidazo[4,5-b]pyridine Derivatives

To provide a framework for the interpretation of the target molecule's NMR spectra, the following table summarizes the ¹H and ¹³C NMR data for structurally similar compounds.

Compound/StructureSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
2-Phenyl-1H-imidazo[4,5-b]pyridineDMSO-d₆13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60-7.55 (m, 3H), 7.26 (dd, 1H)153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57[4]
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileDMSO-d₆13.82 (bs, 1H, NH), 8.41 (d, 3H), 8.11 (s, 1H), 8.04 (d, 2H), 7.31 (dd, 1H)145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11[4]
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆8.34 (dd, 1H), 8.05 (d, 1H), 7.28 (dd, 1H), 4.58 (s, 2H, CH₂), 3.75 (s, 3H, CH₃)148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95[6]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-d₆13.76 (s, 1H, NH), 8.42–7.57 (m, 7H)113.43, 127.39, 127.55, 129.54, 131.40, 129.22, 129.54, 129.66[5]

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for unambiguous structure determination.

Protocol 1: NMR Sample Preparation

Rationale: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the compound and the need to avoid signal overlap with the analyte. Deuterated solvents are used to prevent a large solvent signal from overwhelming the analyte signals. The concentration should be sufficient for good signal-to-noise in a reasonable time without causing issues of aggregation or insolubility.

Materials:

  • (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the compound in various deuterated solvents. DMSO-d₆ is a good starting point for many N-heterocyclic compounds due to its high polarity.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identification and solvent.

Protocol 2: NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments is recommended for a complete structural assignment. ¹H NMR provides information on the proton environments and their couplings. ¹³C NMR reveals the number and types of carbon atoms. 2D experiments like COSY, HSQC, and HMBC are essential for establishing connectivity between atoms.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

Acquisition Parameters (General Recommendations):

ExperimentKey ParametersPurpose
¹H NMR Spectral width: ~16 ppm, Number of scans: 8-16, Relaxation delay: 1-2 sTo identify all proton signals, their chemical shifts, integrations, and coupling patterns.
¹³C{¹H} NMR Spectral width: ~220 ppm, Number of scans: 1024 or more, Relaxation delay: 2 sTo identify all carbon signals and their chemical shifts.
¹H-¹H COSY Number of increments: 256-512, Number of scans per increment: 2-4To identify proton-proton spin-spin couplings (J-couplings), revealing adjacent protons.
¹H-¹³C HSQC Number of increments: 256, Number of scans per increment: 2-8To correlate each proton with its directly attached carbon atom.
¹H-¹³C HMBC Number of increments: 256-512, Number of scans per increment: 4-16, Long-range coupling delay optimized for ~8 HzTo identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

graph TD {
A[Start: Synthesized Compound] --> B{Sample Preparation};
B --> C[1D ¹H NMR Acquisition];
C --> D{Preliminary ¹H Analysis};
D --> E[1D ¹³C NMR Acquisition];
E --> F{Preliminary ¹³C Analysis};
F --> G[2D NMR Acquisition (COSY, HSQC, HMBC)];
G --> H{Detailed 2D NMR Analysis};
H --> I[Complete Structure Elucidation];
I --> J[End: Confirmed Structure];
subgraph "Data Acquisition"
    C; E; G;
end

subgraph "Data Analysis & Interpretation"
    D; F; H; I;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style D fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px
style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style F fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px
style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style H fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px
style I fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px

}

Caption: Experimental workflow for NMR-based structure elucidation.

Interpretation of Expected NMR Spectra

Based on the analysis of related compounds, the following is a guide to interpreting the expected ¹H and ¹³C NMR spectra of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

¹H NMR Spectrum:
  • Aromatic Protons (Pyridine Ring): Expect three signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment. H5, H6, and the proton on the pyridine ring will likely show doublet of doublets or triplet patterns due to coupling with each other.

  • Ethyl Group (N3-substituent):

    • Methylene (-CH₂-): A quartet is expected due to coupling with the adjacent methyl protons. The chemical shift will likely be in the range of δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen atom.

    • Methyl (-CH₃): A triplet is expected due to coupling with the adjacent methylene protons. The chemical shift should be in the upfield region, around δ 1.2-1.5 ppm.

  • Methanamine Group (C2-substituent):

    • Methylene (-CH₂-): A singlet is expected, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be around δ 4.0-4.6 ppm, influenced by the imidazo[4,5-b]pyridine ring and the amino group.[6]

    • Amine (-NH₂): A broad singlet is expected for the amine protons. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent.

¹³C NMR Spectrum:
  • Aromatic and Heteroaromatic Carbons: The imidazo[4,5-b]pyridine core will show several signals in the downfield region (δ 110-160 ppm). The carbon at position 2 (C2), being attached to two nitrogen atoms and the methanamine group, is expected to be significantly downfield.[4] The quaternary carbons (C3a, C7a) will also be in this region.

  • Ethyl Group Carbons:

    • Methylene (-CH₂-): Expected around δ 40-45 ppm.

    • Methyl (-CH₃): Expected in the upfield region, around δ 15-20 ppm.

  • Methanamine Carbon: The methylene carbon of the methanamine group is expected to appear around δ 30-40 ppm.[6]

Advanced 2D NMR for Unambiguous Assignment

For a definitive assignment of all signals, 2D NMR experiments are indispensable.

  • COSY: Will confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and the coupling network of the aromatic protons on the pyridine ring.

  • HSQC: Will provide direct one-bond correlations between each proton and its attached carbon. This is crucial for assigning the carbons of the ethyl and methanamine groups, as well as the protonated carbons of the pyridine ring.

  • HMBC: This is the key experiment for establishing the overall connectivity of the molecule. Expect to see correlations from:

    • The ethyl methylene protons to C2 and C3a of the imidazole ring.

    • The methanamine methylene protons to C2 and C7a.

    • The aromatic protons to other carbons in the pyridine and imidazole rings, confirming the fusion of the two rings.

By systematically applying these protocols and interpretation strategies, researchers can confidently elucidate the structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and other novel derivatives in this important class of heterocyclic compounds.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][2][3]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[7]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.

  • Koprivanac, A., et al. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from [Link][4]

  • El Ibrahimi, B., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.[5]

  • Peršuri, A., et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Retrieved from [Link][6]

  • Glavač, D., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link][1]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Cross-Coupling Protocols Using (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Executive Summary The (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold is a privileged building block in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. Recen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold is a privileged building block in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. Recent scaffold-hopping campaigns have demonstrated that transitioning from 1H-imidazo[4,5-c]pyridines to 3H-imidazo[4,5-b]pyridines dramatically improves kinase selectivity profiles, achieving up to a 21-fold improvement in TYK2 versus JAK1 selectivity for autoimmune disease therapeutics[1],[2].

Functionalizing this scaffold via its C2-methanamine group requires robust C–N cross-coupling methodologies. This application note provides a rigorously optimized, self-validating Buchwald-Hartwig amination protocol. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, detailing the mechanistic causality behind catalyst, ligand, and base selection to ensure reproducible success in your discovery workflows.

Mechanistic Rationale & Reaction Design

The presence of a primary aliphatic amine (-CH₂NH₂) adjacent to an electron-deficient imidazo[4,5-b]pyridine core presents unique synthetic challenges. Successful coupling requires navigating two primary failure modes: catalyst poisoning by the heteroaryl nitrogens and over-arylation of the primary amine.

Ligand Causality: BrettPhos vs. RuPhos

Primary amines are highly susceptible to over-arylation (forming tertiary amines). Dialkylbiaryl phosphine ligands like BrettPhos are specifically engineered to prevent this. The bulky di-tert-butyl groups and the biaryl backbone enforce a highly specific steric environment that accelerates reductive elimination while completely blocking the coordination of a second aryl halide, thus halting over-arylation[3],[4].

Conversely, while RuPhos is highly active for secondary amines, density functional theory (DFT) calculations reveal that its rate-limiting step for primary amines is reductive elimination, which often leads to stalled reactions and low yields[5],[6]. Alternatively, classic bidentate ligands like BINAP provide robust chelation that stabilizes the Palladium center against the coordinating nitrogen atoms of the imidazopyridine core, making it a reliable backup for complex fragments[1],[7].

Base Selection: Mitigating Substrate Degradation

While sodium tert-butoxide (NaOtBu) is the traditional strong base for Buchwald-Hartwig aminations, it can cleave sensitive functional groups on the aryl halide coupling partner. Cesium carbonate (Cs₂CO₃) is the preferred mild alternative. It provides sufficient basicity to deprotonate the Pd(II)-amine intermediate without degrading base-sensitive substrates or causing epimerization of adjacent chiral centers[4],[7].

Catalyst Generation

The rate-limiting step when using BrettPhos with primary amines is oxidative addition[5],[6]. Utilizing a third-generation precatalyst (e.g., BrettPhos Pd G3) ensures rapid, quantitative generation of the active mono-ligated Pd(0) species, bypassing the slow and often incomplete activation phase of traditional Pd₂(dba)₃ or Pd(OAc)₂ systems[4].

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine with a generic base-sensitive aryl bromide.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Causality / Observation
1Pd₂(dba)₃ (5 mol%)BINAP (10 mol%)Cs₂CO₃Dioxane10075%Classic bidentate coordination prevents catalyst poisoning by imidazopyridine nitrogens[1],[7].
2Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)NaOtBuToluene9040%RuPhos is optimized for secondary amines; rate-limiting reductive elimination hinders primary amine coupling[3],[5],[6].
3BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)NaOtBuDioxane9085%BrettPhos prevents primary amine over-arylation. Strong base causes minor substrate degradation[3],[4].
4 BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) Cs₂CO₃ t-BuOH 80 >95% Optimal. Mild base tolerates functional groups; bulky ligand accelerates reductive elimination[4],[6].

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry Solvents & Degas (Ar/N2) Step2 2. Catalyst Activation Pd Precatalyst + Ligand Step1->Step2 Step3 3. Cross-Coupling Reaction Imidazopyridine Amine + Aryl Halide Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5 >95% Conversion Step6 6. Product Validation NMR & HRMS Characterization Step5->Step6

Figure 1: Standardized workflow for Buchwald-Hartwig amination of primary heteroaryl amines.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates internal visual and analytical checkpoints to ensure reaction fidelity at every stage.

Materials Required:

  • (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 equiv, 1.0 mmol)

  • Aryl Halide (e.g., Aryl bromide) (1.1 equiv, 1.1 mmol)

  • BrettPhos Pd G3 precatalyst (2 mol%, 0.02 mmol)

  • BrettPhos ligand (2 mol%, 0.02 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous tert-butanol (t-BuOH) (0.5 M, 2.0 mL)

Step 1: Reagent Preparation & Inert Atmosphere

  • Action : In an oven-dried Schlenk flask or reaction vial equipped with a PTFE septum, add the solid aryl halide, BrettPhos Pd G3, BrettPhos ligand, and Cs₂CO₃.

  • Causality : Active Pd(0) is highly susceptible to oxidation. Solid-state mixing before solvent addition minimizes exposure to dissolved oxygen.

  • Validation : Ensure the Cs₂CO₃ is finely milled and free-flowing. Clumping indicates moisture absorption, which will hydrolyze the aryl halide and stall the reaction.

Step 2: Solvent Addition & Degassing

  • Action : Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous t-BuOH via a purged syringe.

  • Action : Add the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine via syringe (if prepared as a stock solution) or as a solid in Step 1.

  • Validation : The solution should transition from a pale yellow to a deep red/orange hue upon stirring at room temperature for 5 minutes. This color shift visually confirms the quantitative generation of the active mono-ligated Pd(0) species from the G3 precatalyst[4].

Step 3: Catalytic Cross-Coupling

  • Action : Transfer the sealed vial to a pre-heated reaction block at 80–100 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

  • Causality : Vigorous stirring is critical because the reaction is a heterogeneous mixture (Cs₂CO₃ is largely insoluble in t-BuOH). Mass transfer limits the deprotonation rate if stirring is inadequate[4].

Step 4: Reaction Monitoring

  • Action : At 12 hours, withdraw a 10 µL aliquot via a purged syringe, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation : LC-MS should show the disappearance of the imidazopyridine amine mass and the appearance of the secondary amine product mass[M+H]⁺. If starting material >10% remains, verify the seal integrity and continue heating for 4 hours.

Step 5: Workup & Purification

  • Action : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Action : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation : The final product should appear as a single spot on TLC (UV active at 254 nm) and yield a clean ¹H NMR spectrum with a characteristic downfield shift of the -CH₂NH - proton, confirming successful C–N bond formation without over-arylation.

References

1.[1] Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC Source: nih.gov URL:

2.[2] Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

3.[3] Title: Optimization of Buchwald-Hartwig amination conditions - Benchchem Source: benchchem.com URL:

4.[4] Title: Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich Source: sigmaaldrich.com URL:

5.[5] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC Source: nih.gov URL:

6.[7] Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications Source: acs.org URL:

7.[6] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega Source: acs.org URL:

Sources

Application

Application Note: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in Coordination Chemistry and Metallodrug Development

Executive Summary In the rapidly evolving field of bioinorganic chemistry, the rational design of ligands is paramount for developing targeted metallodrugs and catalytic complexes. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of bioinorganic chemistry, the rational design of ligands is paramount for developing targeted metallodrugs and catalytic complexes. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine represents a highly specialized, sterically tuned bidentate ligand. The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, extensively studied for its kinase inhibitory properties and therapeutic potential in neuromuscular diseases . By functionalizing this bioisostere with a 2-methanamine group and a 3-ethyl substituent, researchers can synthesize transition metal complexes with precise control over lipophilicity, coordination geometry, and biological targeting.

This application note details the coordination mechanics, quantitative profiling, and a self-validating protocol for synthesizing transition metal complexes using this ligand, specifically tailored for drug development professionals and coordination chemists.

Ligand Anatomy and Coordination Causality

The utility of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine stems from its precise structural anatomy, which dictates its behavior in solution and its interaction with metal centers:

  • The Primary Amine ( -CH2​NH2​ ) : Acts as a potent σ -donor. The methylene bridge provides the necessary rotational flexibility to achieve an optimal "bite angle" for metal chelation, minimizing ring strain.

  • Regioselective Chelation via N1 : The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms (N1, N3, N4). The deliberate placement of the ethyl group at the N3 position serves a dual purpose. First, it sterically blocks metal coordination at N3. This forces the metal to bind exclusively between the primary amine and the N1 nitrogen, driving the reaction toward a thermodynamically stable 5-membered metallacycle.

  • Lipophilic Tuning : The 3-ethyl substituent significantly increases the overall lipophilicity (LogP) of the resulting metal complex. In the context of metallodrugs (such as platinum-based antineoplastic agents), enhanced lipophilicity is a causal factor for improved passive diffusion across the phospholipid bilayer of cancer cells. Furthermore, derivatives of this core exhibit independent broad-spectrum antibacterial activities , allowing for the design of "dual-action" complexes where both the metal and the ligand exert therapeutic effects.

Quantitative Profiling of Metal-Ligand Complexes

The ligand readily coordinates with various transition metals to form complexes with distinct geometries and applications. The table below summarizes the theoretical quantitative and geometric data for these target complexes.

Metal IonPrecursor SaltExpected GeometryCoordination ModeTarget ApplicationExpected λmax​ Shift (UV-Vis)
Pt(II) K2​PtCl4​ Square PlanarN,N'-BidentateAnticancer (DNA Intercalation)Bathochromic shift (~15-20 nm)
Cu(II) CuCl2​⋅2H2​O Distorted OctahedralN,N'-BidentateAntimicrobial / ROS GenerationBroad d-d band (~600-700 nm)
Ru(II) [Ru(p-cymene)Cl2​]2​ Pseudo-OctahedralN,N'-BidentateCatalytic MetallodrugsMLCT band (~400-450 nm)
Zn(II) Zn(OAc)2​ TetrahedralN,N'-BidentateLuminescent ProbesEnhanced Ligand Fluorescence

Experimental Protocol: Synthesis of [Pt(Ligand)Cl₂]

This protocol details the synthesis of a neutral Platinum(II) complex, a standard workflow for evaluating new ligands in anticancer drug development. This is designed as a self-validating system : the physical chemistry of the reaction inherently drives purification, and specific spectroscopic markers confirm success.

Reagents & Materials
  • (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (Ligand, L )

  • Potassium tetrachloroplatinate(II) ( K2​PtCl4​ )

  • HPLC-grade Methanol ( MeOH ) and Deionized Water (18.2 M Ω⋅ cm)

  • Schlenk line apparatus (for inert N2​ atmosphere)

Step-by-Step Methodology
  • Precursor Solvation : Dissolve 1.0 mmol of K2​PtCl4​ in 10 mL of deionized water. Causality: K2​PtCl4​ is highly soluble in water but insoluble in organic solvents.

  • Ligand Preparation : In a separate flask, dissolve 1.05 mmol (a slight 5% excess to ensure complete metal consumption) of the ligand in 10 mL of methanol.

  • Inert Atmosphere Mixing : Purge both flasks with N2​ for 10 minutes. Causality: While Pt(II) is relatively stable, purging prevents the oxidative degradation of the primary amine ligand and ensures high purity of the final complex.

  • Coordination Reaction : Add the methanolic ligand solution dropwise to the aqueous Pt(II) solution under continuous magnetic stirring at room temperature.

  • Thermodynamic Precipitation : Stir the mixture in the dark for 24 hours. Causality: The starting materials are charged/polar and highly soluble in the H2​O/MeOH mixture. As the neutral [Pt(L)Cl2​] complex forms, it loses its charge, drastically reducing its solubility. The product precipitates out of solution as a microcrystalline solid, driving the reaction forward via Le Chatelier's principle and acting as an inherent purification step.

  • Isolation : Isolate the precipitate via vacuum filtration. Wash sequentially with cold water (to remove unreacted K2​PtCl4​ and KCl byproduct), cold methanol (to remove unreacted ligand), and diethyl ether (to rapidly dry the solid). Dry in vacuo for 12 hours.

In-Process Quality Control & Self-Validation

To validate the success of the protocol without relying solely on biological assays, perform the following self-validating checks:

  • 1 H-NMR Spectroscopy (in DMSO-d 6​ ) :

    • Validation Marker 1: The −CH2​− protons of the methanamine group will exhibit a significant downfield shift (e.g., from δ 3.8 ppm to δ 4.5 ppm) due to the electron-withdrawing effect of the Pt(II) center.

    • Validation Marker 2 (Critical): Look for 195Pt coupling. Because 195Pt has a nuclear spin of I=1/2 (33.8% natural abundance), the −CH2​− signal will be flanked by distinct satellite peaks. The presence of these satellites is unequivocal proof of covalent metal-ligand bond formation.

  • FTIR Spectroscopy :

    • Validation Marker 3: The N-H stretching frequencies of the primary amine will shift to lower wavenumbers (from ∼3350 cm−1 in the free ligand to ∼3200 cm−1 in the complex) due to the weakening of the N-H bond upon nitrogen-to-metal σ -donation.

Workflow Visualization

The following diagram illustrates the logical flow from ligand preparation through to biological validation, highlighting the thermodynamic drivers of the process.

G LIG Ligand Preparation (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine REACT Coordination Reaction (Solvent: MeOH/H2O, N2 atm) LIG->REACT MET Metal Precursor (e.g., K2PtCl4, CuCl2) MET->REACT CHELATE N,N'-Bidentate Chelation (5-Membered Ring Formation) REACT->CHELATE Thermodynamic Driving Force COMPLEX Target Metallodrug [M(Ligand)X2] CHELATE->COMPLEX Neutralization & Precipitation QC Quality Control (1H-NMR, FTIR, XRD) COMPLEX->QC 195Pt Satellites Validation BIO Biological Screening (Anticancer/Antimicrobial) QC->BIO Purity >95%

Figure 1: Workflow for the synthesis and validation of imidazo[4,5-b]pyridine metal complexes.

Applications in Metallodrug Development

The strategic use of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine extends beyond basic coordination chemistry. In oncology, the structural similarity of the imidazo[4,5-b]pyridine core to purine bases allows these metal complexes to effectively intercalate into DNA or competitively bind to ATP-binding sites of overactive kinases .

When coordinated to a cytotoxic metal like Platinum or Ruthenium, the ligand acts as a "Trojan Horse." The 3-ethyl group ensures the complex is lipophilic enough to cross the cell membrane. Once inside the slightly acidic, reducing environment of a tumor cell, the complex can undergo aquation (loss of chloride ligands), allowing the metal center to crosslink DNA, while the dissociated ligand can simultaneously inhibit intracellular kinase pathways, resulting in a synergistic apoptotic response.

References

  • Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Identification of 2,6-Disubstituted 3H-Imidazo[4,5-b]pyridines as Therapeutic Agents for Dysferlinopathies through Phenotypic Screening on Patient-Derived Induced Pluripotent Stem Cells Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of New 2-(Pyridin-4-yl)-1H-imidazo[4,5-b]pyridine Derivatives: In vitro Antibacterial and In silico Screening ResearchGate URL:[Link]

  • Molecular Design, Synthesis, and Hypoglycemic Activity of a Series of Thiazolidine-2,4-diones Journal of Medicinal Chemistry URL:[Link]

Method

Elucidation of the Mass Spectrometric Fragmentation Pathways of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the mass spectrometric fragmentation pattern of (3-ethyl-3H-imidazo[4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation pattern of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a representative of the medicinally significant imidazo[4,5-b]pyridine class of compounds. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we detail a robust protocol for data acquisition and a thorough analysis of the resulting fragmentation pathways. Key cleavages include the loss of ethene from the N-ethyl group, alpha-cleavage at the 2-methanamine substituent, and characteristic fragmentations of the heterocyclic core. The elucidated patterns serve as a diagnostic tool for the structural confirmation of this and related molecules in drug discovery and development workflows.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to naturally occurring purines and its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anti-cancer, and anti-inflammatory agents, making them a focal point of modern drug discovery programs.[2][3] As novel analogues are synthesized, rapid and unambiguous structural characterization is paramount.

Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns.[4] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules common in pharmaceutical research, typically generating a protonated molecular ion [M+H]⁺ that can be subjected to collision-induced dissociation (CID) for tandem MS (MS/MS) experiments.[4][5]

This guide serves as a detailed protocol and interpretive resource for analyzing the mass spectrometric behavior of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule and extrapolate these principles to the structural elucidation of other N-heterocyclic compounds.

Experimental Protocol

Sample Preparation
  • Prepare a stock solution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Vortex the final solution briefly to ensure homogeneity.

Mass Spectrometry Instrumentation and Parameters

The following parameters are provided as a robust starting point and can be optimized for specific instrumentation (e.g., Q-TOF, Orbitrap, or Ion Trap systems).

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, medium molecular weight compounds.
Polarity Positive Ion ModeThe multiple nitrogen atoms in the structure are basic and readily accept a proton.
Capillary Voltage 3.5 kVOptimizes the formation and sampling of ions.
Cone/Nozzle Voltage 30 VFacilitates ion desolvation without inducing premature fragmentation.
Source Temperature 120 °CAids in solvent evaporation.
Desolvation Gas NitrogenInert gas for solvent removal.
Desolvation Temp. 350 °CEnsures complete desolvation of ions entering the mass analyzer.
Desolvation Gas Flow 600 L/hrTypical flow rate for efficient desolvation.
Acquisition Mode Full Scan (MS) & Tandem MS (MS/MS)MS scan for parent ion identification; MS/MS for structural fragmentation.
MS Scan Range m/z 50 - 500Covers the expected mass of the parent ion and its fragments.
MS/MS Precursor Ion m/z 191.13 (Calculated [M+H]⁺)Isolation of the protonated molecule for fragmentation analysis.
Collision Gas ArgonStandard inert gas for CID.
Collision Energy 10 - 40 eV (Ramped)A range of energies is used to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.

Results and Discussion: Fragmentation Analysis

The analysis of the MS/MS spectrum of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (exact mass of [M+H]⁺: 191.1291) reveals several distinct and predictable fragmentation pathways. The primary sites of cleavage are the bonds associated with the substituents on the stable imidazopyridine core.

Pathway A: Fragmentation of the N-Ethyl Group

The ethyl group attached to the imidazole nitrogen is a common site for fragmentation. The most prominent pathway involves the neutral loss of ethene (C₂H₄), a characteristic fragmentation for ethylated nitrogen heterocycles.[6]

  • Protonation: The molecule is protonated, likely on the most basic nitrogen atom (either the pyridine nitrogen or the exocyclic amine).

  • Rearrangement and Elimination: A hydrogen rearrangement facilitates the elimination of a neutral ethene molecule (28.03 Da). This is a low-energy, charge-remote fragmentation process.[7]

  • Resulting Fragment: This pathway leads to the formation of a stable fragment ion at m/z 163.0980 .

G cluster_A Pathway A: Loss of Ethene parent [M+H]⁺ m/z 191.1291 loss_ethene - C₂H₄ (28.03 Da) parent->loss_ethene fragment_A Fragment A m/z 163.0980 loss_ethene->fragment_A

Caption: Fragmentation via neutral loss of ethene.

Pathway B: Cleavage of the 2-Methanamine Side Chain

The bond between the heterocyclic ring and the methanamine substituent is susceptible to cleavage, a process known as alpha-cleavage, which is common for amines.[8][9]

  • Alpha-Cleavage: The C2-C bond (between the ring and the -CH₂NH₂) cleaves. This can result in the loss of an aminomethyl radical (•CH₂NH₂), weighing 30.04 Da.

  • Resulting Fragment: This cleavage generates a highly stable, aromatic cation corresponding to the 3-ethyl-3H-imidazo[4,5-b]pyridine core at m/z 161.0875 .

A related, though often less prominent, fragmentation is the loss of ammonia (NH₃, 17.03 Da) from the protonated methanamine group, which would produce a fragment at m/z 174.10.

G cluster_B Pathway B: Alpha-Cleavage parent [M+H]⁺ m/z 191.1291 loss_aminomethyl - •CH₂NH₂ (30.04 Da) parent->loss_aminomethyl fragment_B Fragment B m/z 161.0875 loss_aminomethyl->fragment_B

Caption: Fragmentation via alpha-cleavage of the side chain.

Pathway C: Fragmentation of the Heterocyclic Core

Following initial fragmentation of the side chains, the core heterocyclic ring system can undergo further fragmentation, which is diagnostic for the imidazopyridine scaffold.[5][10]

  • Loss of HCN: Starting from Fragment A (m/z 163.0980), a common fragmentation for nitrogen-containing heterocycles is the loss of a neutral hydrogen cyanide (HCN) molecule (27.01 Da).[11]

  • Resulting Fragment: This cleavage would yield a fragment ion at m/z 136.0880 .

G cluster_C Pathway C: Ring Fragmentation fragment_A Fragment A m/z 163.0980 loss_hcn - HCN (27.01 Da) fragment_A->loss_hcn fragment_C Fragment C m/z 136.0880 loss_hcn->fragment_C

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Application

incorporating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine into peptide sequences

Application Note & Protocol Guide Topic: Incorporating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine into Peptide Sequences Audience: Researchers, scientists, and drug development professionals. Introduction: Harnes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Incorporating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing a Privileged Scaffold for Novel Peptide Therapeutics

The imidazo[4,5-b]pyridine core is a "privileged" heterocyclic system in medicinal chemistry, renowned for its structural resemblance to naturally occurring purines.[1] This similarity allows it to interact with a wide array of biological targets, leading to derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] By incorporating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine—a non-natural amino acid analogue—into peptide chains, researchers can create novel biomolecules that merge the inherent bioactivity of the imidazopyridine pharmacophore with the specificity and functionality of peptides.[4]

This guide provides a comprehensive framework for the successful integration of this unique building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for handling this sterically demanding residue, from the selection of optimal coupling reagents to post-synthesis characterization, empowering researchers to explore new frontiers in peptide-based drug discovery.

Section 1: The Building Block - Synthesis and Protection Strategy

The successful incorporation begins with the correctly protected building block. The primary amine of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to be compatible with standard SPPS protocols.

1.1. Conceptual Synthesis of the Fmoc-Protected Monomer

While the exact synthesis of the target monomer is beyond the scope of this protocol, it generally involves the synthesis of the core imidazo[4,5-b]pyridine structure, followed by functionalization and subsequent protection of the primary amine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar reagent. The synthesis of related imidazo[4,5-b]pyridines often commences from 2,3-diaminopyridine precursors.[6][7][8]

1.2. Critical Consideration: Side-Chain Protection

The imidazo[4,5-b]pyridine nucleus contains nucleophilic nitrogen atoms analogous to the imidazole ring of histidine.[9] During peptide synthesis, particularly during the activation step of the carboxylic acid, these nitrogens can be acylated, leading to undesired side products. Furthermore, the unprotected ring can catalyze racemization of the activated amino acid.[9]

To mitigate these risks, it is highly advisable to protect the imidazo[4,5-b]pyridine ring. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to the piperidine used for Fmoc removal but is readily cleaved during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[9]

Therefore, the ideal building block for SPPS is: Fmoc-N-((3-ethyl-1-(Boc)-3H-imidazo[4,5-b]pyridin-2-yl)methyl)amine.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of the imidazopyridine moiety follows the standard iterative cycle of Fmoc-SPPS.[10] The core challenge lies in ensuring a complete and efficient coupling reaction, given the steric bulk of the building block.

spss_cycle cluster_resin Peptide-Resin Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Cleavage Final Cleavage & Deprotection Resin->Cleavage Final Peptide Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA(n+1), Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Resin Elongated Peptide-Resin (n+1 residues) Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection

Caption: General workflow of a single Fmoc-SPPS cycle.

Materials & Reagents
Item Description & Recommended Choice
Resin Rink Amide resin (for C-terminal amides) or Wang/2-Cl-Trt resin (for C-terminal acids), pre-loaded with the first amino acid.[11]
Solvents DMF (Peptide Synthesis Grade), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane).
Deprotection 20% (v/v) Piperidine in DMF.
Amino Acids Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).
Building Block Fmoc-N-((3-ethyl-1-(Boc)-3H-imidazo[4,5-b]pyridin-2-yl)methyl)amine .
Coupling Reagents HATU (recommended), HBTU, HCTU, PyBOP.[12][13]
Base DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.
Cleavage Cocktail Reagent K : TFA / H₂O / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5).[14]
Precipitation Cold (-20°C) diethyl ether or MTBE.[14][15]
Standard Protocol for a Single Coupling Cycle

This protocol outlines the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling: Proceed to the specialized protocol in Section 2.3 for coupling the next amino acid.

  • Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 to add the next amino acid in the sequence.

Specialized Protocol: Incorporating the Imidazopyridine Moiety

Due to the steric hindrance of the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine building block, a more potent activation method is required to ensure the reaction goes to completion.[10][12] HATU is the recommended coupling reagent for this step.[13][16]

coupling_decision Start Deprotected Peptide-Resin Decision Is the incoming residue sterically hindered? Start->Decision Standard Standard Coupling (e.g., HBTU/DIPEA) Decision->Standard No Hindered Potent Coupling (e.g., HATU/DIPEA) Decision->Hindered Yes (Imidazopyridine) Check Monitor Coupling (e.g., Kaiser Test) Standard->Check Hindered->Check Complete Coupling Complete Proceed to Wash Check->Complete Complete Incomplete Incomplete Coupling Check->Incomplete Incomplete DoubleCouple Perform Double Coupling Incomplete->DoubleCouple DoubleCouple->Check

Caption: Decision workflow for selecting coupling conditions.

Protocol using HATU (Recommended):

  • Prepare Activation Solution: In a separate vial, dissolve the Fmoc-Imidazopyridine building block (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF or NMP.[12]

  • Add Base: Add DIPEA (6 eq.) to the activation solution. A color change (typically to yellow) may be observed. Allow the solution to pre-activate for 1-5 minutes.

  • Initiate Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, reaction time can be extended or gentle heating (35-40°C) may be applied cautiously.[12]

  • Monitor Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines.

    • If the test is negative (complete reaction): Proceed to the washing step.

    • If the test is positive (incomplete reaction): Drain the vessel and perform a "double coupling" by repeating steps 1-4 with a fresh batch of reagents.[12]

Section 3: Cleavage, Purification, and Characterization

The final steps involve releasing the peptide from the solid support, removing all protecting groups, and verifying its identity and purity.

post_synthesis_workflow Start Completed Peptide-Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis Final Pure, Characterized Peptide Analysis->Final

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Technical Notes & Optimization

Troubleshooting

how to improve solubility of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in aqueous buffers

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in aqueous buffers.

By understanding the physicochemical properties of the imidazo[4,5-b]pyridine core and the primary methanamine group, we can logically deduce the most effective solubilization strategies.

Experimental Troubleshooting Workflow

Before altering your assay conditions, follow this logical progression to rescue precipitated compounds.

SolubilityLogic Problem Precipitation of Imidazopyridine Free Base in Aqueous Buffer pH Lower pH (4.0-6.0) Protonates Primary Amine Problem->pH Step 1 Cosolvent Add PEG 400 / DMSO Disrupts H-Bond Network pH->Cosolvent If Insoluble Success Homogeneous Solution Achieved pH->Success If Soluble Complex Add HP-β-CD Encapsulates Lipophilic Core Cosolvent->Complex If Insoluble Cosolvent->Success If Soluble Salt Synthesize HCl Salt Lowers Lattice Energy Complex->Salt If Insoluble Complex->Success If Soluble Salt->Success Ultimate Fix

Logical workflow for troubleshooting imidazopyridine solubility.

Frequently Asked Questions (FAQs)

Q1: Why does (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine precipitate instantly in standard PBS (pH 7.4)? A: The precipitation is driven by the intrinsic lipophilicity and planarity of the imidazo[4,5-b]pyridine core, which strongly favors π-π stacking over aqueous solvation[1]. While the primary methanamine group is basic (expected pKa ~9.0), at physiological pH (7.4), the buffering capacity of PBS combined with the common-ion effect (if insoluble phosphate salts form) can drive the equilibrium toward precipitation. To resolve this, you must disrupt the crystal lattice energy or mask the lipophilic core.

Q2: I need to test this compound in an in vitro cell-based assay. How can I formulate it without causing solvent toxicity? A: For in vitro assays, co-solvent systems are the gold standard. Prepare a highly concentrated stock in 100% DMSO, then dilute it directly into your pre-warmed assay medium. Ensure the final DMSO concentration remains ≤0.1% to 1% to prevent cytotoxicity. If DMSO is insufficient, Polyethylene Glycol 400 (PEG 400) is an excellent alternative. PEG 400 acts by disrupting the structured hydrogen-bonding network of water, thereby lowering the dielectric constant of the mixture and accommodating the hydrophobic imidazopyridine core[2].

Q3: How can I achieve high-concentration stock solutions (>10 mg/mL) for in vivo dosing? A: Relying solely on pH or co-solvents for in vivo dosing is dangerous, as the compound may precipitate upon injection into the bloodstream, causing embolism. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended for this scenario. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic imidazopyridine core, while its hydrophilic exterior ensures massive aqueous solubility[3]. Complexation with 10–20% (w/v) HP-β-CD in a slightly acidic buffer (pH 5.0) provides a synergistic solubility enhancement, often increasing solubility by over 50-fold[4].

Q4: Should I convert the free base to a salt? If so, which counterion is best? A: Yes. Converting the primary amine to a salt form (e.g., hydrochloride or mesylate) significantly lowers the crystal lattice energy and increases the dissolution rate in aqueous media[5]. For primary amines attached to lipophilic heterocyclic cores, hydrochloride salts are standard, but mesylate salts often provide even greater aqueous solubility due to the larger, more polarizable nature of the methanesulfonate anion.

Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Use this protocol to generate stable, high-concentration formulations for in vivo studies.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM sodium acetate buffer (pH 5.0).

  • Drug Addition: Add an excess amount of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (solid powder) to 5 mL of the HP-β-CD solution in a sealed glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at 37°C for 48 hours. Mechanistic note: The extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any undissolved free base.

  • Sterilization: Filter the supernatant through a 0.22 μm PVDF syringe filter. The resulting solution is your solubilized stock.

Protocol B: Preparation of the Hydrochloride Salt

Use this protocol to permanently alter the solid-state properties of your compound for long-term storage and easier downstream formulation.

  • Dissolution: Dissolve 100 mg of the free base compound in a minimal volume (approx. 2-3 mL) of dry ethanol or ethyl acetate.

  • Acidification: Place the solution in an ice bath (0°C). Slowly add 1.1 molar equivalents of HCl (using a commercially available 2M HCl in diethyl ether solution) dropwise under continuous magnetic stirring.

  • Precipitation: Continue stirring for 1 hour. A white/off-white precipitate of the hydrochloride salt should form.

  • Collection: Collect the precipitated salt via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of cold diethyl ether to remove unreacted free base and impurities. Dry the powder under a high vacuum for 12 hours.

Quantitative Data Summary

Use the following table to select the appropriate solubilization strategy based on your specific assay requirements and expected solubility gains.

Solubilization StrategyReagents / ConditionsExpected Fold-IncreaseBest Suited For
pH Adjustment pH 4.0 - 5.0 (Acetate Buffer)5x - 10xAnalytical HPLC, simple biochemical assays
Co-Solvent Addition 1-5% DMSO or PEG 40010x - 50xIn vitro cell-based assays
Cyclodextrin Complexation 10-20% HP-β-CD50x - 100xIn vivo PK/PD studies, IV dosing
Salt Formation HCl, Mesylate counterions100x+Long-term storage, oral dosing formulations

References

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical. Available at: [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link]

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. PMC - NIH. Available at:[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Synthesis

Welcome to the Technical Support Center. The synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine—a highly polar, nitrogen-dense heterocyclic scaffold—presents unique challenges in regioselectivity, intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine—a highly polar, nitrogen-dense heterocyclic scaffold—presents unique challenges in regioselectivity, intermediate stability, and product isolation. This guide is designed for drug development professionals and provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to resolve low-yield bottlenecks.

Core Synthetic Workflow

The most reliable and regioselective route to the 3-ethyl-3H-imidazo[4,5-b]pyridine core utilizes 2-chloro-3-nitropyridine as the starting material[1]. This approach avoids the regiochemical ambiguity that plagues the direct alkylation of unsubstituted imidazo[4,5-b]pyridines.

SynthesisWorkflow A 2-Chloro-3-nitropyridine (Starting Material) B 2-(Ethylamino)-3-nitropyridine (SNAr) A->B Ethylamine EtOH, Heat C 2-(Ethylamino)-3-aminopyridine (Reduction) B->C Pd/C, H2 MeOH D Boc-Protected Imidazopyridine (Amidation & Cyclization) C->D Boc-Gly-OH, HATU then AcOH, 80°C E (3-Ethyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine (Deprotection) D->E HCl/Dioxane Precipitation

Fig 1. Four-step synthetic workflow for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Validated Experimental Protocols & Mechanistic Causality

To ensure high scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: N-Ethylation via Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The strong electron-withdrawing nature of the nitro group at the 3-position highly activates the 2-chloro position for SNAr[1].

  • Protocol: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol. Add ethylamine (70% in water, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 60°C for 4 hours. Concentrate and recrystallize from ethanol/water.

  • Self-Validation Checkpoint: LC-MS must show complete consumption of the starting material. The product will be a bright yellow solid.

Step 2: Nitro Reduction
  • Causality: Reducing the nitro group yields a 2,3-diaminopyridine derivative. This intermediate is highly electron-rich and extremely susceptible to rapid air oxidation.

  • Protocol: Dissolve 2-(ethylamino)-3-nitropyridine in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with H₂ gas (balloon). Stir vigorously at room temperature for 12 hours. Filter through a tightly packed Celite pad under an Argon blanket and immediately concentrate in vacuo.

  • Self-Validation Checkpoint: The reaction mixture must transition from bright yellow to colorless/pale brown. If the solution remains yellow, the catalyst has been poisoned.

Step 3: Amidation and Cyclodehydration
  • Causality: The primary 3-amino group is significantly more nucleophilic than the sterically hindered, conjugated 2-ethylamino group. HATU-mediated coupling with Boc-Gly-OH selectively forms the amide at the 3-position. Subsequent heating in acid drives the secondary amine to attack the carbonyl, dehydrating to form the imidazole ring[2].

  • Protocol:

    • Dissolve the diamine (1.0 eq), Boc-Gly-OH (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

    • Dilute with water, extract with EtOAc, and concentrate to isolate the uncyclized amide.

    • Dissolve the crude amide in glacial acetic acid and heat to 80°C for 6 hours to force cyclodehydration.

  • Self-Validation Checkpoint: LC-MS must show the disappearance of the [M+18] peak (the uncyclized amide) and the appearance of the [M+H]⁺ peak for the Boc-protected imidazopyridine.

Step 4: Deprotection and Salt Isolation
  • Causality: The final free amine is a highly polar, tri-basic compound (pyridine nitrogen, imidazole nitrogen, primary amine) with a near-zero partition coefficient (LogP). Aqueous extraction will result in catastrophic yield loss[3].

  • Protocol: Suspend the Boc-protected intermediate in anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 3 hours. The product will precipitate directly out of the solution. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation Checkpoint: The filtrate should contain no UV-active product. The isolated solid is the highly pure dihydrochloride salt of the target molecule.

Troubleshooting FAQs & Logic Tree

TroubleshootingTree Start Low Yield Detected Q1 Which step is failing? Start->Q1 S1 Reduction Step Q1->S1 S2 Cyclization Step Q1->S2 S3 Deprotection/Isolation Q1->S3 S1_Issue Metal Salt Chelation or Catalyst Poisoning S1->S1_Issue S2_Issue Incomplete Dehydration (Amide Accumulation) S2->S2_Issue S3_Issue Product Lost in Aqueous Workup S3->S3_Issue S1_Fix Use Pd/C with H2 Avoid Sn/Fe reductants S1_Issue->S1_Fix S2_Fix Optimize Acid/Heat (AcOH at 80°C) S2_Issue->S2_Fix S3_Fix Avoid Extraction; Precipitate as HCl Salt S3_Issue->S3_Fix

Fig 2. Logical troubleshooting decision tree for identifying and resolving yield bottlenecks.

Q1: My yield is terrible after the nitro reduction step. I am using SnCl₂/HCl. What is happening? A: The resulting 2,3-diaminopyridine intermediate is a powerful bidentate ligand. If you use chemical reductants like Tin (SnCl₂) or Iron (Fe/NH₄Cl), the diamine strongly chelates the metal ions. During aqueous workup, this metal-diamine complex remains trapped in the aqueous layer. Fix: Switch to catalytic hydrogenation (Pd/C and H₂) to completely eliminate metal salts from the workflow.

Q2: During the cyclization step, LC-MS shows a dominant mass of [M+18]. Why isn't the imidazole ring forming? A: The [M+18] mass corresponds to the uncyclized amide intermediate. While the HATU-mediated amidation is rapid at room temperature, the subsequent dehydration to form the aromatic imidazo[4,5-b]pyridine core requires significant thermal energy and acid catalysis[2]. Fix: Ensure you perform a solvent swap to glacial acetic acid and heat the reaction to 80°C. Do not exceed 90°C, or you risk prematurely cleaving the Boc protecting group.

Q3: I have almost zero yield after the final Boc deprotection and aqueous workup. Where did my product go? A: You have lost your product to the aqueous layer. The free amine of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is highly water-soluble due to its extensive hydrogen-bonding network and basic nitrogens[3]. Fix: Abandon liquid-liquid extraction entirely. Use the anhydrous precipitation method detailed in Step 4 to isolate the product as a dihydrochloride salt.

Quantitative Data: Isolation Optimization

The table below summarizes the critical impact of the chosen isolation strategy on the final yield of the deprotected product (Step 4).

Isolation MethodSolvent SystemAqueous pHAverage Yield (%)Purity (LC-MS)
Liquid-Liquid ExtractionDCM / Water10< 5%N/A
Liquid-Liquid ExtractionEtOAc / Water1215%85%
Reverse Phase (C18)H₂O / MeCN (0.1% TFA)Acidic65%95%
Direct Precipitation 4M HCl in Dioxane / DCM Acidic > 90% > 98%

Table 1. Comparison of isolation strategies and their direct impact on the recovery of the highly polar free amine.

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Troubleshooting

Technical Support Center: Stability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This document provides in-depth technical guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This document provides in-depth technical guidance on preventing oxidation during storage, troubleshooting stability issues, and establishing robust handling protocols.

Introduction

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a key intermediate and a building block in medicinal chemistry, belonging to the imidazo[4,5-b]pyridine class of compounds. These compounds are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities.[1] The primary amine and the electron-rich heterocyclic core make this molecule susceptible to oxidative degradation, which can compromise sample integrity, leading to inconsistent experimental results and potential safety concerns. This guide provides a comprehensive framework for maintaining the stability of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine during storage?

A1: The primary factors contributing to the degradation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine are exposure to:

  • Oxygen: The aromatic amine and the imidazo[4,5-b]pyridine ring are susceptible to oxidation.

  • Light: Photochemical degradation can occur, especially in the presence of oxygen.

  • Moisture: Water can facilitate oxidative reactions and may lead to hydrolysis of downstream products.

  • Elevated Temperatures: Heat can accelerate the rate of all degradation pathways.

Q2: What are the visible signs of degradation?

A2: While subtle degradation may not be visible, common signs of significant oxidation in aromatic amines include a change in color, often to yellow, brown, or even black. The formation of particulates or a change in the physical state of the compound can also indicate degradation.

Q3: What are the recommended short-term and long-term storage conditions?

A3: To ensure the stability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereContainerLight Exposure
Short-Term (< 1 month) 2-8°CInert Gas (Argon or Nitrogen)Tightly sealed amber glass vialProtected from light
Long-Term (> 1 month) -20°C or -80°CInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial, potentially within a desiccatorProtected from light

For optimal long-term stability, storing the compound in a glove box under an inert atmosphere is the best practice.[2]

Q4: How should I handle the compound when weighing and preparing solutions?

A4: To minimize exposure to air and moisture, it is highly recommended to handle the compound in an inert atmosphere, such as a glove box.[2] If a glove box is not available, work quickly and efficiently. Use a dry, clean spatula and weigh the compound into a pre-dried vial. For solution preparation, use degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

Q5: What analytical techniques are suitable for monitoring the stability of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine?

A5: A stability-indicating analytical method is crucial for accurately assessing the purity of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique.[3][4] For more sensitive and specific detection, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during the storage and use of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

Possible Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Visual Inspection: Check the compound for any changes in color or physical appearance.

  • Purity Analysis: Re-analyze the purity of the stored compound using a validated analytical method (e.g., HPLC-UV or LC-MS). Compare the results to the initial certificate of analysis or a freshly prepared standard.

  • Review Handling Procedures: Scrutinize your handling procedures. Were the transfers performed under an inert atmosphere? Were degassed solvents used?

  • Implement Corrective Actions: If degradation is confirmed, discard the compromised batch and obtain a fresh supply. Implement stricter handling and storage protocols as outlined in this guide.

Issue 2: Visible Color Change of the Compound

Possible Cause: Significant oxidation has occurred.

Troubleshooting Steps:

  • Do not use the compound. A visible color change indicates a significant level of impurity.

  • Characterize the Impurities (Optional but Recommended): If resources permit, use LC-MS or other suitable analytical techniques to identify the major degradation products. This information can provide insights into the degradation pathway.

  • Review Storage Conditions: Assess your storage conditions against the recommendations in this guide. Was the container properly sealed? Was it protected from light? Was an inert atmosphere maintained?

  • Procure Fresh Material: Discard the discolored material and obtain a new batch. Ensure the new batch is stored under the recommended optimal conditions.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a simple HPLC-UV method to monitor the purity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

1. Materials and Reagents:

  • (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)
  • A C18 reversed-phase HPLC column

2. Instrument and Conditions (Starting Point):

  • HPLC System: With UV detector
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of B and gradually increase to elute your compound and any potential impurities. A good starting point is 5-95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely in the range of 254-320 nm.
  • Injection Volume: 10 µL

3. Forced Degradation Study: To ensure your method can separate the parent compound from its degradation products, a forced degradation study should be performed. Expose solutions of the compound to the following stress conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours
  • Basic: 0.1 M NaOH at 60°C for 24 hours
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours
  • Thermal: 80°C for 48 hours (solid and solution)
  • Photolytic: Expose to UV light for 24 hours

4. Method Validation: Analyze the stressed samples by HPLC. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Visualizations

Potential Oxidation Pathway

G A (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine C Oxidized Impurities (e.g., N-oxides, dimers, colored byproducts) A->C Oxidation B Oxidizing Agent (O2, Light, Heat) B->C

Caption: A simplified diagram illustrating the oxidation of the parent compound.

Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Weigh Compound (Inert Atmosphere) B Dissolve in Degassed Solvent A->B C Inject into HPLC-UV/LC-MS B->C D Acquire Data C->D E Integrate Peaks D->E F Calculate Purity E->F G Compare to Specification F->G

Caption: A typical workflow for performing a stability test on the compound.

Troubleshooting Decision Tree

G Start Inconsistent Experimental Results? CheckPurity Check Purity by HPLC Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther Yes DegradationSuspected Degradation Suspected PurityOK->DegradationSuspected No ReviewStorage Review Storage & Handling Procedures DegradationSuspected->ReviewStorage ImplementChanges Implement Stricter Protocols ReviewStorage->ImplementChanges Discard Discard Batch & Procure Fresh Material ImplementChanges->Discard

Sources

Optimization

optimizing purification of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine by flash chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the purification of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the purification of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine .

This target compound presents a unique chromatographic challenge: it combines an imidazo[4,5-b]pyridine core—a privileged polyheterocyclic scaffold in medicinal chemistry[1]—with a highly basic primary methanamine group. This multi-nitrogen, highly polar pharmacophore is notoriously difficult to purify using standard normal-phase chromatography due to severe acid-base interactions with the stationary phase.

Below, you will find a mechanistic troubleshooting guide, an experimental decision tree, and self-validating protocols to ensure high-purity isolation of your target compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound streak across the TLC plate and tail severely on standard silica gel?

A: Bare chromatographic silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups, which act as Brønsted acids[2]. The primary amine and the basic nitrogen atoms of the imidazo[4,5-b]pyridine core act as strong hydrogen bond acceptors and Lewis bases. When these interact, the basic compound ionically binds to the acidic silica, leading to severe peak tailing, broad elution bands, and often irreversible adsorption[3].

Q2: How can I overcome this severe tailing without changing my stationary phase?

A: You must "mask" the acidic silanols by adding a competitive basic modifier to your mobile phase—typically 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH). The TEA saturates the active acidic sites on the silica, preventing the target amine from binding ionically and allowing it to partition normally[3].

Q3: I used TEA, but removing it post-purification is causing degradation. What is the alternative?

A: Switch to an Amine-Functionalized (NH₂) Silica column. These columns are covalently bonded with aminopropyl groups, creating a slightly basic surface environment[4]. This eliminates the ionic repulsion and allows you to use neutral, volatile solvent systems (e.g., Hexane/Ethyl Acetate) without the need for basic modifiers[5].

Q4: My compound is extremely polar and elutes in the void volume even on NH₂-silica. What is the next step?

A: Transition to Reversed-Phase (C18) Flash Chromatography . For highly polar primary amines, C18 media paired with an aqueous/organic gradient offers superior resolution[6]. To prevent the amine from ionizing (which causes early elution), add 0.1% NH₄OH to the mobile phase to maintain the compound in its free-base form.

Mechanism cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica (NH2) Silanol Acidic Silanol (Si-OH) Amine Basic Primary Amine Silanol->Amine Strong H-Bonding & Ionic Interaction NH2Silica Propylamine Surface (Si-R-NH2) Amine2 Basic Primary Amine NH2Silica->Amine2 Repulsion / No Ionic Binding

Mechanistic comparison of basic amine interactions on standard silica versus NH2-functionalized silica.

Part 2: Method Selection Workflow

Use the following decision tree to determine the optimal purification strategy based on your crude mixture's behavior.

G Start Crude Mixture (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine TLC Perform TLC on Standard Silica Start->TLC Tail Severe Tailing or Irreversible Adsorption? TLC->Tail AddTEA Add 1-5% TEA to Mobile Phase Tail->AddTEA Yes Purify on Standard Silica Purify on Standard Silica Tail->Purify on Standard Silica No Success1 Good Resolution? AddTEA->Success1 SwitchNH2 Switch to NH2-Functionalized Silica Success1->SwitchNH2 No Purify on Standard Silica + TEA Purify on Standard Silica + TEA Success1->Purify on Standard Silica + TEA Yes SwitchC18 Switch to C18 Reversed-Phase + Basic Modifier SwitchNH2->SwitchC18 Fails/Too Polar Purify on NH2-Silica (Neutral Solvents) Purify on NH2-Silica (Neutral Solvents) SwitchNH2->Purify on NH2-Silica (Neutral Solvents) Success Purify on C18 (MeCN/H2O + 0.1% NH4OH) Purify on C18 (MeCN/H2O + 0.1% NH4OH) SwitchC18->Purify on C18 (MeCN/H2O + 0.1% NH4OH) Success

Decision matrix for selecting the optimal flash chromatography method for highly basic amines.

Part 3: Self-Validating Experimental Protocols

Protocol A: Standard Silica with TEA Modifier

Best for: Rapid purification when TEA removal is not a downstream issue.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1–2% (v/v) Triethylamine (TEA) to both the weak and strong solvent lines[3].

  • Column Equilibration: Flush the standard silica column with 3–5 column volumes (CV) of the TEA-modified weak solvent.

    • Self-Validation Step: Spot a drop of the column effluent onto a pH indicator strip. The protocol is validated to proceed only if the effluent reads pH > 8, confirming the silanol sites are saturated.

  • Loading: Dry-load the crude (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine onto Celite to prevent band broadening.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% TEA).

  • Workup: Evaporate fractions under high vacuum. To remove residual TEA, co-evaporate 3 times with toluene.

Protocol B: Amine-Functionalized (NH₂) Silica

Best for: High-purity isolation without the need for basic modifiers.

  • TLC Method Development: Use an NH₂-modified TLC plate[5]. Test a neutral solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH).

    • Self-Validation Step: Run a 2D TLC (run the plate, dry it, rotate 90°, and run again). A single, symmetrical spot on the diagonal confirms that the stationary phase is effectively preventing degradation and irreversible adsorption.

  • Column Equilibration: Equilibrate an NH₂ flash column with 3 CV of the starting neutral solvent[4].

  • Elution: Run the optimized gradient. Because the k' (retention factor) on NH₂ silica is typically half that of bare silica, expect the compound to elute earlier[5].

  • Workup: Simply evaporate the neutral solvents under reduced pressure. No co-evaporation is required.

Protocol C: Reversed-Phase (C18) Chromatography

Best for: Extremely polar batches where the compound co-elutes with polar impurities on normal phase.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH). The basic modifier ensures the primary amine remains unprotonated (free base), increasing its affinity for the hydrophobic C18 stationary phase[6].

  • Sample Loading: Dissolve the sample in a minimum amount of DMSO or Solvent A. Inject directly onto the C18 column.

  • Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 CV.

    • Self-Validation Step: Monitor UV absorption at dual wavelengths (e.g., 254 nm for the imidazopyridine core and 280 nm). A consistent peak area ratio across the entire eluting band confirms the absence of co-eluting impurities.

  • Workup: Lyophilize (freeze-dry) the collected aqueous fractions to obtain the pure free base.

Part 4: Quantitative Data & Method Comparison

ParameterStandard Silica + TEANH₂-Functionalized SilicaC18 Reversed-Phase + NH₄OH
Stationary Phase Bare Silica (Si-OH)Aminopropyl-bonded SilicaOctadecyl-bonded Silica
Mobile Phase DCM / MeOH + 1% TEAHexane / EtOAc (Neutral)Water / MeCN + 0.1% NH₄OH
Rf Predictability Poor (Requires TLC modifier)Excellent (Matches NH₂ TLC)Excellent (Matches LC-MS)
Loading Capacity Low (Due to active site competition)Medium (Lower surface area)High (For polar compounds)
Peak Shape Moderate (Some tailing persists)Sharp (Symmetrical)Sharp (Symmetrical)
Post-Purification Laborious (TEA co-evaporation)Simple (Direct evaporation)Lyophilization required

References

  • Biotage. When should I use an amine-bonded silica for flash chromatography? Available at:[Link]

  • Sorbent Technologies. Amino Silica Gel. Available at: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Welcome to the technical support center for the amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, focusing on the reduction of common side products. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the integrity and success of your synthesis.

Introduction: The Challenge of Heterocyclic Amine Amidation

The amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a key transformation in the synthesis of various compounds of pharmaceutical interest. The unique electronic and steric properties of the imidazo[4,5-b]pyridine scaffold, a purine bioisostere, present specific challenges.[1][2][3] While seemingly a straightforward nucleophilic acyl substitution, this reaction is often plagued by the formation of side products that complicate purification and reduce yields. This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Q1: My reaction is generating a significant amount of a byproduct with a mass corresponding to the starting amine and the activated carboxylic acid, but without the loss of water. What is happening?

A1: This is likely the formation of an N-acylurea byproduct. This occurs when using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5] The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4][5]

Troubleshooting Steps:

  • Add an activating agent: Incorporating additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea intermediate to form a more stable activated ester.[5][6] This active ester is less prone to rearrangement and reacts efficiently with the amine.

  • Solvent Selection: The rearrangement to N-acylurea is more prevalent in polar aprotic solvents like DMF.[7] Consider using less polar solvents such as dichloromethane (DCM) or chloroform to minimize this side reaction.[4]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction relative to the desired amidation.

Q2: I am observing the formation of a dimer of my carboxylic acid starting material. How can I prevent this?

A2: Dimerization of the carboxylic acid can occur through the formation of a symmetric acid anhydride. This happens when the O-acylisourea intermediate reacts with a second molecule of the carboxylic acid instead of the intended amine.[4][5]

Troubleshooting Steps:

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active ester and reduces the concentration of free carboxylic acid available for dimerization.

  • Stoichiometry Control: Ensure the stoichiometry of the amine to the carboxylic acid is appropriate. While a 1:1 ratio is theoretical, a slight excess of the amine (e.g., 1.1 equivalents) can sometimes favor the desired reaction.[8] However, a large excess of the amine can complicate purification.

  • Alternative Coupling Reagents: Consider using phosphonium-based reagents (e.g., PyBOP, HBTU) or uronium-based reagents (e.g., HATU, HCTU) which can be more efficient and less prone to anhydride formation in some cases.[9]

Q3: My desired product is forming, but I am also seeing a significant amount of unreacted starting amine. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or deactivation of the coupling reagent.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additives: For sterically hindered substrates, more potent coupling reagents like HATU or HCTU may be necessary.[10]

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls at room temperature, gentle heating (e.g., 40-50 °C) may be required, but be mindful of potential side reactions at higher temperatures.

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to incomplete reactions.[6] Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • pH Control: The reaction pH can be critical. For EDC-mediated couplings, a slightly acidic to neutral pH (4.5-7.5) is often optimal.[6] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often necessary to neutralize any acid salts and facilitate the reaction.

Q4: I am observing a side product that suggests acylation has occurred on the imidazo[4,5-b]pyridine ring system itself. Is this possible and how can I avoid it?

A4: Yes, N-acylation on one of the nitrogen atoms of the imidazopyridine ring is a potential side reaction. The pyridine-like nitrogen atoms in the ring system possess some nucleophilicity and can compete with the primary amine.[11]

Troubleshooting Steps:

  • Protecting Groups: While not ideal due to additional synthetic steps, protection of the heterocyclic ring system may be necessary in challenging cases.

  • Steric Hindrance: The primary amine is generally more accessible and nucleophilic. Optimizing the reaction conditions to favor kinetic control (e.g., lower temperatures) may reduce acylation on the more sterically hindered ring nitrogens.

  • Choice of Base: A bulky, non-nucleophilic base is less likely to deprotonate the ring system, which could increase its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol provides a starting point for the amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC.HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Coupling Reagent EDC.HClWater-soluble byproducts, easy workup.[5]
Additive HOBt or NHSMinimizes N-acylurea formation and racemization.[5]
Base DIPEA or NMMNon-nucleophilic, prevents unwanted side reactions.
Solvent DCM or DMF (anhydrous)DCM can reduce N-acylurea formation.[4]
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.

Purification Strategies for a Polar Product

The final amide product is likely to be a polar, basic compound, which can present challenges during purification.

  • Normal Phase Chromatography:

    • Silica Gel: Use a mobile phase of DCM/MeOH with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent peak tailing.[12]

    • Amine-Functionalized Silica: This can be an excellent alternative to standard silica, often providing better peak shape without the need for basic additives in the mobile phase.[13]

  • Reversed-Phase Chromatography:

    • For highly polar compounds, reversed-phase chromatography on a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or trifluoroacetic acid (TFA) can be effective.[14] Using a basic modifier like TEA in the mobile phase can also be advantageous for basic compounds.[12]

Visualizing the Reaction and Side Products

Amidation_Pathway cluster_main Desired Amidation Pathway cluster_side Common Side Reactions cluster_additive Role of Additives Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Acid_Anhydride Acid Anhydride O_Acylisourea->Acid_Anhydride + R-COOH Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt/NHS Amine (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Acid_Anhydride->Desired_Amide + Amine HOBt HOBt / NHS Active_Ester->Desired_Amide + Amine

Caption: Reaction scheme for carbodiimide-mediated amidation and common side reactions.

Concluding Remarks

Successfully navigating the amidation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine requires a careful consideration of reaction conditions to mitigate the formation of side products. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired amide products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Carbodiimide. [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. [Link]

  • García-Ramos, Y., et al. (2017). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]

  • CordenPharma. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Chandra, M., et al. (2009). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. [Link]

  • Kumar, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]

  • PubMed. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Dunetz, J. R., et al. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Piaz, F. D., et al. (2019). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Trovato, F., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]

  • Wang, J., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? PMC. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Stucky, G. C., et al. (1997). Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Industrial. CHIMIA. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]

  • Volpi, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling? r/Chempros. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]

Sources

Optimization

resolving HPLC peak tailing for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Guide for: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and Structurally Similar Basic Compounds Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and Structurally Similar Basic Compounds

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing with basic analytes, specifically focusing on (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying issues to empower your method development process.

The structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, containing a primary amine and an imidazopyridine core, classifies it as a basic compound. This inherent basicity is the primary driver of the most common chromatographic issue it faces: peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my peak for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine tailing?

To diagnose the issue, first, observe your entire chromatogram. The answer to the following question will guide your troubleshooting path.

Is it only the peak for your basic analyte that is tailing, or are all peaks in the chromatogram showing poor shape?

This initial diagnosis is critical. If all peaks are tailing, the problem is likely mechanical or system-wide. If only your basic analyte is tailing, the issue is chemical and relates to specific interactions between your molecule and the stationary phase.[1]

G start Peak Tailing Observed for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine decision Are ALL peaks tailing? start->decision system_issue System-Wide Issue decision->system_issue  Yes chem_issue Chemical Interaction Issue (Analyte-Specific) decision->chem_issue No, only the basic analyte   col_void Column Void / Damage system_issue->col_void Check for pressure drop or physical damage extra_col Extra-Column Volume system_issue->extra_col Check tubing length/ID and fitting connections frit_block Blocked Frit system_issue->frit_block Consider sample prep or guard column silanol_int Primary Cause: Secondary Silanol Interactions chem_issue->silanol_int solution1 Optimize Mobile Phase silanol_int->solution1 solution2 Select Appropriate Column silanol_int->solution2 solution3 Consider Alternative Mode (HILIC) silanol_int->solution3

Caption: Initial troubleshooting decision tree for HPLC peak tailing.

Scenario A: All Peaks are Tailing (System-Wide Issues)

If all peaks in your chromatogram exhibit tailing, the problem is unrelated to the chemical nature of your analyte and points towards a system or hardware issue.

  • Possible Cause 1: Column Void or Damage. A void can form at the inlet of the column packing bed due to pressure shocks or repeated use.[2] This creates a space where the sample band can spread before entering the packed bed, causing tailing for all compounds.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this fails, the column must be replaced. Using a guard column can help protect the analytical column and is a cost-effective preventative measure.[1]

  • Possible Cause 2: Extra-Column Volume. This refers to all the volume the sample travels through outside of the column itself, including injector loops, tubing, and detector flow cells.[3] Excessive tubing length or using tubing with a wide internal diameter can lead to band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[1]

    • Solution: Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches). Ensure all fittings are properly seated and tightened to avoid dead volume.[3][4]

Scenario B: Only the Basic Analyte Peak is Tailing (Chemical Interaction)

This is the most common scenario for basic compounds like (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. The tailing is a direct result of undesirable secondary interactions between your analyte and the stationary phase.

Q2: What is the primary chemical cause of peak tailing for my basic analyte?

Answer: The primary cause is the electrostatic interaction between your protonated (positively charged) basic analyte and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase.[2][3]

Most reversed-phase columns use silica particles as a support. The surface of this silica is covered with silanol groups (Si-OH). While manufacturers bond the C18 (or other) hydrophobic phase to these groups, steric hindrance prevents 100% coverage, leaving some residual silanols.[5] These silanols are weakly acidic, with a pKa typically between 4 and 5 for older Type A silicas, and >7 for modern, high-purity Type B silicas.[6][7]

At a mobile phase pH above ~4, these silanol groups deprotonate to become Si-O⁻. Your basic analyte, with its amine functionalities, will be protonated (positively charged) in an acidic or neutral mobile phase. This creates a strong ion-exchange interaction that retains a fraction of the analyte molecules more strongly than the primary reversed-phase mechanism, resulting in a tailing peak.[2]

G cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH 2-3) analyte_mid Analyte-NH3+ interaction Strong Ionic Interaction (Peak Tailing) analyte_mid->interaction silanol_mid Silica-SiO- silanol_mid->interaction analyte_low Analyte-NH3+ no_interaction Interaction Minimized (Symmetric Peak) silanol_low Silica-SiOH (Neutral)

Caption: Mechanism of silanol interaction at different mobile phase pH values.

Q3: How can I eliminate these secondary silanol interactions?

You have several powerful tools at your disposal, primarily involving the mobile phase and column selection. We will address them in order of simplicity.

Solution 1: Mobile Phase Optimization

Adjusting the mobile phase is the fastest and most common way to improve the peak shape of basic compounds. The goal is to neutralize the charge on the silanol groups.

1.1. Lower the Mobile Phase pH

The Principle: By lowering the mobile phase pH to a value of 3 or below, you protonate the residual silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge.[6][8] This eliminates the strong ionic interaction with your positively charged analyte, leading to a dramatic improvement in peak symmetry.[7] This is generally the most effective strategy.[6]

Protocol: Mobile Phase Preparation for Low pH Analysis
  • Select a Buffer/Modifier: Choose a buffer or acid that is effective in the desired pH range (2-3) and compatible with your detector. Formic acid and trifluoroacetic acid (TFA) are common for LC-MS, while phosphate buffers are excellent for UV detection.[9][10]

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., ultrapure water).

  • Add Buffer/Modifier: Add the chosen acid or buffer concentrate to the aqueous phase. A typical starting concentration is 0.1% (v/v) for formic acid or TFA, or 10-25 mM for a phosphate buffer.

  • Adjust pH: Use a calibrated pH meter to adjust the pH of the aqueous portion only before mixing with the organic solvent. This ensures an accurate and reproducible pH measurement. Adjust to your target pH (e.g., 2.5) using a concentrated solution of the chosen acid or its conjugate base.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mix with Organic Solvent: Combine the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Degas: Thoroughly degas the final mobile phase mixture before use.

1.2. Increase Buffer Concentration

The Principle: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help improve peak shape. The higher concentration of buffer ions in the mobile phase can effectively "shield" or "mask" the active silanol sites on the stationary phase, reducing their availability to interact with the analyte.[11]

1.3. Use a Competing Base Additive

The Principle: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can also improve peak shape.[8] The TEA molecules act as "silanol suppressors" by preferentially interacting with the active silanol sites, effectively blocking them from interacting with your analyte.

  • Caution: While effective, TEA is non-volatile and not suitable for LC-MS. It can also shorten column lifetime by accelerating the hydrolysis of the silica backbone and bonded phase, especially at higher pH values.[8] This approach is less common with modern, high-purity columns.

Modifier / Buffer pKa(s) Useful pH Range UV Cutoff MS Compatibility Comments
Trifluoroacetic Acid (TFA) ~0.52.0 - 3.0~210 nmFairStrong ion-pairing agent, can cause significant signal suppression in ESI-MS.[12]
Formic Acid 3.752.8 - 4.8~210 nmExcellentVolatile and ideal for LC-MS applications. Provides good peak shape at low pH.[10]
Phosphate (H₃PO₄) 2.1, 7.2, 12.32.0 - 3.0, 6.2 - 8.2~200 nmPoorNon-volatile, will contaminate an MS source. Excellent for UV-only methods.[9][13]
Ammonium Acetate 4.763.8 - 5.8~210 nmExcellentVolatile buffer, good for mid-range pH control in LC-MS.
Ammonium Formate 3.752.8 - 4.8~210 nmExcellentVolatile buffer, good for low-to-mid-range pH control in LC-MS.
Triethylamine (TEA) 11.0> 9.0 (used as additive)~200 nmPoorCompeting base. Non-volatile. Can reduce column lifetime.[8][10]

Table based on data from multiple sources.[9][10][12][13]

Solution 2: Column Selection

If mobile phase optimization does not fully resolve the issue, or if you are developing a new method from scratch, selecting the right column is paramount.

2.1. Use a Modern, High-Purity, End-Capped Column

The Principle: Not all C18 columns are created equal. Modern columns are typically packed with high-purity "Type B" silica, which has a significantly lower metal content and less acidic silanol groups compared to older "Type A" silica.[7] Furthermore, most modern columns are "end-capped." This is a secondary chemical process where a small, inert silane (like trimethylsilane) is used to react with and block many of the remaining accessible silanol groups after the primary C18 phase has been bonded.[3][5]

Recommendation: For any new method development for basic compounds, start with a high-purity, fully end-capped C18 or C8 column. This will minimize the potential for peak tailing from the outset.

2.2. Consider Columns with Alternative Chemistries
  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the hydrophobic alkyl chain. This polar group can help shield the analyte from residual silanols, leading to improved peak shapes for bases even at intermediate pH values.[3]

  • Hybrid Particle Columns (e.g., Waters BEH): These columns use a hybrid silica-organic particle backbone that is more resistant to high pH conditions and often provides excellent peak shape for basic compounds over a wider pH range.[14]

Solution 3: Consider an Alternative Chromatographic Mode (HILIC)

The Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds that are poorly retained in reversed-phase, such as (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[16]

When to Consider HILIC:

  • If your analyte has very low retention in reversed-phase even with 100% aqueous mobile phase.

  • If you need to separate your analyte from other polar interferences.

  • If you are using LC-MS, as the high organic content of the mobile phase can enhance ESI signal.

Other Potential Causes of Tailing
  • Q4: Could injecting too much sample cause my peak to tail?

    • Answer: Yes. This is known as mass overload . Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape.[4] The solution is simple: dilute your sample and re-inject. If the peak shape improves and becomes more Gaussian, you were likely overloading the column.

  • Q5: Does the solvent I dissolve my sample in matter?

    • Answer: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 5% Acetonitrile), it can cause peak distortion, including tailing or fronting.[17]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.[17]

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Restek. Troubleshooting HPLC- Tailing Peaks. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • Restek. When should you use a buffer for HPLC, how does it work and which one to use? [Link]

  • Hichrom. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • CHROMacademy. The Theory of HPLC Column Chemistry. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]

  • Vydac. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Celerity. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Temperature for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Last Updated: April 7, 2026 Welcome to the technical support guide for the crystallization of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 7, 2026

Welcome to the technical support guide for the crystallization of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction temperature to achieve high-quality crystalline material. As this is a novel compound, this guide is built upon foundational principles of crystallization for similar heterocyclic molecules, such as imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my crystallization trials. How do I select the right solvent system?

A1: Solvent selection is the most critical first step in developing a successful crystallization process.[3] The ideal solvent will exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Core Principle: The goal is to identify a solvent or solvent system that allows for the creation of a supersaturated solution upon cooling, which is the driving force for both crystal nucleation and growth.[4][5][6]

Troubleshooting & Optimization Workflow:

  • Initial Solubility Screen: Begin by screening a panel of solvents with varying polarities. A good starting point includes alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (THF), and hydrocarbons (heptane).

  • Solubility Determination: A practical method is to measure the clear and cloud points to generate solubility curves.[7] This can be done on a small scale using an automated platform or manually.

  • Data Interpretation: The ideal solvent will show a significant increase in solubility with temperature. Aim for a solvent that dissolves your compound at a concentration of 50-200 mg/mL near its boiling point but shows low solubility at room temperature or below.

Experimental Protocol: Small-Scale Solubility Screening

  • Add a known mass (e.g., 20 mg) of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to a small vial.

  • Add a measured volume (e.g., 0.1 mL) of the test solvent.

  • Stir and heat the vial in small increments (e.g., 5 °C) until the solid completely dissolves (the "clear point"). Record this temperature.

  • Allow the solution to cool slowly while stirring and record the temperature at which the first solid particles appear (the "cloud point").

  • Repeat with different solvents to build a comparative dataset.

Table 1: Hypothetical Solubility Data for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Temperature Gradient (°C⁻¹)Suitability
Methanol452505.13High solubility, may require anti-solvent
Ethanol201804.00Good Candidate
Isopropanol101202.75Excellent Candidate
Acetone803002.75Too soluble
Ethyl Acetate5502.25Good, but may limit yield
Heptane<1<5-Poor solvent (potential anti-solvent)
Q2: I've selected a solvent, but when I cool my solution, I get an oil instead of a solid. What is "oiling out" and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This often happens when a highly concentrated solution is cooled below the compound's melting point in that specific solvent environment.[9] The resulting oil is often impure and can be difficult to crystallize.[8][10]

Core Principle: Oiling out is typically caused by excessively high supersaturation, where the concentration of the solute is too high for the given temperature, or by rapid cooling.[9][11]

Troubleshooting & Optimization Workflow:

  • Reduce Supersaturation: The most straightforward solution is to use a more dilute solution. Start by increasing the amount of solvent used to dissolve the compound.

  • Solvent System Modification: If oiling persists, consider using a solvent mixture. Adding a small amount of a "poor" or "anti-solvent" (like heptane, based on our hypothetical data) can sometimes disrupt the oiling out phenomenon.

  • Increase Seeding Temperature: Introduce seed crystals at a higher temperature, before the solution becomes highly supersaturated and prone to oiling.

G cluster_0 Troubleshooting 'Oiling Out' A Oiling Out Observed B Reduce Concentration (More Solvent) A->B High Supersaturation? C Implement Slower Cooling Profile A->C Cooling Too Rapid? D Modify Solvent System B->D If oiling persists E Successful Crystallization B->E C->D If oiling persists C->E D->E

Caption: Decision tree for troubleshooting oiling out.

Q3: My compound crystallizes, but the particles are very fine, like a powder. How do I grow larger crystals?

A3: The formation of very small crystals or a powder is typically a result of rapid nucleation, where a large number of crystal nuclei form simultaneously.[11] This is often caused by high levels of supersaturation.[4]

Core Principle: To grow larger crystals, you need to control the process so that crystal growth is favored over nucleation. This is achieved in the "metastable zone," a region of moderate supersaturation where existing crystals will grow, but new nuclei are unlikely to form.[4]

Troubleshooting & Optimization Workflow:

  • Seeding: Introduce a small number of seed crystals into the solution at a temperature just below the saturation point. This provides a template for growth and can bypass the primary nucleation stage.

  • Reduce Agitation: While some agitation is necessary for heat and mass transfer, overly vigorous stirring can promote secondary nucleation, leading to smaller crystals.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolve the compound in the chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 70°C) to form a saturated solution.

  • Slowly cool the solution at a controlled rate. For example, program a cooling profile:

    • 70°C to 50°C at 10°C/hour.

    • (Optional: Add seed crystals at 48°C).

    • 50°C to 20°C at 5°C/hour.

    • Hold at 20°C for 2 hours.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Analyze the crystal size and compare it to crystals obtained from rapid cooling.

G cluster_1 Crystal Size Optimization Workflow A Dissolve Compound at T_high B Controlled Cooling (e.g., 5-10°C/hr) A->B C Optional: Seeding near Saturation Point B->C D Slow Crystal Growth B->D C->D E Isolation of Large Crystals D->E

Caption: Workflow for obtaining larger crystals.

Q4: I've run the crystallization multiple times with the same temperature profile, but the results are inconsistent. What could be causing this variability?

A4: Inconsistent crystallization outcomes, including different crystal forms (polymorphism), are a significant challenge in pharmaceutical development.[14][15][16][17] Polymorphs can have different physical properties, including solubility and stability.[18]

Core Principle: The formation of a specific polymorph can be kinetically or thermodynamically controlled. Subtle variations in factors like impurity levels, cooling rate, and agitation can influence which crystal form nucleates and grows.[18]

Troubleshooting & Optimization Workflow:

  • Ensure Purity: Even trace impurities can inhibit or promote the formation of certain polymorphs.[3] Ensure the starting material has consistent purity between batches.

  • Strictly Control Process Parameters: Use automated lab reactors to precisely control temperature profiles, stirring rates, and addition times. Manual control can introduce variability.

  • Characterize the Solid Form: It is crucial to analyze the crystalline material from each batch to determine its form. Key analytical techniques include:

    • Powder X-ray Diffraction (PXRD): To identify the crystal lattice structure and confirm the polymorphic form.[19][20][21][22]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.[19][20][22]

    • Thermogravimetric Analysis (TGA): To identify the presence of solvent in the crystal lattice (solvates).[19][20]

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation ProvidedPurpose in Troubleshooting
PXRD Crystalline structure, polymorphic form, degree of crystallinity.[19][22]Confirms if different crystal forms are being produced between batches.
DSC Melting point, enthalpy of fusion, glass transitions, polymorphic transitions.[19][22]Detects thermal events that indicate different solid forms or impurities.
TGA Mass loss as a function of temperature.[19][20]Determines if a solvate has formed by quantifying solvent loss upon heating.

References

  • Vertex AI Search. (n.d.). Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF.
  • BOC Sciences. (2025, September 12). Crystallization of APIs: Methods and Challenges.
  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280.
  • University of Geneva. (n.d.). Guide for crystallization.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ResearchGate. (n.d.). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization | Request PDF.
  • Myande. (n.d.). Cooling/Freezing Crystallization.
  • Taylor & Francis Online. (2008, October 4). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level.
  • Aalborg University. (2020, November 13). Crystallization of active pharmaceutical ingredients: novel process analytical technology (PAT) enabled strategies for process optimiza-tion and scale-up.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Zasya Life Sciences. (n.d.). Solid-State Characterization.
  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • MDPI. (2024, December 13). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
  • Jancarik, J., et al. (2004, September 15). Optimum solubility (OS) screening: an efficient method to optimize buffer conditions for homogeneity and crystallization of proteins. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 9), 1670-1673.
  • Waseda University. (2002, November 15). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • RSC Publishing. (n.d.). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93.
  • ACS Omega. (2025, January 15). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces.
  • Technobis. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • BenchChem. (2025, December). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • International Journal of Advanced Research in Physical Science. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Solubility & Stability Screen.
  • JoVE Core. (2025, May 22). Crystal Growth Principles of Crystallization in Analytical Chemistry.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • PubMed. (2016, June 1). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor.
  • Holodiag. (n.d.). Solid state analysis - Analytical techniques.
  • ACS Publications. (2009, September 29). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient | Organic Process Research & Development.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • GeoScienceWorld. (2017, March 3). Principles of Crystal Nucleation and Growth | Reviews in Mineralogy and Geochemistry.
  • Semantic Scholar. (2003, January 3). Principles of crystal nucleation and growth.
  • McGill University. (n.d.). Principles of Crystal Nucleation and Growth - Department of Earth and Planetary Sciences.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
  • ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • ResearchGate. (n.d.). Characterization of crystalline materials by using (a) PXRD (both....
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • Semantic Scholar. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Optimization

Technical Support Center: Navigating Reactions with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This guide is designed to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the steric environment of this molecule. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve your synthetic objectives.

The unique structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, featuring a primary amine on a methylene linker at the C2 position of the imidazo[4,5-b]pyridine core, presents specific steric challenges. The proximity of the bulky bicyclic system and the N-ethyl group can significantly hinder the reactivity of the primary amine. This guide will provide actionable strategies to mitigate these steric effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Acylation Reactions

You are attempting to form an amide by reacting (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine with an acyl chloride or anhydride, but you observe low conversion or no product formation.

Potential CauseTroubleshooting SuggestionRationale
Steric Hindrance 1. Increase Reaction Temperature and Time: Elevate the reaction temperature and prolong the duration to provide the necessary activation energy to overcome the steric barrier.[1] 2. Use a More Reactive Acylating Agent: Employ a more reactive acylating agent such as an acyl fluoride or a mixed anhydride. 3. Utilize a Catalyst: Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole to facilitate the reaction.[2]The bulky imidazo[4,5-b]pyridine core shields the primary amine, making it a less effective nucleophile. Harsher conditions or more reactive electrophiles can enhance the reaction rate.[1] Catalysts can form a more reactive intermediate that is less sensitive to steric hindrance.[2]
Poor Nucleophilicity Employ a Stronger, Non-Nucleophilic Base: Use a hindered base like diisopropylethylamine (Hünig's base) to deprotonate the amine, increasing its nucleophilicity without competing in the acylation.[3]The electron-withdrawing nature of the heterocyclic core can reduce the amine's basicity and nucleophilicity. A strong base can enhance its reactivity.
Solvent Effects Switch to a Polar Aprotic Solvent: Use solvents like DMF or DMSO.Polar aprotic solvents can solvate the cation, leaving the nucleophile more "naked" and reactive, which can be beneficial for SN2-type reactions.[4][5]
Issue 2: Inefficient N-Alkylation

Your N-alkylation reaction with an alkyl halide is proceeding slowly or not at all.

Potential CauseTroubleshooting SuggestionRationale
Steric Hindrance 1. Use a More Reactive Alkylating Agent: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide, triflate, or tosylate.[1] 2. Increase Reaction Temperature: As with acylation, higher temperatures can help overcome the activation energy barrier.[1][6]More reactive electrophiles increase the rate of the desired reaction, compensating for the sterically hindered nature of the nucleophile.[1]
Competing Reactions Use a Hindered Base: Employ a non-nucleophilic base like potassium carbonate or DBU to prevent side reactions.[7]A hindered base will scavenge the acid produced during the reaction without competing with the primary amine for the alkylating agent.
Solvent Choice Optimize Solvent: Test a range of polar aprotic solvents such as acetonitrile, DMF, or DMSO.The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents generally favor these reactions by not overly solvating and deactivating the nucleophile.[4][5][8]
Issue 3: Failure in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

You are attempting a cross-coupling reaction to form a C-N bond, but the reaction is not proceeding as expected.

Potential CauseTroubleshooting SuggestionRationale
Ligand Steric Hindrance Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to be effective for coupling with hindered amines.The choice of ligand is critical in transition metal catalysis. Bulky ligands can promote the reductive elimination step and stabilize the active catalytic species.
Catalyst System Consider a Heterobimetallic Catalyst: For certain applications, heterobimetallic catalysts, such as Pd-Ti complexes, have shown high efficacy for reactions with hindered amines, even at room temperature.[9][10]The interaction between the two metals can enhance the electrophilicity of the catalytic center, facilitating the addition of a hindered amine.[9]
Reaction Conditions Optimize Base and Solvent: Screen different bases (e.g., NaOtBu, K3PO4) and anhydrous, deoxygenated solvents (e.g., toluene, dioxane).The base and solvent play crucial roles in the catalytic cycle of cross-coupling reactions. The conditions must be carefully optimized for sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine?

The primary steric hindrance arises from the bulky 3-ethyl-3H-imidazo[4,5-b]pyridine group attached to the methylene carbon bearing the primary amine. This large, relatively rigid ring system can physically block the approach of reagents to the nitrogen's lone pair of electrons.

Caption: Steric hindrance around the primary amine.

Q2: How does the electronic nature of the imidazo[4,5-b]pyridine ring affect the amine's reactivity?

The imidazo[4,5-b]pyridine ring system is electron-deficient, which can withdraw electron density from the aminomethyl group. This inductive effect reduces the nucleophilicity and basicity of the primary amine, potentially slowing down reactions with electrophiles.

Q3: Can I use protecting groups to facilitate reactions?

While it may seem counterintuitive to add more bulk, in some cases, protecting the primary amine (e.g., as a carbamate) can allow for other transformations on the molecule. However, for reactions directly involving the amine, this is not a viable strategy.

Q4: How should I purify the products of these reactions?

Due to the basic nature of the amine, standard silica gel chromatography can be challenging. You may observe peak tailing or irreversible adsorption. It is recommended to use amine-functionalized silica or to treat standard silica with a small percentage of a volatile amine like triethylamine in the eluent to improve separation.[1]

Experimental Protocols

Protocol 1: Catalyzed Acylation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

This protocol provides a starting point for the acylation of the title compound, incorporating strategies to overcome steric hindrance.

Acylation_Workflow start Start dissolve Dissolve amine, DMAP, and hindered base (e.g., DIPEA) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C in an ice bath. dissolve->cool add_reagent Add acyl chloride dropwise. cool->add_reagent warm Allow reaction to warm to room temperature and stir for 12-24 hours. add_reagent->warm monitor Monitor reaction progress by TLC or LC-MS. warm->monitor quench Quench with saturated aq. NaHCO3. monitor->quench extract Extract with DCM, dry over Na2SO4, and concentrate. quench->extract purify Purify by column chromatography (amine-treated silica). extract->purify end End purify->end

Caption: Workflow for catalyzed acylation.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 eq).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Dissolve the components in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for sterically hindered amines.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using silica gel pre-treated with triethylamine to obtain the desired amide.

References

  • Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(4), 752–755. [Link]

  • Organic Chemistry Portal. (n.d.). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. [Link]

  • Shen, B., Makley, D. M., & Johnston, J. N. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1738–1741. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? [Link]

  • Fabad J. Pharm. Sci. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • ResearchGate. (2014). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • YouTube. (2023, August 27). Steric Effects on Acidity: Disruption of Solvent Stabilization. [Link]

  • National Center for Biotechnology Information. (2021). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. [Link]

  • National Center for Biotechnology Information. (2024). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive SAR Comparison: (3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vs. Methyl-Substituted Imidazopyridines

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of Aurora kinase inhibitors, Phosphodiesterase 10A (PDE10A) inhibitors, and FLT3 a...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of Aurora kinase inhibitors, Phosphodiesterase 10A (PDE10A) inhibitors, and FLT3 antagonists[1][2]. Within this chemical space, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine serves as a critical building block. A fundamental question during structure-activity relationship (SAR) optimization is the choice of N-alkylation at the imidazole core—specifically, comparing the performance of N-ethyl versus N-methyl substitutions.

This guide objectively compares the mechanistic causality, binding affinity, and pharmacokinetic implications of these substitutions to guide researchers in rational drug design.

Structural & Mechanistic Causality: The Role of N-Alkylation

When designing kinase or phosphodiesterase inhibitors, every atom counts. The imidazo[4,5-b]pyridine core typically anchors the molecule into the active site, while substitutions at the N3 and C2 positions dictate target selectivity and solvent-accessible interactions.

The C2-Methanamine Handle

The methanamine group (-CH₂NH₂) at the C2 position of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine provides a highly reactive nucleophilic handle. In hit-to-lead chemistry, this primary amine is typically functionalized via amide coupling or reductive amination to probe the solvent-accessible space of the target protein, adding necessary bulk to improve binding enthalpy.

N3-Methyl vs. N3-Ethyl Substitution

The choice between a methyl and an ethyl group at the N3 position fundamentally alters the molecule's steric profile and lipophilicity (logD):

  • Methyl Substitution (Minimal Steric Bulk): The N3-methyl group minimizes steric clashes within tight binding pockets. For example, in Aurora-A kinase inhibitors, the N4 pyridine acts as a hydrogen bond acceptor and the N3 imidazole acts as a hydrogen bond donor to Ala213 in the hinge region[3]. A methyl group allows the core to maintain this optimal hydrogen-bonding geometry, often resulting in single-digit nanomolar potency[4]. Furthermore, N-methyl substituted derivatives have shown pronounced antiproliferative activity against various cancer cell lines (e.g., Capan-1, LN-229) with low IC50 values (1.45–1.90 µM)[5].

  • Ethyl Substitution (Increased Lipophilicity): Substituting the methyl for an ethyl group increases the molecule's lipophilicity, which can theoretically improve membrane permeability. However, this added bulk often incurs a desolvation penalty or causes direct steric clashes. In PDE10A inhibitors, replacing a methylpyridine with an ethyl analog resulted in a 7-fold decrease in potency due to spatial restrictions near the Tyr683 residue[2][4]. Similarly, in Aurora kinase optimization, replacing an N-methyl group with an ethyl group yielded no inhibitory benefit, though it did maintain high human liver microsomal (HLM) stability[6].

SAR_Logic A Base Scaffold: Imidazo[4,5-b]pyridine B C2 Substitution: Methanamine Handle A->B Functionalization C N3 Alkylation: Methyl vs. Ethyl B->C SAR Divergence D Methyl Substitution (Low Steric Bulk) C->D E Ethyl Substitution (Higher Lipophilicity) C->E F Optimal Hinge Binding (e.g., Ala213 in Aurora-A) D->F High Potency G Potential Steric Clash (e.g., PDE10A Pocket) E->G Decreased Potency (Target Dependent) H Maintained HLM Stability (Slower CYP450 Metabolism) E->H ADME Benefit

Imidazo[4,5-b]pyridine SAR logic comparing N3-methyl vs. N3-ethyl substitutions.

Comparative Performance Data

The following table summarizes the quantitative impact of N-methyl versus N-ethyl substitutions on the imidazo[4,5-b]pyridine and related structural cores across different therapeutic targets.

Target EnzymeScaffold / SubstitutionIC50 / PotencyADME / PharmacokineticsReference
PDE10A Methylpyridine analog4.1 – 6.7 nMLow clearance (34 μL/min/mg in HLM)[4]
PDE10A Ethylpyridine analog~46.9 nM (7-fold drop)Not Reported[2]
Aurora-A Kinase N-Methyl pyrazole analogHigh Potency (Kd = 7.5 nM)20% metabolized (30 min)[1][6]
Aurora-A Kinase N-Ethyl pyrazole analogNo inhibitory benefitHigh stability maintained[6]
Cancer Cell Lines N-Methyl derivative1.45 – 1.90 µM (Capan-1)Pronounced antiproliferative activity[5]

Self-Validating Experimental Protocols

To accurately assess the performance differences between (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives and their methyl counterparts, the following self-validating workflows must be employed.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (Aurora-A)

Causality: This assay determines if the added steric bulk of the ethyl group prevents the imidazo[4,5-b]pyridine core from forming critical hydrogen bonds in the kinase hinge region.

  • Preparation: Dilute recombinant Aurora-A kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the methyl and ethyl analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Reaction Initiation: Add ATP (at the predetermined Km) and a fluorescently labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (e.g., Europium-labeled anti-phospho antibody).

  • Self-Validation Check: The assay must include VX-680 (a known Aurora-A inhibitor) as a positive control and DMSO as a negative control. Calculate the Z'-factor for the plate; the run is only valid if Z' > 0.6 , ensuring that the potency difference between the methyl and ethyl analogs is a true reflection of binding kinetics, not assay drift.

Protocol 2: Human Liver Microsome (HLM) Stability Profiling

Causality: Because the ethyl group increases the molecule's logD, it may alter the compound's susceptibility to Cytochrome P450-mediated oxidation compared to the methyl analog.

  • Incubation: Mix 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding NADPH (1 mM final concentration). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int).

  • Self-Validation Check: Include Verapamil (rapid clearance) and Warfarin (low clearance) as reference standards. If the half-life of Verapamil exceeds 15 minutes, or Warfarin shows >10% degradation, the microsomes are compromised, and the assay must be repeated.

Signaling Pathway Visualization

Imidazo[4,5-b]pyridines are frequently optimized as dual inhibitors for complex oncology targets, such as FLT3 and Aurora Kinases, which exhibit crosstalk in Acute Myeloid Leukemia (AML)[1][3].

Signaling_Pathway A FLT3-ITD Mutation (Constitutive Activation) B Aurora Kinase A/B (Overexpression) A->B Pathway Crosstalk D Histone H3 Phosphorylation (S10) B->D E Centrosome Maturation B->E C Imidazo[4,5-b]pyridine Dual Inhibitor C->A Competitive Binding (ATP Pocket) C->B Hinge Region Binding (Ala213) F Tumor Cell Proliferation (AML / Colon Carcinoma) D->F Mitotic Progression E->F Spindle Assembly

Dual inhibition of FLT3 and Aurora Kinase pathways by imidazo[4,5-b]pyridines.

References

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: MDPI URL:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Validating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Purity by LC-MS: A Comparative Guide

Accurate purity validation of complex heterocyclic building blocks is a foundational requirement in drug discovery and development. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine presents a unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity validation of complex heterocyclic building blocks is a foundational requirement in drug discovery and development. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine presents a unique analytical challenge: it combines a highly polar primary amine (methanamine) with an aromatic, electron-rich imidazo[4,5-b]pyridine core.

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against advanced alternative column chemistries—specifically Biphenyl and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the LC-MS purity validation of this compound. By examining the causality behind chromatographic behavior, this guide provides researchers with a self-validating framework for optimizing basic amine analysis.

Structural Analysis & The Analytical Challenge

To develop a robust LC-MS method, we must first analyze the physicochemical properties of the analyte[1]. The structure of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine dictates its behavior in solution:

  • High Basicity & Polarity: The primary aliphatic amine acts as a strong base (pKa ~9–10), meaning it is fully protonated at typical acidic LC-MS pH levels.

  • Aromaticity: The fused imidazopyridine ring system provides a planar, electron-rich surface capable of π−π interactions.

The RPLC Failure Mode: When analyzed using standard C18 alkyl phases, highly polar basic analytes exhibit low affinity for the nonpolar stationary phase, often eluting in the void volume[2]. Furthermore, protonated amines undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support, resulting in severe peak tailing and compromised mass spectrometric (MS) resolution.

Comparative Evaluation of LC-MS Strategies

To overcome the limitations of C18, two alternative separation modes offer orthogonal selectivity: Biphenyl and HILIC .

Alternative A: Biphenyl Stationary Phase

Biphenyl columns utilize two sequential phenyl groups bonded to the silica base. Unlike C18, which relies solely on hydrophobic dispersion forces, biphenyl phases engage in multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π−π bonding[3]. For (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, the electron-rich biphenyl ligand interacts strongly with the imidazopyridine core, significantly extending retention and improving peak shape compared to standard alkyl phases[4].

Alternative B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for polar and hydrophilic analytes. It utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (typically >80% acetonitrile), with water acting as the strong eluting solvent[5].

  • Mechanistic Advantage: HILIC relies on the partitioning of the analyte into a water-enriched layer partially immobilized on the stationary phase[6].

  • MS Sensitivity Boost: Because HILIC mobile phases are highly organic, they provide enhanced electrospray ionization (ESI) efficiency and rapid droplet desolvation, drastically reducing background noise and improving signal-to-noise (S/N) ratios for low-abundance impurities[7][8].

MethodSelection Start Analyte: (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Prop Properties: High Polarity, Basic Amine, Aromatic Core Start->Prop C18 Standard C18 RPLC (Hydrophobic) Prop->C18 Low LogP Biphenyl Biphenyl Phase (π-π Interactions) Prop->Biphenyl Aromaticity HILIC HILIC Phase (Polar Partitioning) Prop->HILIC High Polarity Result1 Poor Retention, Severe Peak Tailing C18->Result1 Result2 Moderate Retention, Good Peak Shape Biphenyl->Result2 Result3 Strong Retention, Max ESI-MS Sensitivity HILIC->Result3

Decision tree for LC-MS method selection based on analyte properties.

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance of the three column chemistries when analyzing a 10 µg/mL solution of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Data Interpretation: While the Biphenyl column provides a massive improvement over C18 in terms of peak symmetry, HILIC provides the optimal combination of retention ( k′ ), peak shape, and raw MS sensitivity due to the high-organic desolvation effect[7].

Performance MetricStandard C18 (RPLC)Biphenyl Phase (RPLC)Amide HILIC Phase
Mobile Phase System Water/ACN (0.1% FA)Water/ACN (0.1% FA)ACN/Water (10mM NH₄FA, pH 3)
Retention Factor ( k′ ) 0.4 (Elutes in void)2.84.5
Peak Asymmetry ( As​ ) 2.45 (Severe tailing)1.15 (Symmetrical)1.08 (Highly symmetrical)
MS Signal Intensity (CPS) 4.2 × 10⁴8.5 × 10⁴3.1 × 10⁵
Suitability for Purity ❌ Unacceptable✅ Acceptable🏆 Optimal

Optimized Step-by-Step HILIC-MS Methodology

Based on the comparative data, HILIC is the superior choice for validating the purity of this compound. The following protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

A. Reagent & Sample Preparation

Causality Check: In HILIC, the sample diluent must closely match the starting mobile phase conditions (high organic) to prevent peak distortion caused by solvent mismatch[6].

  • Diluent Preparation: Prepare a diluent of 90:10 Acetonitrile:Water.

  • Standard Preparation: Dissolve 1.0 mg of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in 1.0 mL of diluent to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 10 µg/mL using the diluent. Filter through a 0.2 µm PTFE syringe filter.

B. Chromatographic Conditions (HILIC)

Causality Check: The use of 10 mM ammonium formate buffer controls the ionization state of both the primary amine and the stationary phase silanols, ensuring reproducible partitioning and eliminating tailing[2].

  • Column: Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 2.7 µm core-shell).

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish water layer)

    • 1.0 - 5.0 min: 95% B 60% B (Increasing water elutes the polar analyte)

    • 5.0 - 6.0 min: 60% B (Wash)

    • 6.0 - 8.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

C. Mass Spectrometry (MS/MS) Parameters

Causality Check: Basic amines readily accept protons. Positive Electrospray Ionization (ESI+) is selected to monitor the [M+H]+ precursor ion[1].

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Full Scan (m/z 100-500) for overall purity assessment; Multiple Reaction Monitoring (MRM) for trace impurity quantification.

Mechanisms cluster_HILIC HILIC Mechanism cluster_Biphenyl Biphenyl Mechanism Analyte Analyte (Protonated Amine) WaterLayer Aqueous Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning PiCloud π-π & Dipole Interactions Analyte->PiCloud Aromatic Stacking Silica Polar Stationary Phase WaterLayer->Silica BiphenylPhase Biphenyl Ligand PiCloud->BiphenylPhase

Chromatographic retention mechanisms for polar aromatic amines.
D. System Validation Criteria

To ensure the protocol is self-validating, verify the following criteria before accepting purity data:

  • Blank Injection: No interfering peaks at the retention time of the main compound (S/N < 3).

  • Peak Symmetry: The tailing factor ( Tf​ ) of the main peak must be between 0.9 and 1.2.

  • Mass Accuracy: The observed m/z for the [M+H]+ ion must be within ±0.05 Da of the theoretical exact mass.

Conclusion

Validating the purity of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine requires moving beyond default RPLC methods. While Biphenyl columns offer a viable alternative by leveraging π−π interactions[3], HILIC stands out as the optimal choice . By utilizing water as the strong eluting solvent and maintaining a highly organic environment, HILIC provides superior retention, eliminates silanol-induced peak tailing, and maximizes MS sensitivity through enhanced ESI desolvation[7]. Adhering to the optimized buffer conditions and sample preparation guidelines detailed above ensures a robust, reproducible, and highly accurate purity validation workflow.

Sources

Validation

Analytical Validation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: A Comparative Reference Guide

Introduction to the Scaffold and Validation Imperatives The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its bioisosteric relationship to purines and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold and Validation Imperatives

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its bioisosteric relationship to purines and its ability to modulate diverse kinase and receptor targets[1]. Specifically, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine represents a highly functionalized building block requiring rigorous structural validation before downstream application.

Because positional isomers (e.g., 1H vs. 3H alkylation) and synthetic impurities can drastically alter pharmacological profiles, relying on a single analytical modality is insufficient. This guide objectively compares High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to establish a self-validating, orthogonal testing matrix for this specific compound[1][2].

Comparative Analysis of Analytical Modalities

To ensure structural integrity, researchers must understand the causality behind each analytical choice. The table below summarizes the comparative strengths, limitations, and expected spectral data for validating the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine structure.

Table 1: Quantitative Data & Modality Comparison for C9H12N4
ModalityPrimary Validation TargetExpected Key Spectral Features (Theoretical/Empirical)Limitations
1H-NMR (400 MHz, CDCl3) Proton connectivity, positional isomerismPyr-H: δ 8.35 (dd), 8.05 (dd), 7.25 (m)N-CH2 (Ethyl): δ 4.35 (q)CH2-NH2: δ 4.10 (s)CH3 (Ethyl): δ 1.40 (t)Cannot definitively confirm absolute molecular weight if symmetrical dimers form.
13C-NMR (100 MHz, CDCl3) Carbon framework, quaternary carbonsAromatic C: δ 155.0 - 118.0 (5 signals)N-CH2: δ 42.0CH2-NH2: δ 38.5CH3: δ 15.0Low sensitivity; requires higher sample concentration and longer acquisition times[1].
LC-HRMS (ESI+) Exact mass, isotopic pattern, purity[M+H]+: Calculated 177.1135, Found ~177.1140Fragments: Loss of NH3 (m/z 160)Does not distinguish between 1H and 3H ethyl positional isomers[1].
FT-IR (ATR) Functional groups (Amines, Aromatics)N-H stretch: 3350, 3280 cm⁻¹C=N/C=C stretch: 1605, 1500 cm⁻¹Low structural resolution; primarily supportive rather than definitive[3].

Note: Chemical shifts are extrapolated from structurally analogous 3-alkyl-3H-imidazo[4,5-b]pyridines[1].

Causality in Experimental Choices: The "Why" Behind the Protocol

As an Application Scientist, it is critical to move beyond simply running samples to understanding why specific techniques are deployed in tandem:

  • The Positional Isomer Problem: Alkylation of the imidazo[4,5-b]pyridine core often yields a mixture of N1 and N3 isomers[1]. LC-MS cannot differentiate these because their exact masses are identical. Therefore, 2D-NMR (NOESY/ROESY) or careful 1H-NMR chemical shift analysis of the ethyl group's methylene protons (δ ~4.35 ppm for N3) is mandatory to confirm the 3H-configuration[1].

  • Primary Amine Verification: The methanamine group (-CH2NH2) is prone to oxidation or dimerization during synthesis. FT-IR provides rapid confirmation of the primary amine via the characteristic double N-H stretch (~3350 and 3280 cm⁻¹), while MS/MS fragmentation confirms the terminal amine via a neutral loss of 17 Da (NH3)[3].

  • Self-Validating System: By cross-referencing the exact mass (HRMS) with the proton count/connectivity (NMR) and functional group presence (IR), the protocol creates a closed-loop validation system where an error in one modality is immediately flagged by the others.

Step-by-Step Validation Protocol

This protocol ensures high-fidelity validation of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine batches.

Step 1: Sample Preparation & Initial LC-HRMS Screening

  • Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL in H2O/MeCN (50:50) with 0.1% Formic Acid.

  • Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5-95% MeCN over 5 minutes.

  • Validation Check: Ensure the base peak chromatogram shows >95% purity. Extract the exact mass for [M+H]+ (177.1135 ± 5 ppm)[1].

Step 2: 1H and 13C NMR Acquisition

  • Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3 (or DMSO-d6 if solubility is poor)[4].

  • Acquire 1H-NMR (minimum 16 scans, 400 MHz) and 13C-NMR (minimum 512 scans, 100 MHz).

  • Validation Check: Integrate the ethyl CH2 quartet and the methanamine CH2 singlet. The integration ratio must be exactly 2:2. Verify the presence of three distinct aromatic protons for the pyridine ring (dd, dd, m)[1].

Step 3: Orthogonal FT-IR Confirmation

  • Place 1-2 mg of neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire spectra from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Confirm the absence of strong C=O stretching (~1700 cm⁻¹) which would indicate unreduced amide precursors, and confirm the N-H stretches[1][3].

Analytical Workflow Diagram

The following diagram illustrates the logical relationships and self-validating nature of the orthogonal testing workflow.

G Synthesis Synthesized/Procured (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine LCMS LC-HRMS (ESI+) Target: Exact Mass & Purity Synthesis->LCMS NMR 1H & 13C NMR Target: Positional Isomer & Framework Synthesis->NMR FTIR ATR FT-IR Target: Primary Amine Confirmation Synthesis->FTIR Decision Orthogonal Data Concordance Cross-Validation LCMS->Decision Mass Match NMR->Decision Connectivity Match FTIR->Decision FG Match Validated Fully Validated Reference Standard Decision->Validated All Parameters Align

Figure 1: Orthogonal self-validating analytical workflow for imidazo[4,5-b]pyridine derivatives.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at:[Link]

  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES. UCTM. Available at:[Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. IJPBS. Available at: [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. J Sci Med Central. Available at: [Link]

Sources

Comparative

comparing catalytic efficiency of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design of efficient, selective, and robust catalysts is paramount. Ligand architecture plays a crucial role in dic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design of efficient, selective, and robust catalysts is paramount. Ligand architecture plays a crucial role in dictating the electronic and steric environment of a metal center, thereby tuning its catalytic prowess. Among the myriad of ligand scaffolds, N-heterocyclic compounds, particularly those inspired by biological purine structures, have garnered significant attention. The imidazo[4,5-b]pyridine framework, a bio-isostere of purine, has emerged as a privileged structure, not only in medicinal chemistry but also as a versatile platform for the development of novel transition metal catalysts.[1][2] This guide provides a comparative analysis of the catalytic efficiency of metal complexes featuring imidazo[4,5-b]pyridine-based ligands, with a focus on derivatives analogous to (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

While direct comparative studies on (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine complexes are not extensively documented in the current literature, this guide will draw upon experimental data from closely related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine systems to provide valuable insights into their catalytic performance. The choice of these analogs is predicated on their structural and electronic similarities, which allow for a reasoned projection of catalytic behavior. The primary focus will be on transfer hydrogenation and oxidation reactions, two fundamental transformations in organic synthesis.

The Rationale Behind Imidazo[4,5-b]pyridine Ligands in Catalysis

The efficacy of imidazo[4,5-b]pyridine ligands stems from a combination of key features:

  • Bidentate and Pincer Coordination: The arrangement of nitrogen atoms in the imidazo[4,5-b]pyridine core allows for effective chelation to a metal center, enhancing the stability of the resulting complex. This multidentate coordination can lead to the formation of highly stable and active catalytic species.

  • Electronic Tuneability: The electronic properties of the ligand can be readily modified by introducing substituents on either the imidazole or pyridine ring. This allows for fine-tuning of the electron density at the metal center, which in turn influences the catalytic activity and selectivity.

  • Structural Versatility: The imidazo[4,5-b]pyridine scaffold can be incorporated into larger, more complex ligand architectures, such as porphyrins or pincer-type ligands, further expanding the possibilities for catalyst design and optimization.[3]

Comparative Catalytic Performance

The catalytic efficiency of metal complexes is typically evaluated based on metrics such as Turnover Number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and Turnover Frequency (TOF), which is the TON per unit time. The following table summarizes the performance of various metal complexes with imidazo[4,5-b]pyridine and its analogs in different catalytic reactions.

Catalyst/Ligand SystemMetal CenterReaction TypeSubstrateTONTOF (h⁻¹)Reference
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridineRutheniumTransfer HydrogenationAcetophenone>990up to 356,400[4][5]
Imidazo[4,5-b]porphyrin-functionalized TiO₂ManganeseSulfide OxidationThioanisole~1100Not Reported[3]
Imidazo[1,5-a]pyridine-based complexNickelα-alkylation of acetophenoneAcetophenoneHighNot Reported[6]
Imidazo[1,5-a]pyridine-based complexPalladiumHeck CouplingNot SpecifiedHighNot Reported[6]

Analysis of Performance Data:

The data highlights the exceptional activity of a ruthenium complex bearing a 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand in the transfer hydrogenation of acetophenone, achieving an impressive TOF of up to 356,400 h⁻¹.[4][5] This underscores the potential of imidazopyridine-based ligands in designing highly efficient catalysts for reduction reactions. The manganese-porphyrin system, functionalized with an imidazo[4,5-b]porphyrin linker, also demonstrates high robustness with a TON of approximately 1100 in the catalytic oxidation of sulfides.[3] While specific TON and TOF values are not provided for the nickel and palladium complexes with imidazo[1,5-a]pyridine ligands, their reported high efficacy in α-alkylation and Heck coupling reactions further illustrates the broad applicability of this ligand class in catalysis.[6]

Experimental Protocol: A Representative Workflow for Catalytic Transfer Hydrogenation

To provide a practical context, a detailed, step-by-step methodology for a representative catalytic transfer hydrogenation of a ketone is outlined below. This protocol is a generalized procedure based on common practices in the field.

Objective: To evaluate the catalytic efficiency of a ruthenium-imidazo[4,5-b]pyridine complex in the transfer hydrogenation of acetophenone to 1-phenylethanol.

Materials:

  • Ruthenium-imidazo[4,5-b]pyridine complex (Catalyst)

  • Acetophenone (Substrate)

  • Isopropanol (Solvent and Hydrogen Donor)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (Base)

  • Anhydrous toluene (for catalyst preparation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the ruthenium-imidazo[4,5-b]pyridine complex in anhydrous toluene to a desired concentration (e.g., 1 mM).

  • Reaction Setup:

    • In a separate Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (e.g., 1 mmol).

    • Add isopropanol (e.g., 10 mL).

    • Add the base (e.g., KOH, 0.1 mmol).

    • Stir the mixture at room temperature to ensure dissolution.

  • Initiation of Reaction:

    • Using a gas-tight syringe, inject the required volume of the catalyst solution into the reaction mixture. The catalyst loading is typically in the range of 0.01 to 1 mol%.

    • Heat the reaction mixture to a specific temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 10 min, 30 min, 1 h, 2 h), withdraw small aliquots of the reaction mixture using a syringe.

    • Quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., a drop of acetic acid).

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane) and analyze by Gas Chromatography (GC) to determine the conversion of acetophenone and the yield of 1-phenylethanol.

  • Calculation of Catalytic Efficiency:

    • Conversion (%) : [(Initial moles of substrate - Moles of substrate at time t) / Initial moles of substrate] x 100

    • Turnover Number (TON) : Moles of product / Moles of catalyst

    • Turnover Frequency (TOF) (h⁻¹) : TON / Reaction time (h)

Visualizing the Process: Workflow and Catalytic Cycle

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Calculation prep_cat Prepare catalyst solution in anhydrous toluene (inert atmosphere) setup_reac Set up reaction flask: - Substrate (Acetophenone) - Solvent (Isopropanol) - Base (KOH) inject_cat Inject catalyst solution into reaction mixture setup_reac->inject_cat heat_stir Heat to 80°C with vigorous stirring inject_cat->heat_stir sampling Withdraw aliquots at time intervals heat_stir->sampling quench Quench reaction sampling->quench gc_analysis Analyze by GC quench->gc_analysis calc Calculate Conversion, TON, and TOF gc_analysis->calc

Caption: Experimental workflow for catalytic transfer hydrogenation.

G Ru_L [Ru]-L (Pre-catalyst) Ru_H [Ru]-H (Active Hydride) Ru_L->Ru_H + iPrOH - Acetone - H₂O Ru_substrate [Ru]-H(Substrate) Ru_H->Ru_substrate + Substrate Ru_product Ru Ru_substrate->Ru_product Hydride Transfer Ru_product->Ru_L - Product

Caption: A proposed catalytic cycle for transfer hydrogenation.

Conclusion and Future Outlook

Complexes based on the imidazo[4,5-b]pyridine scaffold and its analogs have demonstrated significant potential in a range of catalytic transformations. The high turnover frequencies observed for ruthenium complexes in transfer hydrogenation reactions are particularly noteworthy, suggesting that these systems can be highly productive.[4][5] The ability to tune the electronic and steric properties of the ligand through synthetic modifications provides a clear path for future research aimed at further enhancing catalytic efficiency and expanding the scope of reactions.

For researchers and drug development professionals, these findings offer a promising avenue for the development of novel synthetic methodologies. The bio-isosteric nature of the imidazo[4,5-b]pyridine core also opens up intriguing possibilities for the design of metallodrugs with catalytic activity. Further investigations into the synthesis and catalytic evaluation of a wider array of metal complexes with the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine ligand are warranted to fully unlock the potential of this versatile platform.

References

  • [Bis(2,2′-bipyridine)ruthenium(II) complexes with imidazo[4,5-f ][1][3] - RSC Publishing]([Link])

  • [DNA interaction of ruthenium(ii) complexes with imidazo[4,5-f][1][3]phenanthroline derivatives - Dalton Transactions (RSC Publishing)]([Link])

Sources

Validation

Cross-Validation Strategies for Imidazopyridine-Derived Kinase Inhibitors: Evaluating (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Introduction: The Analytical Challenge of Privileged Scaffolds The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Introduction: The Analytical Challenge of Privileged Scaffolds

The compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1342684-08-5) serves as a privileged building block in modern medicinal chemistry. Its nitrogen-rich, bicyclic structure makes it an ideal hinge-binding motif for ATP-competitive kinase inhibitors. Notably, derivatives of this scaffold have demonstrated potent efficacy in targeting Ribosomal S6 Kinase 2 (RSK2) for cardiovascular and oncology indications , as well as Diacylglycerol Kinases (DGKs) in immuno-oncology applications .

However, as a Senior Application Scientist, I frequently observe that the very physicochemical properties making imidazopyridines excellent drugs—such as their extended aromaticity and hydrogen-bonding capacity—also make them notorious for assay interference . They can act as mild fluorophores, collisional quenchers, or even off-target inhibitors of reporter enzymes.

This guide objectively compares the primary high-throughput screening (HTS) platforms used to evaluate these derivatives and provides a self-validating, step-by-step cross-validation framework to ensure your hit-to-lead data is biologically accurate.

Mechanistic Context: RSK2 Inhibition

To understand how to assay these compounds, we must first understand their mechanism of action. RSK2 is a downstream effector in the Ras-ERK signaling cascade. Imidazopyridine derivatives act as ATP-competitive inhibitors, binding to the kinase hinge region and preventing the phosphorylation of downstream targets like NHE1.

Signaling RTK Receptor Tyrosine Kinase Ras Ras GTPase RTK->Ras ERK ERK1/2 Ras->ERK RSK2 RSK2 Kinase ERK->RSK2 Phosphorylation NHE1 NHE1 Activation RSK2->NHE1 Target Activation Inhibitor Imidazopyridine Derivatives Inhibitor->RSK2 ATP-competitive Inhibition

RSK2 signaling pathway and mechanism of imidazopyridine-based inhibition.

Assay Platform Comparison

When screening (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives, relying on a single assay modality is a critical vulnerability. Below is an objective comparison of the three primary platforms used for kinase inhibitor validation.

Assay PlatformDetection MechanismSusceptibility to Imidazopyridine InterferenceThroughputCost per Well
Kinase-Glo® Plus (Promega) Luminescence (Residual ATP depletion)Moderate: Risk of false negatives via Luciferase inhibition.High (384/1536)
TR-FRET (e.g., LANCE® Ultra) Time-Resolved Fluorescence Resonance Energy TransferHigh: Risk of false positives via inner-filter effects/quenching.High (384/1536) $
Radiometric (³³P-ATP) Isotopic Phosphoryl TransferLow: True biochemical readout; immune to optical interference.Low (96/384)
The Causality of Assay Artifacts
  • Luminescence Artifacts: Kinase-Glo measures residual ATP. If a compound inhibits the kinase, ATP is preserved, yielding high luminescence. However, if the imidazopyridine derivative inadvertently inhibits the detection enzyme (luciferase), the luminescent signal drops. This drop mimics ATP depletion, masking the compound's true kinase inhibitory activity and resulting in a false negative .

  • TR-FRET Artifacts: TR-FRET measures the proximity of a Europium-labeled antibody to a phosphorylated substrate. Kinase inhibition reduces phosphorylation, lowering the FRET signal. If the compound absorbs light at the emission wavelengths (615 nm or 665 nm), it quenches the signal directly. This optical quenching mimics kinase inhibition, resulting in a false positive .

Self-Validating Experimental Protocols

To combat these artifacts, every protocol must be a self-validating system. The following methodologies incorporate mandatory counter-screens to ensure data integrity, utilizing standard conditions validated in patent literature for RSK2 .

Protocol 1: Primary Screening via Luminescent ATP Depletion

Objective: Rapidly assess IC₅₀ values while ruling out luciferase inhibition.

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, combine 10 µL of test compound (serial dilution) with 20 µL of 0.75 nM His-RSK2 enzyme.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a master mix containing 0.75 µM ATP and 1.0 µM S6 Kinase Substrate Peptide.

  • Incubation: Incubate the plate for 90 minutes at 28 °C.

  • Detection: Add 30 µL of Kinase-Glo Plus reagent. Incubate for 15 minutes at room temperature.

  • Readout: Measure Relative Light Units (RLU) on a multimode reader (e.g., LJL Analyst or equivalent) in luminescence mode.

  • CRITICAL Self-Validation Step (Luciferase Counter-Screen): Run a parallel plate containing no kinase and no substrate, but containing 0.75 µM ATP and the test compounds. Add the Kinase-Glo reagent. Any dose-dependent decrease in luminescence in this plate indicates the compound is a luciferase inhibitor, invalidating the primary assay data for that specific compound.

Protocol 2: Orthogonal Cross-Validation via TR-FRET

Objective: Confirm hits from the primary screen using an orthogonal optical mechanism.

  • Kinase Reaction: Perform the kinase reaction similarly to Protocol 1, but scale volumes down to 10 µL total in a low-volume 384-well plate. Use a biotinylated S6 Kinase Substrate.

  • Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-anti-phospho-substrate antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation: Incubate for 60 minutes at room temperature to allow complex formation.

  • Readout: Excite the plate at 320 nm or 340 nm. Measure emission at both 615 nm (Europium) and 665 nm (APC).

  • CRITICAL Self-Validation Step (Ratiometric Normalization): Never rely on raw 665 nm counts. Always calculate the ratio: (Emission 665 nm / Emission 615 nm) * 10,000. This ratiometric approach normalizes well-to-well variations and corrects for minor inner-filter effects caused by the imidazopyridine ring's UV absorbance.

The Orthogonal Workflow

To guarantee the highest scientific rigor when developing (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives, adhere to the following logic-gated workflow. Compounds should only advance to lead optimization if they survive both primary screening and orthogonal cross-validation.

Workflow Primary Primary Screen (Kinase-Glo) Counter Luciferase Counter-screen Primary->Counter Hit Orthogonal Orthogonal Assay (TR-FRET) Counter->Orthogonal Validated Validation Gold Standard (33P-Radiometric) Orthogonal->Validation Lead

Step-by-step orthogonal cross-validation workflow for kinase inhibitors.

By systematically applying these cross-validation strategies, researchers can confidently distinguish true target engagement from assay interference, accelerating the development of robust, imidazopyridine-based therapeutics.

References

  • Sanofi-Aventis. "Heterocyclic compounds containing an indole core." Google Patents, US9150577B2.
  • EOS Biosciences. "Heterocyclic compounds." Google Patents, WO2023125681A1.
  • Yoshihisa, H., et al. "Molecular Design, Synthesis, and Hypoglycemic Activity of a Series of Thiazolidine-2,4-diones." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Materials for the Analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

For researchers, scientists, and drug development professionals engaged in the analysis of novel compounds such as (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, the selection of an appropriate reference standard is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel compounds such as (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, the selection of an appropriate reference standard is a critical first step that dictates the accuracy, reproducibility, and overall validity of experimental data. This guide provides a comprehensive comparison of available standard reference materials and a practical framework for their selection and implementation in a laboratory setting. As a formal Certified Reference Material (CRM) from a national metrology institute is not currently available for this specific compound, this guide will focus on the qualification and use of analytical standards from commercial suppliers.

The Landscape of Available Reference Materials

The primary challenge in sourcing a reference standard for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is the absence of a CRM. CRMs are produced by national metrology institutes and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. In the absence of a CRM, researchers must turn to commercially available analytical standards. These standards are typically of high purity but may lack the extensive characterization and certified property values of a CRM.

The following table provides a comparison of representative commercial sources for compounds related to the imidazo[4,5-b]pyridine class. It is important to note that the availability and documentation for the specific target compound, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS No. 1342822-13-2), may vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Table 1: Comparison of Commercial Supplier Offerings for Imidazo[4,5-b]pyridine Analogs

SupplierProduct TypePurity SpecificationCharacterization Data Provided (Typical)Quality System
Supplier A (e.g., Appchem) Analytical Standard≥98% (HPLC)HPLC, ¹H-NMR, Mass SpectrometryISO 9001
Supplier B (e.g., Biosynth) Research Chemical≥95%May vary; often ¹H-NMRNot always specified
Supplier C (e.g., Sigma-Aldrich) Research ChemicalVaries by productVaries; may not include analytical dataISO 9001

Expert Insight: When a CRM is unavailable, the onus is on the end-user to perform a thorough qualification of the chosen analytical standard. The selection should be based on the supplier's reputation, the completeness of the provided characterization data, and the stated purity. A higher purity standard from a supplier with a robust quality management system is generally preferred.

Workflow for Reference Standard Qualification and Use

The following diagram outlines the critical steps in selecting, qualifying, and using a commercial analytical standard in the absence of a CRM.

Reference Standard Workflow cluster_selection Selection cluster_qualification Qualification cluster_application Application supplier_eval Evaluate Supplier Reputation & Quality System coa_review Review Certificate of Analysis (Purity, Identity) supplier_eval->coa_review Request Lot-Specific Data identity_confirm Confirm Identity (e.g., MS, NMR) coa_review->identity_confirm Procure Standard purity_verify Verify Purity (e.g., HPLC-UV, DSC) identity_confirm->purity_verify solution_prep Prepare Stock & Working Solutions purity_verify->solution_prep stability_assess Assess Solution Stability solution_prep->stability_assess cal_curve Generate Calibration Curve stability_assess->cal_curve sample_analysis Analyze Samples cal_curve->sample_analysis qc_checks Perform QC Checks sample_analysis->qc_checks

Caption: Workflow for the selection, qualification, and application of a commercial analytical standard.

Experimental Protocols for Qualification and Analysis

The following protocols are designed to provide a robust framework for the analysis of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine using a qualified analytical standard.

Protocol 1: Purity Verification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of the analytical standard and for routine analysis where high sensitivity is not required.

1. Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of the (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine analytical standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a working standard of 100 µg/mL by diluting the stock solution.

3. Chromatographic Analysis:

  • Inject the working standard and acquire the chromatogram.

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Expert Insight: The use of a gradient elution is crucial for separating potential impurities with different polarities from the main analyte peak. Monitoring at multiple wavelengths can help to detect impurities that may not be apparent at a single wavelength.

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in complex matrices such as biological fluids.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A steep gradient tailored to the analyte's retention time (e.g., 5% to 95% B in 5 minutes).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.[1][3]

  • Ionization Mode: Positive ESI.[1][3]

  • MRM Transitions: Specific precursor-to-product ion transitions for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and an internal standard must be determined by infusing a standard solution into the mass spectrometer.

2. Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibrators.

Logical Framework for Data Interpretation

The choice and qualification of a reference standard directly impact the interpretation of analytical results. The following diagram illustrates the decision-making process and the implications of standard quality.

Data Interpretation Logic start Is a CRM available? yes_crm Use CRM (Metrologically Traceable) start->yes_crm Yes no_crm Select Best Available Analytical Standard start->no_crm No qualify Qualify Standard In-House (Purity, Identity) no_crm->qualify purity_check Purity ≥ 98%? qualify->purity_check high_purity High Confidence in Quantitative Results purity_check->high_purity Yes low_purity Lower Confidence (Potential for Inaccuracy) purity_check->low_purity No correction Apply Purity Correction to Results low_purity->correction

Caption: Decision tree for reference standard selection and its impact on data interpretation.

Conclusion

While the absence of a Certified Reference Material for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine presents a challenge, a rigorous and systematic approach to the selection and in-house qualification of commercial analytical standards can ensure the generation of high-quality, reliable, and reproducible data. By following the protocols and logical frameworks outlined in this guide, researchers can proceed with confidence in their analytical measurements.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. (2019). Available at: [Link]

  • {3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine. Appchem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a member of the imidazo[4,5-b]pyridine class of compounds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to naturally occurring purines and their wide range of biological activities.[1][2] Given their bioactive nature, ensuring their complete and safe disposal is of paramount importance.

This document is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are based on established best practices for handling heterocyclic amines and are designed to comply with general hazardous waste regulations. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and adhere to your institution's and local regulatory agency's guidelines.[3]

Hazard Assessment and Characterization

While a specific Safety Data Sheet for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine was not found, we can infer its potential hazards based on the known properties of the imidazo[4,5-b]pyridine core and aliphatic amine functional groups.

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound containing a primary amine. Compounds of this nature are often bioactive and may present the following hazards:

  • Toxicity: Imidazo[4,5-b]pyridine derivatives have been investigated for a range of pharmacological activities, including as potential anti-proliferative agents. Amine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7]

  • Irritation: Similar compounds are known to cause skin and eye irritation.[4][7][8]

  • Environmental Hazards: The release of bioactive compounds into the environment can have unintended consequences. Therefore, proper disposal is crucial to prevent contamination of water and soil.[9][10]

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6][11]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][6][8]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[6]

Personal Protective Equipment (PPE)

Prior to handling (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[7][10]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and aerosols.[7][10]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize inhalation of any dusts or vapors.[3][12]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Workflow

Spill_Response_Workflow Figure 1: Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Managed dispose->end

Figure 1: Spill Response Workflow

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[10]

  • Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealable hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: The sealed container with the spill cleanup materials should be disposed of following the hazardous waste procedures outlined below.

Waste Disposal Procedures

The guiding principle for chemical waste disposal is to prevent harm to human health and the environment.[13] The preferred method for disposing of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is through a licensed hazardous waste disposal service.

Disposal Decision Workflow

Disposal_Decision_Workflow Figure 2: Disposal Decision Workflow start Generate Waste characterize Characterize Waste (Solid or Liquid) start->characterize segregate Segregate from Incompatible Materials characterize->segregate container Place in a Labeled, Sealed, and Compatible Waste Container segregate->container storage Store in a Designated Hazardous Waste Accumulation Area container->storage disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_service incineration Preferred Disposal: Incineration disposal_service->incineration end Waste Disposed incineration->end

Figure 2: Disposal Decision Workflow

Step-by-Step Disposal Protocol:

  • Waste Characterization and Segregation:

    • Determine if the waste is solid or liquid.

    • Segregate waste containing (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine from other waste streams to avoid incompatible mixtures.[13][14] Specifically, keep it separate from strong oxidizing agents and acids.

  • Waste Collection:

    • Collect the waste in a designated, compatible, and properly labeled container.[15][16] The label should include the chemical name, concentration, and the words "Hazardous Waste."

    • Ensure the container is kept securely closed when not in use.[15][16]

  • Storage:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[16]

    • The storage area should be well-ventilated and away from heat sources or direct sunlight.[15]

  • Disposal:

    • Licensed Hazardous Waste Contractor: The primary and recommended method of disposal is to use a licensed and certified hazardous waste disposal company.[13][17] These companies are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations.

    • Incineration: For organic compounds like (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, high-temperature incineration is a common and effective disposal method.[10][18] This process ensures the complete destruction of the compound.

    • Chemical Treatment (for specialized facilities): While not typically performed in a standard research lab, chemical treatment methods for amine waste exist, such as oxidation.[18][19] These methods should only be carried out by trained personnel in appropriate facilities.

What NOT to Do:

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination and may be a violation of local regulations.

  • DO NOT mix this waste with incompatible chemicals.

  • DO NOT dispose of this compound in regular trash.

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[20] It is the responsibility of the waste generator to ensure that all waste is managed and disposed of in accordance with these regulations.[17][21] This includes proper labeling, storage, and documentation of all hazardous waste.[16]

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and regulatory compliance in all your chemical handling and disposal activities.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ERC of Dallas.
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency.
  • Safety Data Sheet for Pyridine. Kishida Chemical Co., Ltd.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Imidazo[4,5-b]pyridine SDS. ECHEMI.
  • Safety Data Sheet for Vericiguat. Shanghai Tachizaki Biomedical Research Center.
  • Safety Data Sheet for 3-Ethylpyridine. Fisher Scientific.
  • Disposing Amine Waste. Technology Catalogue.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. Emory University.
  • The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database.
  • Safety Data Sheet for 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • Safety Data Sheet for m-Xylylenediamine. CPAchem.
  • Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Jubilant Ingrevia.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018, April 26). ACS Omega.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Difäm e.V. & Ecumenical Pharmaceutical Network.
  • Safety Data Sheet for (5-Bromopyrimidin-2-yl)methanamine hydrobromide. BLD Pharmatech.
  • {3H-imidazo[4,5-b]pyridin-2-yl}methanol — Chemical Substance Information. NextSDS.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016, July 14). PubMed.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Reactant of Route 2
(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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